molecular formula C8H7ClN2 B1431568 5-Chloro-1H-indol-7-amine CAS No. 292636-11-4

5-Chloro-1H-indol-7-amine

Cat. No.: B1431568
CAS No.: 292636-11-4
M. Wt: 166.61 g/mol
InChI Key: FJWGYGAHFUVAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1H-indol-7-amine is a valuable chemical intermediate in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmaceuticals, known for its diverse biological activities . The specific substitution pattern of a chloro group at the 5-position and an amine at the 7-position makes this compound a versatile synthon for constructing more complex molecules aimed at various therapeutic targets. This compound is of significant interest in several research areas. In oncology, structurally similar 5-chloroindole derivatives have demonstrated potent antiproliferative activity by acting as dual inhibitors of mutant EGFR (EGFRT790M) and BRAFV600E pathways, which are critical targets in several malignancies . In neurological research, indole amines are investigated as potential acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, with some showing IC50 values comparable to standard drugs like galantamine . Furthermore, substituted indoles are explored as potential treatments for neglected tropical diseases such as Chagas disease . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and verify all application data specific to this compound through their own experiments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-indol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWGYGAHFUVAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Aminoindole Scaffold

The 5-Chloro-1H-indol-7-amine moiety is a "privileged scaffold" in modern medicinal chemistry and drug development. Its unique electronic and structural features make it a critical building block for a range of pharmacologically active agents, most notably in the development of kinase inhibitors for oncology. The 7-amino group provides a key vector for derivatization, enabling potent and selective interactions with target biomolecules, while the 5-chloro substituent can enhance binding affinity, modulate metabolic stability, and improve pharmacokinetic properties. This guide provides a comprehensive, field-proven methodology for the synthesis of this high-value intermediate, grounded in established chemical principles and designed for reproducibility and scalability by researchers and drug development professionals.

Strategic Overview: A Reissert-Based Approach

A retrosynthetic analysis of this compound points to a robust and logical synthetic strategy. The target molecule can be accessed via the reduction of a 5-chloro-7-nitro-1H-indole precursor. This nitro-substituted intermediate, in turn, is ideally constructed using the Reissert indole synthesis . This classical yet powerful method allows for the formation of the indole core from a readily available substituted ortho-nitrotoluene.[1][2] The Reissert approach is particularly advantageous here as it strategically positions the nitro group for the final, crucial transformation into the desired 7-amino functionality.

The overall synthetic workflow is designed as a three-stage process:

  • Condensation: Formation of an ethyl o-nitrophenylpyruvate intermediate from 4-chloro-2-nitrotoluene and diethyl oxalate.

  • Reductive Cyclization: Conversion of the pyruvate intermediate into the 5-chloro-7-nitro-1H-indole-2-carboxylate core.

  • Final Reduction: Transformation of the 7-nitro group to the target 7-aminoindole, preceded by optional hydrolysis and decarboxylation.

G cluster_0 Synthetic Workflow Start 4-Chloro-2-nitrotoluene Intermediate1 Ethyl (E)-3-(4-chloro-2-nitrophenyl)-2-oxobutanoate Start->Intermediate1 1. KOEt 2. Diethyl Oxalate Intermediate2 Ethyl 5-chloro-7-nitro-1H-indole-2-carboxylate Intermediate1->Intermediate2 Reductive Cyclization (e.g., Zn, Acetic Acid) Intermediate3 5-Chloro-7-nitro-1H-indole Intermediate2->Intermediate3 1. Hydrolysis (NaOH) 2. Decarboxylation (Heat) Final This compound Intermediate3->Final Nitro Group Reduction (e.g., H₂, Pd/C)

Caption: High-level overview of the Reissert-based synthetic pathway.

Part 1: Reissert Condensation to Ethyl o-Nitrophenylpyruvate

The synthesis commences with a base-catalyzed condensation reaction. A strong base, such as potassium ethoxide, deprotonates the benzylic methyl group of 4-chloro-2-nitrotoluene. The resulting carbanion acts as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate to form the key ethyl o-nitrophenylpyruvate intermediate.[3]

Experimental Protocol: Synthesis of Ethyl 3-(4-chloro-2-nitrophenyl)-2-oxopropanoate
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add absolute ethanol (e.g., 200 mL).

  • Base Preparation: Carefully add potassium metal (e.g., 1.1 equivalents) in small portions to the ethanol under a nitrogen atmosphere to generate potassium ethoxide in situ. Allow the mixture to cool to room temperature.

  • Addition of Reagents: To the potassium ethoxide solution, add 4-chloro-2-nitrotoluene (1.0 equivalent) followed by the dropwise addition of diethyl oxalate (1.1 equivalents) while maintaining the temperature below 30°C.

  • Reaction: Stir the resulting dark-colored mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to neutralize the base and precipitate the product.

  • Purification: Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield the crude ethyl 3-(4-chloro-2-nitrophenyl)-2-oxopropanoate, which can be used in the next step without further purification or recrystallized from ethanol if necessary.

Part 2: Reductive Cyclization to Form the Indole Core

This stage is the hallmark of the Reissert synthesis. The ethyl o-nitrophenylpyruvate intermediate undergoes a reductive cyclization.[2] The nitro group is first reduced to an amino group, which then immediately undergoes an intramolecular condensation with the adjacent ketone. Subsequent dehydration aromatizes the newly formed five-membered ring, yielding the stable indole scaffold. Zinc dust in acetic acid is a classic and effective reagent for this transformation.[3]

Experimental Protocol: Synthesis of Ethyl 5-chloro-7-nitro-1H-indole-2-carboxylate
  • Reaction Setup: In a round-bottom flask, suspend the crude ethyl 3-(4-chloro-2-nitrophenyl)-2-oxopropanoate (1.0 equivalent) in glacial acetic acid (e.g., 10 mL per gram of substrate).

  • Reduction: To the stirred suspension, add zinc dust (e.g., 3-4 equivalents) portion-wise, ensuring the internal temperature does not exceed 80-90°C. An exothermic reaction will be observed.

  • Reaction Completion: After the initial exotherm subsides, heat the mixture at 80°C for 1-2 hours to ensure the reaction goes to completion. Monitor by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the excess zinc. Pour the filtrate into a large volume of ice water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water until the filtrate is neutral, and dry. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure ethyl 5-chloro-7-nitro-1H-indole-2-carboxylate.

Part 3: Final Stage - Synthesis of this compound

The final stage involves the conversion of the nitro-indole intermediate to the target amine. This can be approached in two ways:

  • Direct Reduction: The ethyl 5-chloro-7-nitro-1H-indole-2-carboxylate can be directly reduced.

  • Hydrolysis/Decarboxylation then Reduction: For many applications, the C2-ester is not required. It can be removed via saponification (hydrolysis) to the carboxylic acid, followed by thermal decarboxylation to yield 5-chloro-7-nitro-1H-indole.[2] This simplifies the molecule for the final reduction.

The reduction of the aromatic nitro group is most cleanly and efficiently achieved via catalytic hydrogenation.[4][5] This method typically provides high yields and avoids the use of stoichiometric metallic reagents that can complicate purification.

Experimental Protocol: Hydrolysis and Decarboxylation (Optional)
  • Hydrolysis: Reflux the ethyl 5-chloro-7-nitro-1H-indole-2-carboxylate (1.0 equivalent) in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2 M, 3 equivalents) for 2-4 hours.

  • Acidification: After cooling, remove the ethanol under reduced pressure and acidify the aqueous residue with cold 2 M HCl to precipitate the 5-chloro-7-nitro-1H-indole-2-carboxylic acid. Filter, wash with water, and dry.

  • Decarboxylation: Heat the resulting carboxylic acid in a high-boiling solvent like quinoline or diphenyl ether at 200-220°C until gas evolution ceases (typically 30-60 minutes). Cool and purify by chromatography to obtain 5-chloro-7-nitro-1H-indole.

Experimental Protocol: Nitro Group Reduction
  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker bottle), dissolve 5-chloro-7-nitro-1H-indole (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 5-10 mol % by weight).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 psi or 3-4 atm). Shake the mixture at room temperature until hydrogen uptake ceases (typically 2-6 hours).[5]

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Evaporate the filtrate under reduced pressure. The resulting residue is the target compound, this compound. Due to the potential instability of aminoindoles, which can be sensitive to air and light, purification should be conducted promptly via column chromatography or recrystallization, and the product should be stored under an inert atmosphere.[4][6]

G cluster_1 Mechanism: Reductive Cyclization & Final Reduction cluster_2 Reductive Cyclization cluster_3 Final Reduction A o-Nitrophenylpyruvate B o-Aminophenylpyruvate A->B [H] (e.g., Zn/AcOH) NO₂ → NH₂ C Cyclized Intermediate B->C Intramolecular Condensation D 7-Nitroindole C->D -H₂O Aromatization E 7-Nitroindole F 7-Aminoindole E->F [H] (e.g., H₂/Pd-C) NO₂ → NH₂

Caption: Key mechanistic transformations in the synthesis pathway.

Data Summary and Characterization

The following table summarizes the key transformations and expected outcomes. Yields are representative and may vary based on reaction scale and optimization.

StepStarting MaterialKey ReagentsProductTypical Yield
1 4-Chloro-2-nitrotolueneKOEt, Diethyl OxalateEthyl 3-(4-chloro-2-nitrophenyl)-2-oxopropanoate70-85%
2 Ethyl 3-(4-chloro-2-nitrophenyl)-2-oxopropanoateZn, Acetic AcidEthyl 5-chloro-7-nitro-1H-indole-2-carboxylate60-75%
3 Ethyl 5-chloro-7-nitro-1H-indole-2-carboxylate1. NaOH (aq) 2. Heat5-Chloro-7-nitro-1H-indole75-90% (2 steps)
4 5-Chloro-7-nitro-1H-indoleH₂, 10% Pd/C, MeOHThis compound 85-95%

Characterization of this compound: The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expect characteristic signals for the indole NH proton (broad singlet), aromatic protons on the indole core, and the NH₂ protons of the amine group.

  • ¹³C NMR: Signals corresponding to the eight unique carbons of the chloroaminoindole scaffold.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₈H₇ClN₂.

  • Infrared (IR) Spectroscopy: Characteristic N-H stretching frequencies for both the indole and primary amine groups.

Safety and Handling Considerations

  • Potassium Ethoxide: Generated from potassium metal, which is highly reactive with water and moisture. All operations should be conducted under a dry, inert atmosphere.

  • Hydrogenation: The use of hydrogen gas under pressure requires appropriate equipment (e.g., a Parr apparatus or a dedicated hydrogenation reactor) and adherence to safety protocols to mitigate the risk of explosion.

  • Nitro Compounds: Aromatic nitro compounds are potentially energetic and should be handled with care, especially during heating.

  • Aminoindoles: The final product may be sensitive to oxidation. It is best handled under an inert atmosphere and stored protected from light and air to prevent degradation and discoloration.[6]

References

A Technical Guide to the Physicochemical Profile of 5-Chloro-1H-indol-7-amine: Predictions, Methodologies, and Implications for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This guide focuses on the specific derivative, 5-Chloro-1H-indol-7-amine, a molecule of interest for synthetic and medicinal chemists. Due to a scarcity of published experimental data for this exact compound, this document provides a comprehensive, predictive analysis of its core physicochemical properties. Grounded in the established characteristics of analogous structures, we project its solubility, acidity/basicity (pKa), and lipophilicity (logP). Furthermore, this guide serves as a practical handbook, detailing robust experimental protocols for the empirical determination of these critical parameters. The narrative synthesizes theoretical predictions with actionable laboratory methods, offering researchers a validated framework to characterize this and other novel chemical entities, ultimately accelerating the drug development process.

Introduction: The Indole Nucleus and the Subject Compound

The indole ring system, a fusion of benzene and pyrrole rings, is a privileged structure in drug discovery, present in natural products and synthetic drugs alike. Its unique electronic properties allow it to interact with a multitude of biological targets. The strategic placement of substituents can fine-tune its pharmacological and pharmacokinetic profiles.

This guide centers on This compound . The substituents on this indole core—a halogen at the 5-position and an amine at the 7-position—are expected to significantly influence its chemical behavior.

  • The 5-chloro group, an electron-withdrawing halogen, is known to modulate lipophilicity and can serve as a metabolic block or a point for further chemical modification.

  • The 7-amino group, a strong electron-donating group, will drastically impact the molecule's polarity, basicity, and hydrogen-bonding capabilities, setting it apart from its parent indole.

Given that comprehensive experimental data for this compound is not available in public chemical databases, this document will provide expert-driven predictions and outline the necessary experimental workflows for its full characterization.

Molecular Identity and Structural Properties

A precise understanding of a molecule begins with its fundamental identifiers.

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₇ClN₂

  • Molecular Weight: 166.61 g/mol

  • Canonical SMILES: C1=C(C=C2C(=C1)C=CN2)Cl

  • InChI Key: InChI=1S/C8H7ClN2/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-4,10H,11H2

Predicted Physicochemical Properties and Their Significance

The utility of a compound in drug development is intimately linked to its physical and chemical properties. Here, we predict the key characteristics of this compound based on the known properties of 5-chloroindole, aniline, and indole itself.

Appearance and Melting Point

Based on related compounds like 5-chloroindole, which is a crystalline solid, this compound is predicted to be a light-colored crystalline solid at room temperature. The melting point of 5-chloroindole is 69-71 °C. The introduction of the 7-amino group allows for strong intermolecular hydrogen bonding, which would likely increase lattice energy and result in a significantly higher melting point compared to its parent, 5-chloroindole.

Solubility

Solubility is a critical determinant of a drug's absorption and formulation.

  • Aqueous Solubility: The parent 5-chloroindole is insoluble in water.[1] However, the introduction of the basic 7-amino group will allow for protonation in acidic to neutral pH environments (pH < ~4.5), forming a cationic salt. This salt form is expected to be moderately soluble in aqueous media . At higher pH, the molecule will be in its neutral, free base form, and its aqueous solubility is predicted to be low.

  • Organic Solubility: Like its parent compound, this compound is expected to be soluble in polar organic solvents such as alcohols (methanol, ethanol), DMSO, and DMF, which can engage in hydrogen bonding.[2]

Acidity and Basicity (pKa)

This molecule is amphoteric, possessing both a weakly acidic site and a basic site.

  • Acidic pKa (Indole N-H): The N-H proton of the indole ring is weakly acidic. For the parent indole, this pKa is approximately 17 in water.[3] While electronic effects from the substituents will modulate this value slightly, it is predicted to remain in a similar range (pKa₁ ≈ 16-17 ). This acidity is generally not relevant under physiological conditions but is important for synthetic manipulations using strong bases.

  • Basic pKa (7-Amino Group): The primary determinant of the molecule's behavior in biological systems is the basicity of the 7-amino group. The conjugate acid of aniline has a pKa of approximately 4.6.[4][5] The indole ring system can influence this value, but a reasonable prediction for the pKa of the protonated 7-amino group is in the range of pKa₂ ≈ 4.0 - 5.0 . This means the compound will be predominantly protonated and positively charged in the stomach (pH 1-2) but will exist as a mixture of ionized and neutral species in the small intestine and blood (pH ~7.4).

Lipophilicity (logP / logD)

Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is crucial for membrane permeability and metabolic clearance.[6]

  • logP (Partition Coefficient): This measures the lipophilicity of the neutral molecule. The experimental logP for 5-chloroindole is 2.93.[1] The addition of a polar amino group will significantly decrease lipophilicity. Therefore, the logP of this compound is predicted to be substantially lower, likely in the range of 1.5 - 2.0 .

  • logD (Distribution Coefficient): This is the effective lipophilicity at a given pH, accounting for both neutral and ionized forms. At physiological pH 7.4, which is well above the predicted pKa of the amino group, the molecule will be predominantly in its neutral form. Therefore, logD at pH 7.4 will be approximately equal to its logP . However, at acidic pH (e.g., pH 2), the compound will be ionized, leading to a much lower logD value.

Summary of Predicted Physicochemical Data

PropertyPredicted Value / DescriptionRationale / Significance in Drug Development
Molecular Formula C₈H₇ClN₂Defines elemental composition and molecular weight.
Molecular Weight 166.61 g/mol Influences diffusion and permeability; a key parameter in "drug-likeness" rules.[6]
Appearance Light-colored crystalline solidImportant for handling, formulation, and stability.
Melting Point > 71 °C (Higher than 5-chloroindole)Indicates purity and lattice stability. The amino group allows for H-bonding, increasing the melting point.
Aqueous Solubility Low (as free base), Moderate (as salt at acidic pH)Critical for oral absorption and intravenous formulation. pH-dependent solubility is a key characteristic.
pKa (Acidic, N-H) ~16-17Relevant for synthetic chemistry (deprotonation with strong bases).[3]
pKa (Basic, -NH₂) ~4.0 - 5.0Governs ionization state in physiological fluids, impacting solubility, permeability, and receptor binding.[4][5]
logP 1.5 - 2.0A measure of the neutral molecule's lipophilicity. Impacts membrane permeability, protein binding, and metabolism.
logD at pH 7.4 ~1.5 - 2.0Effective lipophilicity at physiological pH. Crucial for predicting in vivo behavior.

Experimental Protocols for Characterization

To move from prediction to empirical data, the following standard, self-validating protocols are essential.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound.[7][8]

Causality: The shake-flask method ensures that the system reaches thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a true measure of solubility, which is essential for biopharmaceutical classification. Using a buffer at a relevant physiological pH (e.g., 7.4) provides data directly applicable to in vivo conditions.

Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Addition of Compound: Add an excess amount of solid this compound to several vials containing a known volume of the PBS buffer (e.g., 1-2 mg into 1 mL). The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.[9][10]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials at high speed to pellet the solid.

  • Sampling: Carefully withdraw a precise aliquot from the clear supernatant, ensuring no solid particles are transferred.

  • Quantification: Dilute the aliquot with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.

Protocol: Lipophilicity Determination (Shake-Flask logD at pH 7.4)

This protocol measures the distribution of the compound between an aqueous and an organic phase.[11][12]

Causality: Using n-octanol and a pH 7.4 buffer mimics the partitioning of a drug between the aqueous environment of the blood/cytosol and the lipid environment of cell membranes. Pre-saturating the solvents ensures that the measurement is not skewed by the mutual miscibility of the two phases.

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and PBS (pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

  • Compound Addition: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this stock to a vial containing a known volume of the pre-saturated n-octanol (e.g., equal volumes). The final concentration should be within the linear range of the analytical method.

  • Partitioning: Seal the vial and shake vigorously for 1-2 hours to facilitate partitioning.

  • Equilibration & Separation: Allow the vial to stand undisturbed (or centrifuge at low speed) until the two phases are clearly separated.

  • Sampling: Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase.

  • Quantification: Determine the concentration of the compound in each phase using HPLC-UV.

  • Calculation: The logD value is calculated as: logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Visualization of Concepts

Experimental Workflow for Physicochemical Characterization

The logical flow for characterizing a novel compound like this compound is depicted below.

G cluster_0 Initial Analysis cluster_1 Property Determination cluster_2 Data Integration & Application A Synthesis & Purification of this compound B Structural Confirmation (NMR, MS, IR) A->B Purity Check C Solubility Assay (Shake-Flask) B->C Characterize Properties D Lipophilicity Assay (logD Shake-Flask) B->D Characterize Properties E pKa Determination (Potentiometric or UV-metric) B->E Characterize Properties F Compile Physicochemical Profile C->F Consolidate Data D->F Consolidate Data E->F Consolidate Data G Predict ADME Properties F->G H Guide Further Studies (e.g., Formulation, In Vitro Assays) G->H

Caption: Workflow for the physicochemical characterization of a novel chemical entity.

Impact of Physicochemical Properties on ADME

The interplay between the core properties dictates a drug's journey through the body (Absorption, Distribution, Metabolism, and Excretion - ADME).

ADME_Impact Sol Solubility (Aqueous) A Absorption (Oral) Sol->A Required for dissolution E Excretion (Renal/Biliary) Sol->E High solubility aids renal clearance LogD Lipophilicity (logD @ pH 7.4) LogD->A Governs membrane crossing D Distribution (Tissue Penetration) LogD->D Impacts plasma protein binding & tissue entry M Metabolism (Clearance) LogD->M High logD can increase metabolic clearance pKa Ionization (pKa) pKa->Sol Influences pKa->A Affects dissolution & permeability MW Molecular Size (MW) MW->A High MW can hinder MW->D Affects diffusion

References

A-Z Guide to Crystal Structure Analysis: The Case of 5-Chloro-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals and bioactive natural products. Substituted indoles, such as 5-Chloro-1H-indol-7-amine, represent key building blocks in the synthesis of novel therapeutic agents. Determining the precise three-dimensional atomic arrangement of these molecules is paramount for understanding their structure-activity relationships (SAR), optimizing their properties, and ensuring intellectual property. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating these structures.[1][2] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the entire crystal structure analysis workflow, from material synthesis and crystallization to data interpretation, using the title compound as a practical case study. While the crystal structure of this compound is not publicly available as of this writing, this guide furnishes the complete experimental and analytical blueprint required to determine it.

Introduction: The Imperative for Structural Clarity in Drug Discovery

In the iterative cycle of drug discovery, the journey from a screening "hit" to an optimized "lead" compound is fundamentally guided by its molecular structure.[3] Understanding how a molecule interacts with its biological target, such as an enzyme or receptor, allows for rational design and modification to enhance potency and selectivity while minimizing off-target effects.[4][5] SCXRD provides this critical information with atomic-level precision, revealing bond lengths, bond angles, and the overall molecular geometry.[6][7] This technique is indispensable for assigning the absolute stereochemistry of chiral centers, a crucial factor as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[3]

This guide will delineate the process in three main parts:

  • Material Preparation and Crystallization: Outlining the synthesis and purification of this compound and detailing robust protocols for growing high-quality single crystals.

  • Single-Crystal X-ray Diffraction (SCXRD): A step-by-step protocol for data acquisition and processing.

  • Structural Analysis and Interpretation: A predictive analysis of the molecular geometry and the crucial intermolecular interactions that govern the crystal packing, based on established principles for related indole structures.[8][9]

Part 1: Material Preparation & Single Crystal Growth

The prerequisite for any SCXRD analysis is a high-purity, single crystal of suitable size and quality.[2] This often represents the most challenging bottleneck in the entire process.

Proposed Synthesis and Purification

The synthesis of functionalized indoles can be achieved through various established routes.[10][11] A plausible pathway to this compound could involve a multi-step synthesis starting from a commercially available substituted nitroaniline, followed by cyclization to form the indole ring and subsequent reduction of a nitro group to the 7-amine functionality.

Regardless of the synthetic route, achieving >99% purity is essential for successful crystallization. Impurities can inhibit nucleation and disrupt the ordered lattice formation. The final compound should be purified meticulously, for example, by column chromatography followed by a preliminary recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[12]

Crystallization Methodologies

Crystallization is the process of inducing a supersaturated solution of the compound to slowly precipitate in an ordered, crystalline form. For a polar, functionalized molecule like this compound, several methods should be screened.

This is the simplest method and often a good starting point.

  • Solvent Screening: Dissolve 5-10 mg of the purified compound in a minimal amount (~0.5-1.0 mL) of various solvents (e.g., ethanol, methanol, ethyl acetate, acetone) in separate small, clean vials.

  • Induce Saturation: The goal is a clear, saturated, or near-saturated solution. Gentle warming can be used to increase solubility.

  • Slow Evaporation: Cover the vials with a cap, pierced with one or two small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks.

  • Incubation: Place the vials in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator at 4°C).

  • Observation: Monitor the vials periodically for the formation of single, well-defined crystals.

This technique provides greater control over the rate of crystallization by slowly changing the solvent composition.

  • Prepare the Inner Vial: Dissolve 5-10 mg of the compound in 200-500 µL of a "good" solvent in which it is readily soluble (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM)). Place this small, open vial inside a larger, sealable container (e.g., a jar or beaker).

  • Add the Anti-Solvent: Carefully add 2-5 mL of an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the "good" solvent, e.g., water, hexane, or diethyl ether) to the bottom of the larger container. Ensure the anti-solvent level is below the top of the inner vial.

  • Seal and Incubate: Seal the outer container tightly. The vapor of the more volatile anti-solvent will slowly diffuse into the solution in the inner vial, reducing the compound's solubility and promoting gradual crystallization.

  • Incubation: Store in a stable, vibration-free location. Crystals typically form at the interface or on the walls of the inner vial over days or weeks.

G cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome start Purified Compound (>99%) sol_screen Solvent Solubility Screening start->sol_screen evap Protocol 1: Slow Evaporation sol_screen->evap Select Method(s) vapor Protocol 2: Vapor Diffusion sol_screen->vapor Select Method(s) salt Protocol 3: Salt Formation sol_screen->salt Select Method(s) crystals High-Quality Crystals evap->crystals no_crystals No Crystals / Poor Quality evap->no_crystals vapor->crystals vapor->no_crystals salt->crystals salt->no_crystals scxrd Single Crystal X-ray Diffraction crystals->scxrd Proceed to SCXRD no_crystals->sol_screen Re-evaluate Conditions

Part 3: Predicted Crystal Structure Analysis of this compound

While the actual structure must be determined experimentally, we can predict the key structural features and intermolecular interactions based on known chemistry and crystallographic data of similar indole derivatives. [8][13]

Expected Molecular Geometry

The indole ring system itself is expected to be essentially planar. The primary geometric parameters to be determined would be the bond lengths and angles of the heterocyclic and benzene rings, as well as the C-Cl and C-N bonds.

Table 1: Exemplary Crystallographic Data Summary (Hypothetical)

ParameterDescriptionExpected Value/Type
Chemical FormulaC₈H₇ClN₂-
Formula Weight166.61 g/mol -
Crystal SystemMonoclinic or OrthorhombicTypical for small organic molecules
Space Groupe.g., P2₁/c or P-1Common centrosymmetric groups
a, b, c (Å)Unit cell dimensionsTo be determined
α, β, γ (°)Unit cell anglesTo be determined
V (ų)Unit cell volumeTo be determined
ZMolecules per unit cellTo be determined (likely 2 or 4)
R₁Final refinement factor< 0.05 for a good quality structure
Supramolecular Assembly & Intermolecular Forces

The way molecules pack in a crystal is dictated by a complex interplay of intermolecular forces. [14]For this compound, the primary amine (-NH₂), the indole N-H, and the chloro-substituent will be the dominant drivers of the crystal packing.

  • Hydrogen Bonding: The strongest interactions will likely be hydrogen bonds. The indole N-H and the amine N-H groups are excellent hydrogen bond donors. They can form strong N-H···N hydrogen bonds with the nitrogen atoms of neighboring molecules, creating chains or dimeric motifs.

  • Halogen Interactions: The chlorine atom is a weak hydrogen bond acceptor and can participate in N-H···Cl or C-H···Cl interactions. [8][9][15]These directional interactions play a significant role in the crystal engineering of halogenated compounds.

  • π-π Stacking: The planar, aromatic indole ring system is expected to form π-π stacking interactions with adjacent molecules. These can be either face-to-face or, more commonly, offset (slipped) stacking arrangements, with centroid-to-centroid distances typically in the range of 3.5-3.8 Å. [8]* C-H···π Interactions: Weaker C-H···π interactions, where a C-H bond from one molecule points towards the electron-rich face of an aromatic ring on another, will also contribute to the overall stability of the crystal lattice. [8]

Diagram 3: Potential Intermolecular Interactions Visualization of the key non-covalent forces expected to stabilize the crystal lattice.

G Potential Intermolecular Interactions mol1 Molecule A (this compound) mol2 Molecule B mol1->mol2 N-H···N H-Bond (Amine to Indole N) mol3 Molecule C mol1->mol3 π-π Stacking (Indole Ring) mol4 Molecule D mol1->mol4 N-H···Cl Interaction

Conclusion

The comprehensive structural analysis of this compound, as outlined in this guide, is a critical step in its potential development as a pharmaceutical agent. The workflow—from meticulous synthesis and crystallization to high-resolution SCXRD analysis—provides the definitive molecular structure. This information is not merely descriptive; it is predictive and foundational. It enables medicinal chemists to rationalize structure-activity relationships, guides the design of next-generation analogs with improved efficacy and safety profiles, and secures the structural data necessary for regulatory submissions and patent protection. [1][16]By following the protocols and principles described herein, researchers can confidently elucidate the crystal structures of novel chemical entities, accelerating the path from discovery to clinical application.

References

Spectroscopic Characterization of 5-Chloro-1H-indol-7-amine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1H-indol-7-amine is a substituted indole of significant interest in medicinal chemistry and drug development. A thorough understanding of its structural and electronic properties is paramount for its application. Spectroscopic analysis provides the foundational data for this understanding. This technical guide offers a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of direct experimental spectra in publicly available literature, this guide synthesizes data from closely related analogs, primarily 5-chloro-1H-indole, to provide a robust predictive framework for researchers. This document is structured to not only present the predicted data but also to elucidate the underlying scientific principles governing the spectroscopic behavior of this molecule.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

The journey of a potential drug molecule from conception to clinical application is long and fraught with challenges. A critical early step in this process is the unambiguous characterization of the synthesized compound. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools that provide a detailed "fingerprint" of a molecule, confirming its identity, purity, and structure.[1] For complex heterocyclic scaffolds like this compound, these techniques are not merely confirmatory but are essential for understanding the electronic environment of the molecule, which in turn influences its biological activity.

This guide will delve into the predicted spectroscopic data for this compound, offering a detailed rationale for the expected spectral features based on the foundational structure of 5-chloro-1H-indole and the electronic contributions of the 7-amino substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the protons on the indole core and the amino group. The chemical shifts are influenced by the electron-withdrawing chlorine atom at the C5 position and the electron-donating amino group at the C7 position.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
N1-H8.0 - 8.5br s-The N-H proton of the indole ring typically appears as a broad singlet in the downfield region.[1]
H27.1 - 7.3tJ = 2.5 - 3.0The H2 proton of the pyrrole ring is expected to be a triplet due to coupling with H1 and H3.
H36.4 - 6.6tJ = 2.5 - 3.0The H3 proton is generally found in the upfield region of the aromatic protons.[1]
H4~7.4dJ = 8.5 - 9.0The H4 proton is ortho to the electron-withdrawing chlorine at C5, leading to a downfield shift.
H6~6.8dJ = 8.5 - 9.0The H6 proton is ortho to the electron-donating amino group at C7, resulting in a significant upfield shift compared to 5-chloro-1H-indole.
N7-H₂3.5 - 4.5br s-The protons of the amino group will likely appear as a broad singlet, the chemical shift of which is solvent and concentration-dependent.

Rationale based on data for 5-chloro-1H-indole and known substituent effects.[2][3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the electronic perturbations caused by the chloro and amino substituents on the indole ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2~125The chemical shift of C2 in indoles is relatively consistent.[1]
C3~102C3 is typically more shielded than C2.[1]
C3a~128Bridgehead carbon.
C4~120Influenced by the adjacent C5-Cl bond.
C5~125Carbon bearing the chlorine atom.[1]
C6~110Shielded by the electron-donating C7-NH₂ group.
C7~140Deshielded due to the direct attachment of the electronegative nitrogen atom.
C7a~130Bridgehead carbon, influenced by the adjacent amino group.

Rationale based on data for 5-chloro-1H-indole and known substituent effects.[1]

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Filter the solution through a pipette with a cotton plug into a standard 5 mm NMR tube.

  • Data Acquisition:

    • Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio, typically requiring a longer acquisition time.

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument Place in NMR Spectrometer filter->instrument acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum instrument->acquire_C13 process Process Raw Data (FT, Phasing, Baseline) acquire_H1->process acquire_C13->process analyze Spectral Analysis & Interpretation process->analyze

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by absorptions from the N-H bonds of the indole and amino groups, as well as vibrations from the aromatic ring.

Table 3: Predicted Key IR Absorptions for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)IntensityRationale
N-H Stretch (Indole)~3400Medium, SharpCharacteristic of the N-H bond in the indole ring.
N-H Stretch (Amino)3300 - 3500MediumPrimary amines typically show two bands (symmetric and asymmetric stretching).
C-H Stretch (Aromatic)3000 - 3100MediumCharacteristic of C-H bonds on the aromatic ring.
C=C Stretch (Aromatic)1500 - 1600Medium to StrongMultiple bands are expected for the aromatic ring system.
C-N Stretch (Aromatic Amine)1250 - 1335StrongStrong absorption is characteristic of aromatic amines.
C-Cl Stretch700 - 800StrongThe C-Cl stretch is typically found in the fingerprint region.

Rationale based on established IR correlation tables and data for substituted indoles.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum using an FTIR spectrometer.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Process the data to obtain a transmittance or absorbance spectrum.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing clean Clean ATR Crystal apply_sample Apply Solid Sample clean->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure instrument Place in FTIR Spectrometer apply_pressure->instrument acquire_spectrum Acquire Spectrum instrument->acquire_spectrum process Process Data acquire_spectrum->process analyze Identify Functional Groups process->analyze

Caption: Workflow for FTIR data acquisition and analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

Predicted Mass Spectrum

For this compound (C₈H₇ClN₂), the high-resolution mass spectrum will be crucial for confirming the elemental composition.

  • Predicted Exact Mass: 166.0300

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 166.

  • Isotope Pattern: Due to the presence of chlorine, an M+2 peak at m/z 168 with an intensity of approximately one-third of the M⁺ peak is a key diagnostic feature.

  • Key Fragmentation Pathways:

    • Loss of HCN (m/z 27) from the pyrrole ring is a common fragmentation pathway for indoles.

    • Loss of a chlorine radical (Cl•, m/z 35/37) may occur.

    • Fragmentation involving the amino group, such as the loss of NH₂ (m/z 16) or NH₃ (m/z 17), is also possible.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Perform a full scan to identify the molecular ion.

    • For structural information, conduct tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve Sample in Solvent introduce Introduce to Ion Source (e.g., ESI) dissolve->introduce full_scan Acquire Full Scan MS introduce->full_scan ms_ms Perform MS/MS (optional) full_scan->ms_ms analyze_mw Determine Molecular Weight full_scan->analyze_mw analyze_frag Analyze Fragmentation ms_ms->analyze_frag analyze_mw->analyze_frag

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Conclusion: A Predictive Framework for Spectroscopic Characterization

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By leveraging established principles and data from analogous compounds, we have constructed a detailed and scientifically grounded prediction of the NMR, IR, and MS spectra. This guide is intended to serve as a valuable resource for researchers in the synthesis and characterization of this and related indole derivatives. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reliable results. As with any predictive model, experimental verification remains the gold standard, and it is our hope that this guide will facilitate the efficient and accurate characterization of this compound in future research endeavors.

References

The Emerging Therapeutic Potential of 5-Chloro-1H-indol-7-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold remains a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its role as a "privileged structure" in the design of novel therapeutics.[1] This technical guide delves into the largely unexplored yet highly promising chemical space of 5-Chloro-1H-indol-7-amine derivatives. While direct literature on this specific scaffold is nascent, this paper will synthesize data from structurally related analogs, such as 7-azaindoles and other substituted 5-chloroindoles, to build a predictive framework for their biological activity. We will explore rational synthetic routes, potential mechanisms of action, and robust protocols for biological evaluation, positioning this compound as a compelling starting point for the development of next-generation therapeutics, particularly in oncology and infectious diseases.

Introduction: The Strategic Significance of the this compound Scaffold

The indole ring system is a fundamental heterocyclic motif that underpins the structure of a vast array of biologically active molecules.[2] Its unique electronic properties and conformational rigidity make it an ideal framework for interacting with diverse biological targets. The strategic placement of substituents on the indole core can profoundly influence its pharmacokinetic and pharmacodynamic properties.

The focus of this guide, the this compound scaffold, incorporates two key features that suggest significant therapeutic potential:

  • The 5-Chloro Substituent: Halogenation, particularly chlorination at the 5-position of the indole ring, is a well-established strategy in medicinal chemistry to enhance biological activity. The chloro group can modulate the electronic character of the ring system, improve metabolic stability, and provide additional hydrophobic interactions with target proteins.

  • The 7-Amino Group: The introduction of an amino group at the 7-position offers a crucial hydrogen bond donor and acceptor, which can be pivotal for anchoring the molecule within the active site of a biological target, such as a protein kinase.[3] Furthermore, this amino group serves as a versatile synthetic handle for the introduction of a wide range of substituents, allowing for extensive structure-activity relationship (SAR) studies.

The analogous 7-azaindole scaffold, where a nitrogen atom replaces the carbon at the 7-position, is a known bioisostere of indole and has been successfully exploited in the development of numerous kinase inhibitors.[4] This strong precedent suggests that 7-aminoindoles, and specifically the 5-chloro substituted variants, are primed for investigation as potent and selective modulators of key cellular signaling pathways.

Synthetic Strategies: A Practical Approach to this compound Derivatives

A robust and flexible synthetic route is paramount for the exploration of a new chemical scaffold. Based on established indole syntheses, a plausible and efficient pathway to this compound derivatives can be devised. The general strategy involves the construction of a substituted nitroindole followed by reduction to the corresponding amine.

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of the core scaffold and its subsequent derivatization.

G A Starting Material (e.g., 2-Bromo-4-chloro-6-nitroaniline) B Sonogashira Coupling with a terminal alkyne A->B C Heteroannulation (e.g., base-mediated cyclization) B->C D Formation of 5-Chloro-7-nitro-1H-indole C->D E Reduction of Nitro Group (e.g., SnCl2 or catalytic hydrogenation) D->E F This compound Core E->F G Derivatization of 7-Amino Group (e.g., acylation, alkylation, sulfonylation) F->G H Library of This compound Derivatives G->H

Caption: Proposed synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of the Core Scaffold

This protocol outlines a two-step synthesis of the this compound core, starting from a commercially available precursor.

Step 1: Synthesis of 5-Chloro-7-nitro-1H-indole

  • Reaction Setup: To a solution of 2-bromo-4-chloro-6-nitroaniline (1.0 eq) in a suitable solvent such as DMF, add a terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).

  • Sonogashira Coupling: Degas the mixture and then add a base (e.g., triethylamine, 3.0 eq). Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

  • Cyclization: Upon completion of the coupling reaction, add a base such as potassium tert-butoxide (2.0 eq) to facilitate the heteroannulation reaction. Heat the mixture as required to drive the cyclization to completion.

  • Work-up and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 5-chloro-7-nitro-1H-indole.

Step 2: Reduction to this compound

  • Reaction Setup: Dissolve the 5-chloro-7-nitro-1H-indole (1.0 eq) in ethanol in a round-bottom flask.

  • Reduction: Add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) and concentrated hydrochloric acid.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up and Purification: Cool the reaction mixture and pour it into ice-water. Basify with a saturated sodium bicarbonate solution. Filter the resulting precipitate (tin salts) and extract the filtrate with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the this compound core.[5]

Predicted Biological Activities and Mechanisms of Action

While direct experimental data for this compound derivatives is scarce, we can infer their likely biological activities by examining structurally related compounds.

Anticancer Activity: Targeting Protein Kinases

A significant body of research has established 7-azaindole derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[3][6] The 7-azaindole scaffold mimics the purine core of ATP, enabling it to bind to the ATP-binding pocket of kinases. The nitrogen at the 7-position often forms a key hydrogen bond with the kinase hinge region.

It is highly probable that this compound derivatives will exhibit similar kinase inhibitory activity. The 7-amino group can act as a hydrogen bond donor, analogous to the 7-nitrogen in 7-azaindoles, thereby anchoring the molecule in the ATP-binding site. The 5-chloro substituent can provide additional favorable interactions and improve the overall binding affinity.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK P1 Phosphorylation Cascade (e.g., RAS-RAF-MEK-ERK) RTK->P1 TF Transcription Factors P1->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Inhibition G A Primary Screening (MTT assay on a panel of cancer cell lines) B Hit Identification (Compounds with significant cytotoxicity) A->B C Secondary Screening (Kinase inhibition assays for relevant targets) B->C D Lead Identification (Potent and selective kinase inhibitors) C->D E Lead Optimization (SAR studies, ADME/Tox profiling) D->E F Preclinical Candidate E->F

References

The Strategic Synthesis and Application of 5-Chloro-1H-indol-7-amine: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products, pharmaceuticals, and bioactive molecules.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have cemented its status as a "privileged scaffold." Within this vast chemical space, specific substitution patterns can unlock novel biological activities and fine-tune pharmacological profiles. The 5-Chloro-1H-indol-7-amine scaffold represents a particularly compelling, albeit underexplored, building block for modern drug development.

The strategic placement of a chlorine atom at the C5-position and an amine group at the C7-position creates a unique combination of electronic and steric properties. The electron-withdrawing chloro group can significantly modulate the pKa, lipophilicity, and metabolic stability of the molecule, while the 7-amino group provides a crucial vector for hydrogen bonding or further chemical elaboration. This substitution pattern is analogous to that found in highly successful 7-azaindole-based kinase inhibitors, where the nitrogen atom at the 7-position mimics the purine core and forms critical hydrogen bonds within the ATP-binding pocket of kinases. Consequently, 7-aminoindoles are of high interest as versatile intermediates for creating focused compound libraries targeting a range of therapeutic areas, from oncology to inflammatory diseases.[2][3]

This guide provides an in-depth review of the synthetic strategies for accessing this compound, its predicted physicochemical properties, and its potential applications as a core intermediate for researchers, scientists, and drug development professionals.

Core Synthesis Strategy: A Two-Step Approach from 5-Chloroindole

Direct synthesis of this compound is not extensively documented, necessitating a rational, multi-step approach based on established indole chemistry. The most logical and efficient pathway involves the regioselective nitration of a readily available 5-chloroindole precursor, followed by the chemoselective reduction of the resulting nitro group to the desired primary amine.

Synthetic_Pathway Start 5-Chloro-1H-indole Intermediate 5-Chloro-7-nitro-1H-indole Start->Intermediate Electrophilic Nitration (e.g., HNO₃/H₂SO₄) Final This compound Intermediate->Final Chemoselective Reduction (e.g., H₂, Raney Ni)

Caption: Proposed synthetic pathway for this compound.

Step 1: Regioselective C7-Nitration of 5-Chloroindole

The first critical step is the introduction of a nitro group at the C7 position of the 5-chloroindole core. Electrophilic nitration of the indole ring is known to be sensitive to reaction conditions, but nitration at the C7 position of substituted indoles has been previously established.[4][5]

The directing effects of the existing chloro substituent and the pyrrole nitrogen must be considered. While the C3 position is the most electronically favorable site for electrophilic attack on an unsubstituted indole, protecting this position (or using specific reaction conditions) can direct the substitution to the benzene portion of the ring system. The C7 position is a viable site for electrophilic attack, and its functionalization can be achieved using standard nitrating agents.

Experimental Protocol: Synthesis of 5-Chloro-7-nitro-1H-indole (Hypothetical)

  • Reaction Setup: To a stirred solution of 5-chloroindole (1.0 eq) in concentrated sulfuric acid, cooled to 0 °C in an ice-salt bath, add concentrated nitric acid (1.1 eq) dropwise.

  • Reaction Execution: Maintain the temperature below 5 °C during the addition. After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

  • Purification: The crude 5-chloro-7-nitro-1H-indole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Chemoselective Reduction of 5-Chloro-7-nitro-1H-indole

The conversion of the 7-nitro group to a 7-amino group is the final and most delicate step. The primary challenge is to achieve complete reduction of the nitro group without affecting the chloro-substituent (i.e., avoiding hydrodehalogenation). Several reduction methods are available, each with distinct advantages and disadvantages.[6]

Reduction Method Reagents & Conditions Advantages Potential Disadvantages Reference
Catalytic Hydrogenation H₂ (gas), Raney Nickel, Ethanol or MethanolHigh yield, clean reaction, catalyst can be recycled. Less prone to cause dehalogenation than Pd/C.Requires specialized hydrogenation equipment. Catalyst can be pyrophoric.[7]
Catalytic Hydrogenation H₂ (gas), Palladium on Carbon (Pd/C), EthanolVery efficient for nitro group reduction.High risk of hydrodehalogenation, removing the C5-chloro substituent.[7]
Metal/Acid Reduction Iron (Fe) powder, HCl or Acetic AcidInexpensive, robust, and tolerant of many functional groups.Requires stoichiometric amounts of metal, leading to metallic waste. Can be acidic.[6]
Metal Salt Reduction Tin(II) Chloride (SnCl₂), HCl, EthanolMild conditions, good for substrates with acid-sensitive groups.Generates tin-based waste products which can be difficult to remove.[8]
Transfer Hydrogenation Ammonium formate, Pd/C or Raney NiAvoids the use of high-pressure hydrogen gas.Still carries a risk of dehalogenation with Pd/C.[6]

Rationale for Method Selection: For the synthesis of this compound, catalytic hydrogenation using Raney Nickel is the preferred method. It is highly efficient for nitro group reduction and is known to be less aggressive towards aromatic chlorides compared to palladium-based catalysts, thus maximizing the yield of the desired product.[7]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a hydrogenation vessel, dissolve 5-chloro-7-nitro-1H-indole (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of Raney Nickel (approx. 5-10% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake and by TLC analysis until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The catalyst may be pyrophoric and should be handled appropriately (kept wet).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The product can be purified by column chromatography or recrystallization to achieve high purity.

Physicochemical and Spectroscopic Properties

The predicted properties of this compound are crucial for its handling, formulation, and further synthetic modifications.

Property Predicted Value
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
Appearance Off-white to light brown solid (predicted)
LogP 2.1 (predicted)
pKa (amine) ~4.5 (predicted)

Predicted Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show a broad singlet for the N1-H proton (δ > 10 ppm), a singlet for the two N7-H₂ protons, and distinct aromatic signals for the H2, H3, H4, and H6 protons, with coupling patterns influenced by their positions relative to the substituents.

  • ¹³C NMR: The spectrum will show eight distinct carbon signals. The C5 carbon attached to the chlorine will be shifted downfield, while the C7 carbon attached to the amino group will be shifted upfield compared to an unsubstituted indole.

  • IR Spectroscopy: Characteristic peaks are expected for N-H stretching of the indole and amine groups (~3400-3200 cm⁻¹), C-H aromatic stretching (~3100 cm⁻¹), and C-Cl stretching in the fingerprint region.

Applications in Drug Discovery: A Versatile Building Block

The true value of this compound lies in its potential as a versatile intermediate for constructing novel drug candidates, particularly kinase inhibitors.

Role as a Kinase Inhibitor Scaffold:

Many small-molecule kinase inhibitors are designed to mimic ATP and bind to the enzyme's active site. The 7-aminoindole core is an excellent bioisostere of scaffolds like 7-azaindole, which have proven highly effective. The N1-H of the indole and the 7-amino group can act as a "hinge-binding" motif, forming two critical hydrogen bonds with the backbone of the kinase hinge region, a common feature of Type I and Type II kinase inhibitors.

Kinase_Binding cluster_0 Kinase Hinge Region hinge_Ala Ala NH hinge_Glu Glu C=O Indole N-H C7 NH₂ R-Group (this compound derivative) Indole:Amine->hinge_Ala:f1 H-bond Indole:N1->hinge_Glu:f1 H-bond

Caption: Hypothetical binding mode of a 7-aminoindole derivative in a kinase active site.

The 5-chloro substituent can project into a hydrophobic pocket, enhancing binding affinity and selectivity. The 7-amino group not only participates in hinge binding but also serves as a convenient attachment point for vectors that can target other regions of the active site or improve pharmacokinetic properties. Derivatives of 5-chloro-indoles have already shown promise as potent inhibitors of key cancer targets like EGFR (Epidermal Growth Factor Receptor).[9]

Safety and Handling

As a chlorinated aromatic amine, this compound should be handled with appropriate care in a well-ventilated laboratory or fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion and Future Directions

This compound is a high-value chemical scaffold with significant untapped potential in medicinal chemistry. The synthetic route outlined in this guide, proceeding via nitration and subsequent chemoselective reduction, offers a practical and scalable method for its production. The unique electronic and structural features of this molecule make it an ideal starting point for the development of novel therapeutics, particularly kinase inhibitors. Future research should focus on the exploration of diverse chemical libraries derived from this core, targeting a wide range of protein kinases implicated in human diseases. The continued availability of such strategic building blocks will undoubtedly accelerate the pace of drug discovery and development.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Chloro-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for a Novel Pharmacophore

The indole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the structural bedrock of numerous pharmaceuticals and natural products.[1][2] Its inherent planarity, aromaticity, and hydrogen-bonding capabilities allow for versatile interactions with a multitude of biological targets. The strategic introduction of a halogen, such as chlorine, at the C5-position is a well-established tactic to modulate a compound's lipophilicity, metabolic stability, and target-binding affinity, often enhancing its therapeutic potential.[2][3]

This guide focuses on a specific, lesser-explored derivative: 5-Chloro-1H-indol-7-amine . While direct pharmacological data for this exact molecule is sparse in the public domain, its structural motifs—the 5-chloroindole core and the indoleamine functionality—provide a strong, rational basis for hypothesizing its potential therapeutic targets. This document, therefore, serves as a proactive exploration and a strategic roadmap for researchers. We will dissect the established pharmacology of closely related analogs to illuminate the most promising avenues of investigation for this compound, grounding our analysis in established biochemical pathways and validated experimental protocols.

Part 1: Kinase Inhibition - Targeting Oncogenic Signaling Cascades

Expertise & Experience: The indole scaffold is a cornerstone of modern kinase inhibitor design.[4][5] Its ability to function as an ATP-competitive "hinge-binder" is well-documented. The addition of a 5-chloro substituent often enhances potency by forming favorable interactions within hydrophobic pockets of the ATP-binding site.[6][7] Given the prevalence of indole-based kinase inhibitors in oncology, this target class represents the most immediate and high-probability area of activity for this compound.

Primary Hypothesized Targets: EGFR and BRAF Kinases

Mutations that lead to the over-activation of the Epidermal Growth Factor Receptor (EGFR) and the serine/threonine kinase BRAF are critical drivers in a variety of cancers, including non-small cell lung cancer and melanoma.[6] Recent research has explicitly demonstrated that derivatives of 5-chloro-indole-2-carboxylate are potent inhibitors of both wild-type and mutant forms of these kinases, such as EGFRT790M and BRAFV600E.[6][8]

The rationale for this targeting lies in the specific topology of the kinase active site. The 5-chloro-indole moiety can effectively occupy the hydrophobic region adjacent to the hinge, while the amine at the C7-position could potentially be derivatized to form additional hydrogen bonds or occupy solvent-exposed regions, further refining selectivity and potency.

Signaling Pathway: EGFR/BRAF Cascade The following diagram illustrates the central role of EGFR and BRAF in cell proliferation signaling, a pathway frequently dysregulated in cancer.

EGFR_BRAF_Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Translocates & Activates Inhibitor This compound (Hypothesized Target) Inhibitor->EGFR Inhibitor->BRAF

Caption: Hypothesized inhibition of the EGFR-BRAF signaling pathway.

Data Summary: Benchmarking Performance

To provide a tangible benchmark, the table below summarizes the inhibitory activity of recently synthesized 5-chloro-indole derivatives against key oncogenic kinases.[6] This data establishes the potency that can be achieved with this scaffold.

Compound ID (Reference[6])Target KinaseIC₅₀ (nM)Fold vs. Erlotinib
3e EGFRT790M681.2x more potent
Erlotinib (Control) EGFRT790M80-
3e BRAFV600E351.7x more potent
Erlotinib (Control) BRAFV600E60-
Vemurafenib (Control) BRAFV600E301.2x less potent
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a robust, non-radioactive method for quantifying the binding of an inhibitor to a kinase.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer (a known ATP-competitive ligand) binds to the kinase's active site. When in close proximity, excitation of the Eu-donor results in energy transfer to the Alexa Fluor-acceptor, producing a high FRET signal. A test compound that binds to the ATP site will displace the tracer, disrupting FRET and causing a decrease in the signal.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition Compound_Prep 1. Prepare serial dilution of this compound Dispense 3. Dispense compound, Kinase/Ab, and Tracer into 384-well plate Compound_Prep->Dispense Reagent_Prep 2. Prepare Kinase/Antibody and Tracer solutions Reagent_Prep->Dispense Incubate 4. Incubate for 60 min at room temperature Dispense->Incubate Read_Plate 5. Read TR-FRET signal on plate reader Incubate->Read_Plate Analyze 6. Calculate Emission Ratio and plot dose-response curve Read_Plate->Analyze IC50 7. Determine IC₅₀ value Analyze->IC50

Caption: Workflow for a TR-FRET based kinase binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting at a top concentration of 100 µM.

  • Reagent Preparation:

    • Prepare the Kinase/Antibody solution by diluting the tagged kinase (e.g., GST-EGFRT790M) and the Eu-anti-GST antibody in the provided kinase buffer.

    • Prepare the Tracer solution by diluting the Alexa Fluor™ 647-labeled tracer to its required concentration in the same buffer.

  • Assay Plate Setup (384-well format):

    • Transfer 2.5 µL of each compound dilution to the appropriate wells. Include "no inhibitor" (DMSO only) and "no kinase" (buffer only) controls.

    • Add 5 µL of the Kinase/Antibody solution to all wells except the "no kinase" controls.

    • Add 5 µL of the Tracer solution to all wells.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 620 nm) for each well.

    • Normalize the data using the controls.

    • Plot the normalized signal versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 2: Kynurenine Pathway Modulation - A Gateway to Immuno-Oncology and Neurotherapeutics

Expertise & Experience: The "indoleamine" portion of the molecule's name is a significant structural alert. It immediately suggests a relationship to tryptophan and its metabolic pathways. The primary enzymes responsible for tryptophan catabolism are Indoleamine 2,3-dioxygenase 1 (IDO1), its isoform IDO2, and Tryptophan 2,3-dioxygenase (TDO).[9] These enzymes are pivotal therapeutic targets.[10]

Primary Hypothesized Target: Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan degradation.[10] Its upregulation has profound pathological consequences:

  • In Oncology: IDO1 expression in tumor cells or antigen-presenting cells creates an immunosuppressive microenvironment. It depletes local tryptophan, which is essential for T-cell proliferation, and produces metabolites like kynurenine that induce T-cell apoptosis.[11] This allows tumors to evade the immune system.

  • In Neuroscience: The kynurenine pathway is a key regulator of neuroinflammation. Aberrant IDO1 activity is linked to the production of neurotoxic metabolites and is implicated in the pathophysiology of depression, Alzheimer's, and Huntington's disease.[12][13]

Given that this compound is a tryptophan analog, it could act as a substrate mimic, a competitive inhibitor, or an allosteric modulator of IDO1.

Signaling Pathway: The Kynurenine Pathway This diagram outlines the metabolic cascade initiated by IDO1 and its dual role in immune suppression and neuroactivity.

Kynurenine_Pathway cluster_effects Downstream Pathological Effects Tryptophan Tryptophan IDO1 IDO1 / TDO Tryptophan->IDO1 Substrate Kynurenine N-Formylkynurenine Kynurenine IDO1->Kynurenine Catalyzes Inhibitor This compound (Hypothesized Target) Inhibitor->IDO1 Immune_Suppression T-Cell Depletion Immune Evasion Kynurenine->Immune_Suppression Neuro_Activity Neuroactive Metabolites (e.g., Quinolinic Acid) Kynurenine->Neuro_Activity

Caption: The IDO1-mediated Kynurenine Pathway and its roles.

Experimental Protocol: Cell-Based IDO1 Activity Assay

This protocol measures the enzymatic activity of IDO1 within a cellular context by quantifying its product, kynurenine.

Principle: Human cancer cells (e.g., HeLa) are stimulated with interferon-gamma (IFN-γ) to induce the expression of IDO1. These cells are then incubated with tryptophan and the test compound. The amount of kynurenine produced and secreted into the cell culture medium is measured colorimetrically after chemical conversion to a colored product. A reduction in kynurenine indicates inhibition of IDO1.

Step-by-Step Methodology:

  • Cell Culture: Plate HeLa cells in a 96-well plate and allow them to adhere overnight.

  • IDO1 Induction: Treat the cells with 100 ng/mL of human IFN-γ for 24-48 hours to induce IDO1 expression.

  • Compound Treatment:

    • Remove the induction medium.

    • Add fresh medium containing 200 µM L-Tryptophan and serial dilutions of this compound (or a known inhibitor like Epacadostat as a positive control).

    • Incubate for another 24 hours.

  • Kynurenine Measurement:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 50 µL of 30% trichloroacetic acid to precipitate proteins. Centrifuge the plate at 500 x g for 10 minutes.

    • Transfer 100 µL of the protein-free supernatant to a new 96-well plate.

    • Add 100 µL of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

  • Readout and Analysis:

    • Incubate for 10 minutes at room temperature until a yellow color develops.

    • Read the absorbance at 490 nm.

    • Generate a standard curve using known concentrations of kynurenine.

    • Calculate the concentration of kynurenine produced in each well and plot against inhibitor concentration to determine the IC₅₀.

Part 3: Neurotransmitter Receptor Modulation

Expertise & Experience: The 5-chloroindole core, independent of other substitutions, has a well-defined and potent activity at a key neurotransmitter receptor. Research has identified 5-chloroindole as a potent positive allosteric modulator (PAM) of the 5-HT₃ receptor.[14] A PAM does not activate the receptor on its own but enhances the response of the receptor to its endogenous agonist (in this case, serotonin). This is a highly specific mechanism with direct therapeutic relevance.

Primary Hypothesized Target: 5-HT₃ Receptor

The 5-HT₃ receptor is a ligand-gated ion channel expressed on neurons in the central and peripheral nervous systems. Its activation leads to rapid, transient depolarization. It is a validated target for treating:

  • Chemotherapy-induced nausea and vomiting (CINV)

  • Irritable bowel syndrome (IBS)

  • Anxiety disorders[3]

The discovery that the simple 5-chloroindole structure can potently modulate this receptor makes it a compelling target for this compound.[14] The 7-amine group could influence binding affinity or selectivity compared to the parent compound.

Experimental Protocol: 5-HT₃ Receptor Functional Assay (Calcium Influx)

This protocol measures the ability of a compound to potentiate the agonist-induced opening of the 5-HT₃ ion channel.

Principle: HEK293 cells stably expressing the human 5-HT₃A receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The 5-HT₃ receptor is a non-selective cation channel, and its opening allows Ca²⁺ to flow into the cell from the extracellular medium, causing an increase in fluorescence. A PAM will increase the calcium influx observed at a given sub-maximal concentration of an agonist like serotonin.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293-h5-HT₃A cells in a black, clear-bottom 96-well plate.

  • Dye Loading: Incubate the cells with Fluo-4 AM dye in a suitable buffer for 60 minutes at 37°C.

  • Compound Addition: Wash the cells and add buffer containing various concentrations of this compound. Incubate for 10-15 minutes.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR Tetra®).

    • Establish a baseline fluorescence reading.

    • Inject a sub-maximal (EC₂₀) concentration of serotonin and immediately begin recording the change in fluorescence over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the peak response against the concentration of this compound to determine its potentiation effect (EC₅₀ for potentiation and maximum potentiation level).

    • Alternatively, run full serotonin dose-response curves in the absence and presence of a fixed concentration of the test compound to quantify the leftward shift in the serotonin EC₅₀.

Conclusion and Strategic Outlook

While this compound remains an under-investigated molecule, a rigorous analysis of its core chemical features provides a clear and logical path for its therapeutic development. The evidence strongly suggests three primary, high-priority target classes:

  • Oncogenic Kinases (EGFR/BRAF): Leveraging the established success of the 5-chloroindole scaffold in cancer, initial screening in kinase binding and cellular proliferation assays is highly recommended.

  • IDO1 Enzyme: Capitalizing on its indoleamine structure, evaluating the compound as an inhibitor of the kynurenine pathway could unlock applications in immuno-oncology and neuroinflammatory disorders.

  • 5-HT₃ Receptor: Based on the known activity of its parent scaffold, assessing its function as a positive allosteric modulator could lead to novel neuropharmacological agents.

A rational screening cascade would involve parallel testing against these targets to rapidly identify the primary mechanism of action. Subsequent medicinal chemistry efforts can then be focused on optimizing potency, selectivity, and pharmacokinetic properties for the most promising target identified. This structured, hypothesis-driven approach provides the most efficient route to unlocking the therapeutic potential of this compound.

References

5-Chloro-1H-indol-7-amine chemical safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Safety and Handling of 5-Chloro-1H-indol-7-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific safety and toxicological data for this compound are not extensively available in public databases. This guide has been compiled by extrapolating information from safety data sheets (SDS) of structurally similar compounds, including other chlorinated indoles. This information should be used as a provisional guide for risk assessment and handling procedures. It is imperative for all personnel to conduct a thorough risk assessment based on their specific experimental conditions and to handle this compound with caution in a controlled laboratory environment.

Section 1: Chemical Identity and Physical Properties

This compound is a halogenated indole derivative.[1] Understanding its fundamental properties is the first step in ensuring its safe handling.

PropertyValueSource
Molecular Formula C₈H₇ClN₂[1]
Molecular Weight 166.61 g/mol [1]
CAS Number 292636-11-4[1]
Appearance Likely a solid at room temperatureInferred from related compounds
Solubility Likely soluble in alcohols, insoluble in water[2]
Storage Room temperature[1]

Section 2: Hazard Identification and GHS Classification

Based on data from similar chlorinated indole compounds, this compound is anticipated to possess the following hazards under the Globally Harmonized System (GHS).

Hazard ClassHazard CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[3][4]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[3][4][5]
Serious Eye Damage/Eye IrritationCategory 2WarningH319: Causes serious eye irritation[3][4][5]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3WarningH335: May cause respiratory irritation[3][4][5]

Section 3: Safe Handling and Engineering Controls

Adherence to strict handling protocols is critical to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

The primary line of defense against exposure is the implementation of robust engineering controls.

  • Ventilation: All work with this compound, especially when handling the solid powder or preparing solutions, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3]

General Handling Procedures
  • Avoid direct contact with skin and eyes.[3]

  • Prevent the formation of dust and aerosols when handling the solid form.[5][7]

  • Use appropriate, non-sparking tools for handling.[5][7]

  • Do not eat, drink, or smoke in the laboratory where this chemical is handled.[4][6]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][4]

Storage Protocols

Proper storage is crucial to maintain the chemical's integrity and prevent accidental release.

  • Store in a tightly sealed, properly labeled container.[6][7]

  • Keep the container in a dry, cool, and well-ventilated place.[5][7]

  • Store away from incompatible materials such as strong oxidizing agents.[8]

  • Containers should be protected against physical damage and regularly inspected for leaks.[4]

Section 4: Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to provide a barrier against potential exposure.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6][7]Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile), inspected prior to use. A full-sleeved laboratory coat should be worn.[3][6]Prevents skin contact which can lead to irritation.
Respiratory Protection A NIOSH/MSHA-approved respirator is required if ventilation is inadequate, dust is generated, or irritation symptoms are experienced.[6][9]Protects the respiratory tract from irritation due to inhalation of dust or aerosols.

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 Wash Hands d2 Don Lab Coat d1->d2 d3 Put on Respirator (if required) d2->d3 d4 Put on Goggles d3->d4 d5 Put on Gloves d4->d5 f1 Remove Gloves f2 Remove Goggles f1->f2 f3 Remove Lab Coat f2->f3 f4 Remove Respirator (if used) f3->f4 f5 Wash Hands f4->f5

Caption: Sequential process for correctly putting on and taking off Personal Protective Equipment.

Section 5: First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][7]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[5][7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[4][8]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5][7]

Section 6: Accidental Release and Spill Management

Prompt and safe cleanup of spills is essential to prevent wider contamination and exposure.

Personal Precautions
  • Evacuate personnel from the spill area.[5][7]

  • Ensure adequate ventilation.

  • Avoid breathing dust and contact with skin and eyes.[4]

  • Wear appropriate PPE as outlined in Section 4.[4][7]

Environmental Precautions
  • Prevent further leakage or spillage if it is safe to do so.[5][7]

  • Do not let the chemical enter drains, as it may be harmful to aquatic life.[7][10]

Cleanup Procedures
  • For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[3][4]

  • Use dry cleanup procedures.[4]

  • After material has been collected, wash the spill area.[4]

  • Adhered or collected material should be promptly disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][7]

Emergency Response for a Chemical Spill

Spill_Response A Spill Occurs B Assess the Situation (Identify substance, quantity) A->B C Evacuate Immediate Area B->C D Alert Others & Supervisor C->D E Don Appropriate PPE D->E F Contain the Spill (Use absorbent materials) E->F G Clean Up Spill (Sweep solid, avoid dust) F->G H Place Waste in Labeled Container G->H I Decontaminate Area & Equipment H->I J Dispose of Hazardous Waste I->J K Report Incident J->K

Caption: Step-by-step workflow for responding to a chemical spill in the laboratory.

Section 7: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7][11]

  • Specific Hazards: Thermal decomposition may produce irritating gases and vapors, including nitrogen oxides, carbon oxides, and hydrogen chloride.[12]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][12]

Section 8: Disposal Considerations

The disposal of this compound and its containers must be managed as hazardous waste.

  • Waste Segregation: Collect waste containing this compound separately from other waste streams. Specifically, segregate halogenated organic waste.[10]

  • Container Management: Use designated, leak-proof, and clearly labeled hazardous waste containers. Keep containers tightly closed except when adding waste.[13]

  • Disposal Method: Arrange for disposal by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[10] Do not dispose of down the drain or in regular trash.[10] Contact your institution's Environmental Health and Safety (EHS) office for guidance and to schedule a pickup.[10]

References

Methodological & Application

The Strategic Application of 5-Chloro-1H-indol-7-amine in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold and the Impact of Strategic Substitution

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs.[1] Its inherent bioactivity and synthetic tractability have made it a "privileged scaffold" in the pursuit of novel therapeutic agents. The strategic placement of substituents on the indole ring can profoundly influence a molecule's physicochemical properties, target binding affinity, and metabolic stability. Among the various substituted indoles, the 5-chloro-1H-indol-7-amine moiety has emerged as a particularly valuable building block, especially in the development of targeted therapies such as kinase inhibitors.

This technical guide provides an in-depth exploration of the synthesis, applications, and medicinal chemistry relevance of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss its role in the creation of potent and selective therapeutic candidates.

The Significance of the 5-Chloro and 7-Amino Substitution Pattern

The unique substitution pattern of this compound imparts several advantageous features for drug design:

  • Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom at the 5-position can influence the electron density of the indole ring system, impacting its interaction with biological targets.

  • Vector for Further Functionalization: The primary amine at the 7-position serves as a crucial synthetic handle. It allows for the facile introduction of a wide variety of side chains and functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

  • Hydrogen Bonding Capabilities: The 7-amino group can act as a hydrogen bond donor, a critical interaction for binding to many biological targets, particularly the hinge region of protein kinases.

  • Improved Physicochemical Properties: The strategic placement of both a halogen and an amino group can be used to fine-tune properties such as solubility and lipophilicity, which are critical for drug-likeness.

Synthetic Strategies for this compound and its Precursors

The synthesis of this compound is not a trivial undertaking and typically involves a multi-step sequence. A common and effective strategy relies on the regioselective nitration of a suitable indole precursor, followed by reduction of the nitro group to the desired amine. A plausible and efficient route is outlined below, based on established chemical transformations of indole and its derivatives.

Protocol 1: Synthesis of 5-Chloro-7-nitro-1H-indole

This protocol describes the synthesis of the key intermediate, 5-chloro-7-nitro-1H-indole, which can then be reduced to the target this compound. The synthesis of a related compound, 4-chloro-7-nitroindole, has been reported and serves as a basis for this proposed route.[2]

Reaction Scheme:

Synthesis of 5-Chloro-7-nitro-1H-indole Indole 5-Chloro-1H-indole Nitro_Indole 5-Chloro-7-nitro-1H-indole Indole->Nitro_Indole Nitration Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4)

Caption: Synthetic pathway for 5-Chloro-7-nitro-1H-indole.

Materials and Reagents:

  • 5-Chloro-1H-indole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-Chloro-1H-indole in dichloromethane at 0 °C.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by adding concentrated nitric acid dropwise to concentrated sulfuric acid at 0 °C.

  • Nitration: Slowly add the nitrating mixture to the solution of 5-Chloro-1H-indole while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture over ice and quench with a saturated solution of sodium bicarbonate until the pH is neutral.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 5-Chloro-7-nitro-1H-indole.

Protocol 2: Reduction of 5-Chloro-7-nitro-1H-indole to this compound

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose.

Reaction Scheme:

Reduction tothis compound Nitro_Indole 5-Chloro-7-nitro-1H-indole Amino_Indole This compound Nitro_Indole->Amino_Indole Reduction Reducing_Agent H2, Pd/C

Caption: Reduction of the nitro-indole to the target aminoindole.

Materials and Reagents:

  • 5-Chloro-7-nitro-1H-indole

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Gas (H₂)

  • Celite

Procedure:

  • Reaction Setup: To a solution of 5-Chloro-7-nitro-1H-indole in methanol or ethanol in a hydrogenation vessel, add 10% Pd/C (typically 5-10 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., balloon pressure or a Parr hydrogenator).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Application in Medicinal Chemistry: A Key Building Block for Kinase Inhibitors

The 7-aminoindole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. The amino group at the 7-position can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors. The addition of a chlorine atom at the 5-position can further enhance binding affinity and modulate selectivity.

While direct literature on drug candidates containing the precise this compound is sparse, its structural analog, 7-azaindole, has been successfully incorporated into approved cancer drugs like vemurafenib (Zelboraf®) and venetoclax (Venclexta®). The synthesis of chloro-substituted 7-azaindoles is an active area of research, highlighting the importance of this substitution pattern.[3]

Hypothetical Application Workflow: Synthesis of a Kinase Inhibitor

The following workflow illustrates how this compound could be utilized as a key intermediate in the synthesis of a hypothetical kinase inhibitor. This example is based on common synthetic strategies employed in the development of indole-based kinase inhibitors.

Kinase Inhibitor Synthesis Workflow cluster_0 Synthesis of Key Intermediate cluster_1 Derivatization and SAR Exploration cluster_2 Biological Evaluation start Starting Materials synthesis Multi-step Synthesis start->synthesis aminoindole This compound synthesis->aminoindole coupling Coupling Reaction (e.g., Amide bond formation) aminoindole->coupling derivatives Library of Derivatives coupling->derivatives sidechain Side Chain Precursor sidechain->coupling kinase_assay Kinase Inhibition Assay derivatives->kinase_assay cell_assay Cell-based Proliferation Assay kinase_assay->cell_assay lead_compound Lead Compound cell_assay->lead_compound

Caption: A generalized workflow for the application of this compound in kinase inhibitor discovery.

Experimental Protocols for Biological Evaluation

Once a library of compounds derived from this compound has been synthesized, the next critical step is to evaluate their biological activity. The following are standard protocols used in the initial screening of potential kinase inhibitors.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A luminescent signal is generated that is inversely proportional to the amount of kinase activity.

Materials and Reagents:

  • Recombinant protein kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Plating: Dispense the test compounds at various concentrations into the wells of the assay plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the luminescent detection reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal.

  • Signal Measurement: Incubate the plate for a short period (e.g., 10 minutes) to stabilize the signal and then measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the compound concentration.

Protocol 4: Cell-Based Antiproliferative Assay (MTT or CellTiter-Glo® Assay)

This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells.

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. The CellTiter-Glo® assay measures the amount of ATP, which is an indicator of metabolically active cells.

Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT reagent or CellTiter-Glo® reagent

  • Solubilization buffer (for MTT assay)

  • 96-well clear or opaque-walled tissue culture plates

  • Multimode plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed the cancer cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) in a humidified incubator at 37 °C with 5% CO₂.

  • Assay Development:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization buffer to dissolve the formazan crystals.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well.

  • Signal Measurement:

    • For MTT assay: Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • For CellTiter-Glo® assay: Measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting the percent viability against the logarithm of the compound concentration.

Data Presentation and Interpretation

The results from the in vitro kinase and cell-based assays should be tabulated for clear comparison of the synthesized derivatives.

Table 1: In Vitro Kinase Inhibition and Antiproliferative Activity of Hypothetical this compound Derivatives

Compound IDR-group on 7-aminoKinase X IC₅₀ (nM)Cancer Cell Line Y GI₅₀ (nM)
Lead-001 Phenylacetamide50250
Lead-002 Pyridine-4-carboxamide25100
Lead-003 Cyclopropylacetamide150>1000
Control Known Inhibitor1050

Interpretation: In this hypothetical example, Lead-002 shows the most promising activity with a low nanomolar IC₅₀ against the target kinase and good potency in the cell-based assay. This would warrant further investigation, including selectivity profiling against other kinases and in vivo efficacy studies.

Conclusion and Future Perspectives

This compound represents a highly valuable and strategically important building block in medicinal chemistry. Its unique substitution pattern provides a versatile platform for the design and synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology. The synthetic routes, while requiring careful optimization, are based on well-established chemical principles. The ability to readily derivatize the 7-amino position allows for extensive SAR studies to fine-tune potency, selectivity, and pharmacokinetic properties. As the demand for targeted therapies continues to grow, the application of such privileged scaffolds as this compound will undoubtedly play a crucial role in the future of drug discovery.

References

The Strategic Utility of 5-Chloro-1H-indol-7-amine as a Versatile Synthetic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The indole nucleus represents a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals. Among the vast array of substituted indoles, the 5-chloro-1H-indol-7-amine isomer stands out as a particularly valuable and versatile building block. Its unique substitution pattern, featuring an electron-withdrawing chlorine atom at the 5-position and a nucleophilic amino group at the 7-position, offers a rich chemical landscape for the synthesis of diverse and complex molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound, complete with detailed protocols and mechanistic insights.

The presence of the chlorine atom at the C5 position significantly influences the electronic properties of the indole ring, enhancing its stability and modulating its interaction with biological targets. Simultaneously, the amino group at the C7 position serves as a key functional handle for a variety of chemical transformations, enabling the construction of novel derivatives with a wide spectrum of pharmacological activities. This guide will delve into the synthesis of this key intermediate and explore its application in the development of targeted therapeutics, particularly focusing on its role in the synthesis of kinase inhibitors.

Synthesis of the Building Block: A Strategic Approach

The preparation of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. A common and effective strategy involves the nitration of a suitable indole precursor, followed by reduction of the nitro group to the corresponding amine.

Protocol 1: Synthesis of 5-Chloro-7-nitro-1H-indole

The introduction of a nitro group at the C7 position of the 5-chloroindole scaffold is a critical step. This is typically achieved through electrophilic nitration.

Materials:

  • 5-Chloro-1H-indole

  • Nitrating agent (e.g., fuming nitric acid, potassium nitrate/sulfuric acid)

  • Sulfuric acid (concentrated)

  • Glacial acetic acid

  • Ice

  • Saturated sodium bicarbonate solution

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve 5-Chloro-1H-indole in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid at a low temperature (typically 0-5 °C) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Slowly add the nitrating agent (e.g., a solution of potassium nitrate in concentrated sulfuric acid) dropwise to the stirred solution, maintaining the low temperature. The reaction is highly exothermic and careful temperature control is crucial to prevent side reactions.

  • After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure 5-Chloro-7-nitro-1H-indole.

Protocol 2: Reduction of 5-Chloro-7-nitro-1H-indole to this compound

The reduction of the nitro group to an amine is a standard transformation that can be accomplished using various reducing agents. Catalytic hydrogenation is often the method of choice due to its clean reaction profile and high yields.

Materials:

  • 5-Chloro-7-nitro-1H-indole

  • Reducing agent (e.g., Palladium on carbon (Pd/C), Tin(II) chloride, Iron powder)

  • Solvent (e.g., Methanol, Ethanol, Ethyl acetate)

  • Hydrogen source (for catalytic hydrogenation)

  • Acid (for metal-based reductions, e.g., HCl)

  • Base (for workup, e.g., sodium bicarbonate)

Procedure (Catalytic Hydrogenation):

  • In a hydrogenation vessel, dissolve 5-Chloro-7-nitro-1H-indole in a suitable solvent like methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon.

  • Pressurize the vessel with hydrogen gas (typically 3-4 atm).

  • Shake or stir the reaction mixture at room temperature until the absorption of hydrogen ceases. Monitor the reaction by TLC.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.

Application in the Synthesis of Bioactive Molecules

The 7-amino group of this compound is a versatile nucleophile, making it an ideal starting point for the synthesis of a wide array of derivatives. A prominent application is in the construction of sulfonamides, a critical pharmacophore in many approved drugs.

Case Study: Synthesis of N-(3-chloro-1H-indol-7-yl)-4-sulfamoylbenzenesulfonamide

This example illustrates the reactivity of the 7-amino group in a crucial bond-forming reaction. This class of compounds has been investigated for its potential as an antitumor agent.

Reaction Scheme:

G Indole This compound Product N-(5-Chloro-1H-indol-7-yl)-4-sulfamoylbenzenesulfonamide Indole->Product Sulfonylation SulfonylChloride 4-Sulfamoylbenzenesulfonyl chloride SulfonylChloride->Product Pyridine Pyridine (Base) Pyridine->Product

A simplified reaction scheme for sulfonamide formation.

Protocol 3: Sulfonamide Synthesis

Materials:

  • This compound

  • 4-Sulfamoylbenzenesulfonyl chloride

  • Pyridine (or another suitable base like triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Hydrochloric acid (dilute)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-sulfamoylbenzenesulfonyl chloride in dichloromethane to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.

Expanding the Synthetic Utility: Further Reactions of the 7-Amino Group

Beyond sulfonamide formation, the 7-amino group of this compound can participate in a variety of other important chemical transformations, making it a truly versatile building block.

N-Alkylation and N-Arylation

The amino group can be readily alkylated or arylated to introduce diverse substituents. These reactions are fundamental in structure-activity relationship (SAR) studies to fine-tune the pharmacological properties of lead compounds.

  • N-Alkylation: Can be achieved using alkyl halides in the presence of a base.

  • N-Arylation: Buchwald-Hartwig amination provides a powerful method for forming C-N bonds with aryl halides or triflates, catalyzed by palladium complexes.

Amide Bond Formation

Coupling of the 7-amino group with carboxylic acids, typically activated as acid chlorides or using standard peptide coupling reagents (e.g., HATU, HOBt/EDC), leads to the formation of amides. This linkage is prevalent in many biologically active molecules.

Construction of Fused Heterocyclic Systems

The 7-amino group can serve as a key nucleophile in cyclization reactions to construct fused heterocyclic systems, leading to novel scaffolds with unique three-dimensional structures and biological activities.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Applications
This compoundC₈H₇ClN₂166.61Key intermediate for kinase inhibitors and other bioactive molecules.
5-Chloro-7-nitro-1H-indoleC₈H₅ClN₂O₂196.59Precursor for the synthesis of this compound.
N-(3-chloro-1H-indol-7-yl)-4-sulfamoylbenzenesulfonamideC₁₄H₁₁Cl₂N₃O₄S₂452.30Investigated as a potential antitumor agent.

Visualization of Synthetic Workflow

workflow cluster_synthesis Synthesis of this compound cluster_application Application as a Building Block Start 5-Chloro-1H-indole Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration NitroIndole 5-Chloro-7-nitro-1H-indole Nitration->NitroIndole Reduction Reduction (Pd/C, H₂) NitroIndole->Reduction FinalProduct This compound Reduction->FinalProduct BuildingBlock This compound Sulfonylation Sulfonylation BuildingBlock->Sulfonylation Alkylation N-Alkylation / N-Arylation BuildingBlock->Alkylation Amidation Amide Coupling BuildingBlock->Amidation Cyclization Heterocycle Formation BuildingBlock->Cyclization Bioactive Bioactive Molecules (e.g., Kinase Inhibitors) Sulfonylation->Bioactive Alkylation->Bioactive Amidation->Bioactive Cyclization->Bioactive

Synthetic workflow for this compound and its applications.

Conclusion: A Strategic Asset in Medicinal Chemistry

This compound is a high-value synthetic intermediate that provides a strategic entry point to a diverse range of complex molecules with significant therapeutic potential. The distinct reactivity of the 7-amino group, coupled with the electronic influence of the 5-chloro substituent, makes this building block an invaluable tool for medicinal chemists. The protocols and applications outlined in this guide are intended to empower researchers to fully exploit the synthetic potential of this privileged scaffold in the ongoing quest for novel and effective therapeutics.

A Framework for the In Vitro Pharmacological Profiling of 5-Chloro-1H-indol-7-amine and Related Novel Indole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract and Introduction

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity. The strategic modification of this core, such as the introduction of a chlorine atom at the 5-position, is a well-established method for modulating pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity or metabolic stability.[1] The presence of an amino group at the 7-position introduces a critical hydrogen-bonding moiety, suggesting potential interactions with a variety of enzymatic and receptor targets.[2]

While 5-Chloro-1H-indol-7-amine is a novel chemical entity with limited published data, its structural motifs are present in a wide range of biologically active agents. Derivatives of 5-chloro-indole are known to exhibit potent inhibitory activity against protein kinases such as EGFR, c-Src, and Abl.[3][4][5] Furthermore, the 7-aminoindole structure shares similarities with biogenic amines, suggesting a potential to interact with G-protein coupled receptors (GPCRs), such as serotonin receptors.[2]

This application note provides a comprehensive, tiered framework for the initial in vitro characterization of this compound. As a Senior Application Scientist, my objective is not merely to present protocols, but to impart the strategic rationale behind them. This guide is designed to navigate the early stages of drug discovery, from fundamental physicochemical characterization to target validation in a cellular context, ensuring that the generated data is both robust and decision-enabling.

Foundational Characterization: The Imperative First Steps

Before any biological activity can be reliably measured, the fundamental behavior of the compound in an experimental setting must be understood. Neglecting this step is a primary source of artifactual data and irreproducibility. The trustworthiness of all subsequent assays is built upon this foundation.

Aqueous Solubility Assessment

Rationale: Compound precipitation is a critical confounding factor in any in vitro assay. An insoluble compound cannot engage its target, leading to a false-negative result or, in the case of micro-precipitation, non-specific effects that can be misinterpreted as genuine activity. This protocol establishes the practical working concentration range of the test article in physiological buffers.

Protocol 2.1.1: Kinetic Solubility Assessment in Phosphate-Buffered Saline (PBS)

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • In a 96-well plate, perform serial dilutions of the DMSO stock into fresh DMSO to create a concentration gradient (e.g., 10 mM down to ~5 µM).

  • Transfer 2 µL from each DMSO concentration into a clear-bottom 96-well plate containing 98 µL of PBS (pH 7.4) per well. This maintains a constant 2% DMSO concentration.

  • Seal the plate and incubate at room temperature for 2 hours with gentle agitation.

  • Measure the turbidity of each well by reading the absorbance at a wavelength of 620 nm or 750 nm using a plate reader.

  • The highest concentration that does not show a significant increase in absorbance compared to the 2% DMSO/PBS control is determined as the kinetic solubility limit.

Chemical Stability Assessment

Rationale: The indole ring system can be susceptible to degradation, particularly under harsh pH or oxidative conditions.[6] It is crucial to confirm that the compound remains intact for the duration of the assay. A decrease in signal could be misinterpreted as biological activity when it is, in fact, due to compound degradation.

Protocol 2.2.1: HPLC-Based Stability in Assay Buffer

  • Prepare a solution of this compound in the intended final assay buffer (e.g., PBS with 2% DMSO) at the highest intended screening concentration.

  • Immediately inject a sample (t=0) into a High-Performance Liquid Chromatography (HPLC) system with UV detection and record the peak area of the parent compound.

  • Incubate the remaining solution under the precise conditions of the planned biological assay (e.g., 37°C for 24 hours).

  • At specified time points (e.g., 1, 4, 8, 24 hours), inject additional samples and record the parent peak area.

  • Calculate the percentage of the compound remaining at each time point relative to t=0. A recovery of >90% is generally considered acceptable.[7]

PropertyMethodRecommended Solvent/BufferTarget Value
Stock Solution Visual Inspection100% DMSOClear, no precipitate @ 10 mM
Aqueous Solubility TurbidimetryPBS, pH 7.4 (2% DMSO)> 50 µM
Chemical Stability HPLC-UVAssay Buffer (e.g., PBS)>90% recovery after 24h at 37°C
Table 1: Physicochemical Acceptance Criteria.

Tier 1 Screening: Cytotoxicity and Anti-proliferative Profiling

Objective: To establish the compound's general effect on cell health and proliferation. This is a critical step to differentiate between a targeted, pathway-specific anti-proliferative effect and non-specific cytotoxicity, which could arise from mechanisms like membrane disruption or mitochondrial dysfunction.[8][9]

G cluster_workflow Cytotoxicity Screening Workflow cluster_assays Parallel Viability Readouts start Prepare Compound Dilutions seed Seed Cell Lines in 96-Well Plates (e.g., A-549, MCF-7, HEK293) start->seed treat Treat Cells with Compound (Dose-Response, 72h) seed->treat assay1 MTT Assay (Metabolic Activity) treat->assay1 assay2 LDH Release Assay (Membrane Integrity) treat->assay2 analyze Calculate GI50 / IC50 Values assay1->analyze assay2->analyze decision Distinguish Cytotoxicity vs. Specific Anti-proliferative Effect analyze->decision

Figure 1: Workflow for Tier 1 Cytotoxicity Profiling.

Protocol 3.1.1: MTT Assay for Metabolic Viability

Rationale: This colorimetric assay measures the activity of mitochondrial dehydrogenases, which convert the yellow tetrazolium salt MTT into purple formazan crystals.[10] A reduction in this activity is an indicator of reduced cell viability or proliferation.

  • Cell Plating: Seed a panel of human cancer cells (e.g., A-549 lung, MCF-7 breast) and a non-transformed cell line (e.g., HEK293) into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Staurosporine) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percent inhibition relative to the vehicle control. Plot the dose-response curve and calculate the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression.

Tier 2: Biochemical Assays for Direct Target Engagement

Objective: To determine if this compound directly interacts with hypothesized molecular targets in a purified, cell-free system. This is the most direct way to prove a mechanism of action and to quantify potency (e.g., IC₅₀ or Kᵢ).

Kinase Inhibition Profiling

Rationale: Given the prevalence of the 5-chloro-indole scaffold in known kinase inhibitors, assessing activity against a panel of kinases is a logical priority.[3][4] The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction, making it adaptable to virtually any kinase.[11]

Protocol 4.1.1: ADP-Glo™ Kinase Assay for IC₅₀ Determination

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of a reaction mix containing the target kinase (e.g., c-Src), its specific substrate, and ATP in kinase reaction buffer.

  • Compound Addition: Add serial dilutions of this compound to the wells. For inhibitor screening, it is common to pre-incubate the compound with the kinase for 10-15 minutes before adding ATP to start the reaction.[12]

  • Kinase Reaction: Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Readout: Measure the luminescence signal using a plate reader. The light output is directly proportional to the ADP produced and thus to the kinase activity.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

Receptor Binding Affinity Determination

Rationale: To test the hypothesis that the compound may interact with GPCRs, a competitive radioligand binding assay is the gold standard.[13] This assay measures the ability of the test compound to displace a known, high-affinity radiolabeled ligand from the receptor, allowing for the calculation of the binding affinity (Kᵢ).[14]

G cluster_binding Competitive Binding Assay Principle cluster_low [Test Compound] Low cluster_high [Test Compound] High Receptor Receptor Radioligand Radioligand (*) Compound Test Compound Receptor1 Receptor Radioligand1 * Receptor1->Radioligand1 High Signal Compound1 C Receptor2 Receptor Compound2 C Receptor2->Compound2 Low Signal Radioligand2 *

Figure 2: Principle of Competitive Radioligand Binding.

Protocol 4.2.1: Radioligand Displacement Assay

  • Membrane Preparation: Use commercially available cell membranes prepared from cells overexpressing the target receptor (e.g., 5-HT₂ₐ).

  • Assay Setup: In a 96-well filter plate, combine:

    • Cell membranes (e.g., 10-20 µg protein/well).

    • A fixed concentration of radioligand (e.g., [³H]-Ketanserin) at or below its Kₔ value.

    • Serial dilutions of this compound.

    • Total Binding Wells: Contain membranes and radioligand only.

    • Non-Specific Binding (NSB) Wells: Contain membranes, radioligand, and a saturating concentration of a known unlabeled competitor (e.g., 10 µM Mianserin).

  • Incubation: Incubate the plate for a set time (e.g., 90 minutes) at room temperature to reach binding equilibrium.

  • Harvesting: Rapidly separate the bound from free radioligand by vacuum filtration through the filter plate. The membranes with bound radioligand are trapped on the filter.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Readout: Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity (in disintegrations per minute, DPM) using a microplate scintillation counter.[15]

  • Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percent specific binding against the log concentration of this compound to determine the IC₅₀.

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[14]

Tier 3: Cell-Based Mechanistic Assays

Objective: To confirm that the biochemical activity observed in Tier 2 translates to a functional effect within a living cell. This step is critical for validating the compound's mechanism of action in a more physiologically relevant context.

Protocol 5.1.1: Western Blot for Target Phosphorylation

Rationale: If this compound is identified as a kinase inhibitor, it is essential to demonstrate that it can enter the cell and inhibit the kinase's ability to phosphorylate its downstream substrates.[16]

  • Cell Culture and Starvation: Grow a relevant cell line to 80-90% confluency. If the pathway is activated by growth factors, serum-starve the cells overnight to reduce basal signaling.

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

  • Pathway Stimulation: Stimulate the cells with the appropriate agonist (e.g., EGF for the EGFR pathway) for a short period (e.g., 15 minutes) to induce target phosphorylation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated form of the target substrate (e.g., anti-phospho-ERK) and the total form of the substrate (e.g., anti-total-ERK) as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities using densitometry. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates effective cellular inhibition of the target kinase.

Conclusion

This application note outlines a systematic, multi-tiered approach for the initial in vitro characterization of this compound. By progressing from fundamental physicochemical analysis to broad phenotypic screening, and finally to specific biochemical and cell-based mechanistic assays, researchers can build a comprehensive and reliable data package. This logical progression ensures that resources are used efficiently and that the biological activity of novel compounds is understood with both scientific rigor and clarity, providing a solid foundation for further drug development efforts.

References

Application Notes & Protocols for In Vivo Evaluation of 5-Chloro-1H-indol-7-amine in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Its derivatives have been investigated for diverse therapeutic applications, including as anticancer, anti-neuroinflammatory, and anti-neurodegenerative agents.[2][3] Specifically, substituted chloro-indoles have been the subject of extensive research, with derivatives showing promise as potent inhibitors of key signaling molecules like the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology.[4][5][6]

5-Chloro-1H-indol-7-amine represents a foundational structure within this chemical class. While in vitro studies on its derivatives provide crucial initial data on mechanism of action and potency, they cannot predict the behavior of a compound in a complex living system. Therefore, in vivo studies in animal models are an indispensable step in the drug development pipeline. These studies are essential to elucidate the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), assess the therapeutic efficacy, and establish a preliminary safety and toxicity profile.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing foundational in vivo studies for a novel investigational compound such as this compound. The protocols and principles outlined herein are based on established methodologies and insights gleaned from preclinical studies of structurally related indole-based compounds.

Part 1: Foundational Principles of In Vivo Study Design

The transition from in vitro to in vivo requires a meticulous, multi-faceted approach. The primary goal is to design experiments that are both ethically sound and scientifically robust, yielding data that can reliably inform decisions on the compound's potential for further development.

Selection of Appropriate Animal Models

The choice of animal model is contingent upon the therapeutic hypothesis.

  • Rodents (Mice and Rats): These are the most common models for initial pharmacokinetic, toxicity, and efficacy studies due to their well-characterized genetics, relatively low cost, and ease of handling.

  • Oncology Studies: For anticancer indications, immunodeficient mouse models (e.g., Nude, SCID) are standard for hosting human tumor xenografts.[7][8] This allows for the evaluation of a compound's direct antitumor activity against human cancer cells. For example, the efficacy of an indole-3-glyoxylamide series was demonstrated in a mouse xenograft model of head and neck cancer.[9]

  • Neurodegenerative Disease Studies: Transgenic models that recapitulate aspects of human diseases, such as Huntington's disease, are often employed to test for neuroprotective effects.[10]

  • Higher-Order Mammals (e.g., Beagle Dogs): These models are typically used in later-stage preclinical development, particularly for safety pharmacology and toxicology studies, as their physiological systems can be more predictive of human responses.[11][12][13]

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in strict accordance with institutional, national, and international guidelines (e.g., ARRIVE guidelines). Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure that animal welfare is prioritized and that the principles of the 3Rs (Replacement, Reduction, and Refinement) are upheld.

Dose Formulation and Route of Administration

The physical and chemical properties of this compound will dictate the formulation strategy.

  • Solubility: Initial solubility screens in various pharmaceutically acceptable vehicles (e.g., saline, PBS, DMSO, PEG400, Tween 80) are critical. Poor solubility can severely limit bioavailability and lead to misleading results.[14]

  • Route of Administration:

    • Oral (PO): Preferred for its clinical translatability. Requires assessment of oral bioavailability (F%).[12]

    • Intraperitoneal (IP): Often used in early rodent studies to bypass first-pass metabolism, ensuring systemic exposure.

    • Intravenous (IV): Essential for baseline pharmacokinetic studies to determine parameters like clearance and volume of distribution.

Part 2: Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for foundational in vivo studies. These are generalized templates that must be adapted based on the specific properties of this compound and the research question.

Protocol 1: Acute Toxicity Assessment in Mice

Objective: To determine the Maximum Tolerated Dose (MTD) and identify signs of acute toxicity. This information is crucial for dose selection in subsequent efficacy studies.

Methodology (Based on the Up-and-Down Procedure - UDP):

  • Animal Model: Healthy, young adult mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old, single-sex to reduce variability.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in a suitable, sterile vehicle. Prepare serial dilutions for dose escalation.

  • Dosing Procedure:

    • Administer a single dose of the compound to one animal via the intended route (e.g., IP or PO).

    • The starting dose should be based on in vitro cytotoxicity data (e.g., 1/10th of the IC50).

  • Observation:

    • Observe the animal closely for the first 4 hours post-dosing, and then daily for 14 days.

    • Record clinical signs of toxicity, including changes in posture, gait, respiration, and behavior.

    • Measure body weight daily. A weight loss of >15-20% is often considered a sign of significant toxicity.

  • Dose Adjustment:

    • If the animal survives without signs of severe toxicity, the next animal is given a higher dose (e.g., by a factor of 1.5-2.0).

    • If the animal shows severe toxicity or dies, the next animal is given a lower dose.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or signs of life-threatening toxicity. At the end of the 14-day observation period, a gross necropsy and histopathological examination of major organs should be performed.

Protocol 2: Pharmacokinetic (PK) Profiling in Rats

Objective: To determine the fundamental pharmacokinetic parameters of this compound after a single IV and PO administration.

Methodology:

  • Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) with cannulated jugular veins for ease of blood sampling.

  • Study Groups (n=3-5 per group):

    • Group 1: IV administration (e.g., 1-2 mg/kg).

    • Group 2: PO administration (e.g., 5-10 mg/kg).

  • Dosing:

    • Administer the compound as a bolus via the tail vein (IV) or by oral gavage (PO).

  • Blood Sampling:

    • Collect blood samples (approx. 100-150 µL) from the jugular vein cannula at predefined time points.

    • IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing:

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Centrifuge immediately at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of this compound in plasma.

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption
Tmax Time to reach CmaxIndicates the rate of absorption
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure
Elimination half-lifeDetermines dosing interval
CL ClearanceMeasures the efficiency of drug elimination
Vd Volume of distributionIndicates the extent of drug distribution into tissues
F% Oral BioavailabilityPercentage of oral dose reaching systemic circulation

Diagram 1: Workflow for a Rodent Pharmacokinetic Study

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase acclimate Animal Acclimatization (1 week) cannulate Surgical Cannulation (Jugular Vein) acclimate->cannulate formulate Dose Formulation (IV & PO) dose_iv IV Dosing (n=3-5 rats) formulate->dose_iv dose_po PO Dosing (n=3-5 rats) formulate->dose_po cannulate->formulate sampling Serial Blood Sampling (0-24h) dose_iv->sampling dose_po->sampling process Plasma Separation & Storage (-80°C) sampling->process bioanalysis LC-MS/MS Bioanalysis process->bioanalysis pk_calc PK Parameter Calculation (Cmax, AUC, t½, F%) bioanalysis->pk_calc report Data Interpretation & Reporting pk_calc->report

Caption: Workflow for a typical pharmacokinetic study in rats.

Protocol 3: Antitumor Efficacy in a Human Tumor Xenograft Model

Objective: To evaluate the ability of this compound to inhibit tumor growth in vivo. This protocol assumes an anticancer therapeutic hypothesis, as is common for novel indole derivatives.[5][6][9]

Methodology:

  • Animal Model: Immunodeficient mice (e.g., athymic nude mice), 6-8 weeks old.

  • Cell Line: A human cancer cell line known to be sensitive to the compound's proposed mechanism of action (e.g., an EGFR-overexpressing line like A549 for an EGFR inhibitor).[15]

  • Tumor Implantation:

    • Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in 100 µL of Matrigel/PBS) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle control (administered on the same schedule as the drug).

    • Group 2: this compound (Dose 1, e.g., MTD/2).

    • Group 3: this compound (Dose 2, e.g., MTD).

    • Group 4: Positive control (a standard-of-care chemotherapy agent).

  • Dosing and Monitoring:

    • Administer treatment (e.g., daily PO gavage) for a specified period (e.g., 21-28 days).

    • Measure tumor volume and body weight 2-3 times per week.

  • Endpoints:

    • Primary: Tumor Growth Inhibition (TGI). Calculated as: TGI (%) = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the control group.

    • Secondary: Body weight change (as a measure of toxicity), survival analysis, and collection of tumors at the end of the study for pharmacodynamic (biomarker) analysis.

Diagram 2: Xenograft Study Timeline

G cluster_timeline Experimental Timeline Day_0 Day 0 Tumor Cell Implantation Day_7_10 Day 7-10 Tumor Growth & Randomization Day_0->Day_7_10 Tumor Establishment Day_10_31 Day 10-31 Treatment Period (Daily Dosing) Day_7_10->Day_10_31 Begin Treatment Day_31 Day 31 End of Study & Tissue Collection Day_10_31->Day_31 Final Measurements

Caption: Typical timeline for an antitumor efficacy study.

Part 3: Data Presentation and Interpretation

Effective data visualization is key to interpreting results. Quantitative data should always be summarized in clear, concise tables.

Table 2: Example Template for Summarizing Efficacy Data

Treatment GroupDose & ScheduleMean Tumor Volume at Day 31 (mm³) ± SEMTumor Growth Inhibition (TGI %)Mean Body Weight Change (%)
Vehicle ControlVehicle, PO, QD1500 ± 120--2.5 ± 1.0
Compound (Low Dose)25 mg/kg, PO, QD850 ± 9545%-4.0 ± 1.5
Compound (High Dose)50 mg/kg, PO, QD400 ± 6078%-8.5 ± 2.0
Positive Control10 mg/kg, IP, QW350 ± 5582%-12.0 ± 2.5

Data shown are hypothetical and for illustrative purposes only.

Conclusion

The in vivo evaluation of this compound is a critical step to bridge the gap between promising chemistry and potential clinical application. The successful execution of the studies outlined in this guide—from initial toxicity and pharmacokinetic profiling to efficacy assessment in relevant disease models—will generate the essential data package needed to make informed decisions about the compound's future. Each step must be conducted with scientific rigor, a commitment to animal welfare, and a clear understanding of the ultimate goal: to assess the therapeutic potential of this novel chemical entity.

References

Introduction: The Strategic Importance of the 5-Chloroindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Fischer Indole Synthesis of 5-Chloroindoles for Medicinal Chemistry

The indole nucleus is a cornerstone heterocyclic motif, forming the structural core of a vast number of natural products and synthetic pharmaceuticals.[1][2] Among its many derivatives, the 5-chloroindole moiety has emerged as a privileged pharmacophore in modern drug discovery. The introduction of a chlorine atom at the 5-position can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][3] This strategic substitution has led to the development of potent therapeutic agents, particularly in oncology, where 5-chloroindole derivatives have shown promise as inhibitors of key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and BRAF pathways.[1][4] Furthermore, 5-chloroindole itself is a valuable tool in neuropharmacology, acting as a positive allosteric modulator of the 5-HT₃ receptor.[4]

The Fischer indole synthesis, a classic reaction discovered by Emil Fischer in 1883, remains one of the most robust and versatile methods for constructing the indole ring system.[5][6] This application note provides a detailed protocol for the synthesis of 5-chloroindoles using this time-honored reaction, tailored for researchers, scientists, and drug development professionals. We will delve into the reaction mechanism, provide a step-by-step experimental guide, address common troubleshooting scenarios, and outline critical safety precautions.

Reaction Mechanism: A Stepwise View of Indole Formation

The Fischer indole synthesis is a powerful acid-catalyzed reaction that transforms an arylhydrazine and an aldehyde or ketone into an indole.[7] The reaction proceeds through a fascinating cascade of equilibria and rearrangements. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

The key steps are as follows:[5][8][9]

  • Hydrazone Formation: The process begins with the condensation of (4-chlorophenyl)hydrazine with a suitable ketone or aldehyde to form the corresponding (4-chlorophenyl)hydrazone. This is a standard imine formation reaction.

  • Tautomerization: The hydrazone undergoes an acid-catalyzed tautomerization to its enamine isomer (often called an 'ene-hydrazine'). This step is critical as it sets the stage for the key rearrangement.

  • [5][5]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted pericyclic rearrangement known as a[5][5]-sigmatropic rearrangement (akin to a Cope rearrangement). This is the irreversible, bond-forming step where the N-N bond is cleaved and a new C-C bond is formed, disrupting the aromaticity of the benzene ring.[6][7]

  • Rearomatization & Cyclization: The resulting di-imine intermediate quickly rearomatizes. Subsequent intramolecular nucleophilic attack by the newly formed amino group onto the imine carbon results in a five-membered ring.

  • Ammonia Elimination: The final step involves the acid-catalyzed elimination of a molecule of ammonia from the cyclic aminal intermediate, which re-establishes the aromatic indole ring system.[5][10]

Fischer_Indole_Mechanism Figure 1: Mechanism of the Fischer Indole Synthesis cluster_start Step 1: Hydrazone Formation cluster_rearrange Steps 2 & 3: Tautomerization & Rearrangement cluster_cyclize Steps 4 & 5: Cyclization & Elimination A 4-Chlorophenylhydrazine + Ketone B (4-Chlorophenyl)hydrazone A->B H⁺, -H₂O C Enamine Tautomer B->C H⁺ Tautomerization D Di-imine Intermediate C->D [3,3]-Sigmatropic Rearrangement E Cyclic Aminal D->E Rearomatization & Intramolecular Attack F 5-Chloroindole E->F H⁺, -NH₃

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 5-chloro-2,3-dimethylindole

This protocol details the synthesis of 5-chloro-2,3-dimethylindole from 4-chlorophenylhydrazine hydrochloride and butan-2-one. The procedure can be performed as a one-pot reaction or with the isolation of the intermediate hydrazone. The one-pot approach is presented here for efficiency.

Materials and Equipment
  • Reagents:

    • 4-Chlorophenylhydrazine hydrochloride

    • Butan-2-one (Methyl ethyl ketone)

    • Glacial Acetic Acid (Reagent Grade)

    • Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (Saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate (HPLC grade for chromatography)

  • Equipment:

    • Round-bottom flask (appropriate size)

    • Reflux condenser and heating mantle

    • Magnetic stirrer and stir bars

    • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber

    • Glass column for chromatography

Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow reagents 1. Combine Reactants (4-Chlorophenylhydrazine HCl, Butan-2-one) in Acetic Acid heat 2. Heat Mixture (e.g., 80-100°C) to form Hydrazone & Cyclize reagents->heat monitor 3. Monitor Reaction by TLC heat->monitor workup 4. Aqueous Work-up (Neutralization & Extraction) monitor->workup dry 5. Dry & Concentrate Dry organic layer, remove solvent workup->dry purify 6. Purify Product (Column Chromatography) dry->purify characterize 7. Characterize (NMR, MS, IR) purify->characterize

Caption: Figure 2: Experimental Workflow.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chlorophenylhydrazine hydrochloride (1.0 eq, e.g., 5.0 g) and butan-2-one (1.05 eq).

  • Solvent and Catalyst Addition: Add glacial acetic acid to the flask to serve as both the solvent and a Brønsted acid catalyst (e.g., 50 mL).[11] Acetic acid is often sufficient for many substrates and can prevent side reactions that might occur with stronger acids.[11] For less reactive substrates, a stronger Lewis acid like zinc chloride (ZnCl₂) or a dehydrating acid like polyphosphoric acid (PPA) can be used.[8][10]

  • Heating and Reaction: Heat the reaction mixture with stirring to 80-100°C.[11] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed (typically 2-6 hours).

  • Work-up - Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture over ice water or into a beaker of crushed ice. This will often precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is neutral to slightly basic (~pH 8).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash them sequentially with water (1 x 50 mL) and then brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 5-chloro-2,3-dimethylindole can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).[12]

Optimization and Troubleshooting

The success of the Fischer indole synthesis can be highly dependent on the substrates and reaction conditions.[13] Below is a summary of common issues and potential solutions.[11][12]

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield Suboptimal Acid Catalyst: The chosen acid may be too weak or too strong for the specific substrate.Screen both Brønsted (p-TsOH, H₂SO₄) and Lewis acids (ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective.[11]
Incorrect Temperature: The reaction often requires elevated temperatures, but excessive heat can cause decomposition.Empirically optimize the temperature. Start with conditions reported for similar substrates (e.g., 80°C or reflux in acetic acid).[11]
Electron-Withdrawing Groups: Strong electron-withdrawing groups on the phenylhydrazine ring can hinder the reaction.Harsher conditions (stronger acid, higher temperature) may be necessary.[11]
Steric Hindrance: Significant steric bulk on the ketone or hydrazine can prevent the reaction.Consider alternative synthetic routes if severe steric hindrance is an issue.[11]
Formation of Isomers Asymmetrical Ketone: Using a ketone like RCH₂COCH₂R' can lead to a mixture of two regioisomeric indoles.Cyclization generally favors the less sterically hindered or more substituted enamine intermediate. A weakly acidic medium may improve selectivity.[11] Chromatographic separation is often required.
Byproduct Formation Dehalogenation: Loss of the chlorine atom to yield the parent indole can occur under harsh conditions.Use milder conditions where possible. Avoid overly reductive environments.[12]
Aniline Derivatives: Cleavage of the N-N bond in the hydrazone can occur, especially with electron-donating substituents.[12][13]This is an inherent competing pathway. Optimization of the acid catalyst and temperature can favor the desired[5][5]-sigmatropic rearrangement.

Safety Precautions

  • Hydrazine Derivatives: Phenylhydrazines are toxic, potential carcinogens, and skin sensitizers. Always handle 4-chlorophenylhydrazine hydrochloride in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acids: Strong acids like polyphosphoric acid, sulfuric acid, and Lewis acids like zinc chloride are corrosive. Handle with care, avoiding contact with skin and eyes. Neutralize spills appropriately.

  • Solvents: Organic solvents like ethyl acetate and hexane are flammable. Ensure all heating is performed using a heating mantle or oil bath with no nearby ignition sources.

  • General: Perform a thorough safety assessment before beginning any chemical synthesis.

Characterization

The identity and purity of the synthesized 5-chloroindole should be confirmed using standard analytical techniques.[4]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and isomeric purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.[4]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H bond.[4]

References

Application Notes and Protocols for the Derivatization of the 5-Chloroindole Core for Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-Chloroindole Scaffold as a Privileged Structure in Drug Discovery

The indole ring system is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of natural products, pharmaceuticals, and biologically active molecules.[1][2] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide array of biological targets.[2] The introduction of a chlorine atom at the 5-position of the indole ring significantly modulates the molecule's physicochemical properties, often enhancing its therapeutic potential.[3] This modification can improve metabolic stability, membrane permeability, and binding affinity to target proteins.

5-Chloroindole derivatives have emerged as a particularly fruitful area of research, demonstrating a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and antiviral effects.[4][5][6] This guide provides an in-depth exploration of key synthetic strategies for the derivatization of the 5-chloroindole core and details specific protocols for synthesizing compounds with significant biological activity. The focus is on providing practical, field-proven methodologies for researchers in drug discovery and development.

Strategic Derivatization of the 5-Chloroindole Core

The reactivity of the 5-chloroindole ring allows for selective functionalization at several key positions, primarily the N1, C2, and C3 positions. The choice of derivatization strategy is dictated by the desired biological target and the required structure-activity relationship (SAR).

G cluster_core 5-Chloroindole Core cluster_activity Resulting Biological Activities Core 5-Chloroindole N1 N1-Position (Alkylation, Arylation) Core->N1 N-H Acidity C3 C3-Position (Electrophilic Substitution) Core->C3 High Electron Density C2 C2-Position (Metal-Catalyzed C-H Activation) Core->C2 Directed Functionalization Anticancer Anticancer (EGFR/BRAF Inhibition) N1->Anticancer Antiviral Antiviral (HCMV Inhibition) N1->Antiviral C3->Anticancer Antimicrobial Antimicrobial (Biofilm Inhibition) C3->Antimicrobial C3->Antiviral C2->Anticancer

Caption: Key derivatization sites on the 5-chloroindole core and their associated biological activities.

Derivatization at the N1-Position: N-Alkylation

Modification at the N1-position is a fundamental strategy to modulate the pharmacokinetic properties of indole derivatives, such as solubility and metabolic stability. The acidic nature of the N-H proton facilitates its removal by a suitable base, generating a nucleophilic indolide anion that readily reacts with various electrophiles.

Causality Behind Experimental Choices

The choice of base and solvent is critical for successful N-alkylation. Strong, non-nucleophilic bases like sodium hydride (NaH) are preferred because they efficiently deprotonate the indole nitrogen without the risk of competing addition reactions.[7] Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal as they effectively solvate the cation of the base, enhancing the reactivity of the resulting anion, and are stable to the strong base.[7] The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the base from being quenched by atmospheric moisture.

Protocol 1: General Procedure for N-Alkylation of 5-Chloroindole

This protocol is adapted from established methods for N-alkylation of substituted indoles.[7][8]

Materials:

  • 5-Chloroindole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkylating agent (e.g., Benzyl bromide, Methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, two-neck round-bottom flask under an inert nitrogen atmosphere, add 5-chloroindole (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas.

  • Stir the mixture at 0 °C for 30-60 minutes. The evolution of hydrogen gas should cease, indicating the formation of the indolide anion.

  • Alkylation: Slowly add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated 5-chloroindole.

Functionalization of the C3-Position: Electrophilic Substitution

The C3-position of the indole ring is electron-rich and highly susceptible to electrophilic attack, making it the most common site for functionalization.[9] Reactions like the Vilsmeier-Haack formylation and Friedel-Crafts acylation provide key intermediates for building more complex derivatives.

Protocol 2: C3-Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group (-CHO) onto electron-rich heterocycles.[10][11] It utilizes a Vilsmeier reagent, an electrophilic chloroiminium ion, generated in situ from DMF and phosphorus oxychloride (POCl₃).[12] This formyl group serves as a versatile handle for subsequent transformations, such as the synthesis of Schiff bases or indole-3-acetic acid derivatives.

G DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Indole 5-Chloroindole Indole->Intermediate Electrophilic Attack Product 5-Chloro-1H-indole-3-carbaldehyde Intermediate->Product Hydrolysis Workup Aqueous Workup (Hydrolysis) Workup->Product

Caption: Workflow for the Vilsmeier-Haack formylation of 5-chloroindole.

Materials:

  • 5-Chloroindole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

  • Ice

Procedure: [9]

  • Reagent Preparation: In a flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (2.0 eq) to ice-cold DMF (used as both reagent and solvent) with stirring. Caution: This reaction is exothermic.

  • Reaction: To the prepared Vilsmeier reagent, slowly add a solution of 5-chloroindole (1.0 eq) in DMF at 0 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Heat the reaction mixture to 80-90 °C and maintain for 3-5 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Carefully pour the mixture onto crushed ice.

    • Neutralize the solution by adding saturated sodium carbonate solution until the mixture is basic (pH > 8). A precipitate will form.

    • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to obtain 5-chloro-1H-indole-3-carbaldehyde. The product is often pure enough for subsequent steps, but can be recrystallized if necessary.

Functionalization of the C2-Position: Palladium-Catalyzed C-H Arylation

Direct functionalization of the C2 position is more challenging than C3 but can be achieved with high regioselectivity using transition metal catalysis.[13] Palladium-catalyzed direct C-H arylation has become a powerful tool for forging carbon-carbon bonds, enabling the synthesis of 2-arylindoles which are prevalent in many biologically active compounds.[14][15]

Causality Behind Experimental Choices

This reaction typically involves a Pd(0) catalyst that undergoes oxidative addition into an aryl halide bond. The resulting Pd(II) species then coordinates to the indole. A base is used to facilitate the C-H activation/deprotonation step at the C2 position, leading to a palladacycle intermediate. Reductive elimination then furnishes the C2-arylated product and regenerates the Pd(0) catalyst. The choice of ligand for the palladium catalyst and the base are crucial for achieving high yield and selectivity.[13]

Protocol 3: General Procedure for Palladium-Catalyzed C2-Arylation

This protocol is a representative example based on modern cross-coupling methodologies.[15][16]

Materials:

  • N-protected 5-chloroindole (e.g., N-methyl-5-chloroindole)

  • Aryl bromide or iodide (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)

  • A strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous solvent such as toluene or 1,4-dioxane

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the N-protected 5-chloroindole (1.0 eq), aryl halide (1.2 eq), Pd(OAc)₂ (e.g., 3 mol%), the phosphine ligand (e.g., 6 mol%), and the base (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent via syringe.

  • Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the Celite pad with additional solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude oil or solid by silica gel column chromatography to isolate the pure C2-arylated product.

Biological Activity Profiles of 5-Chloroindole Derivatives

The synthetic routes described above unlock a diverse chemical space, leading to derivatives with significant therapeutic potential.

Anticancer Activity

The 5-chloroindole scaffold is a key component in the design of inhibitors for crucial signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF pathways.[4][17] Over-activation of these pathways is a hallmark of several malignancies.[17]

A novel series of 5-chloro-indole-2-carboxylate derivatives demonstrated potent antiproliferative activity.[17] Specifically, compound 3e (an m-piperidinyl derivative) was found to be a more potent inhibitor of EGFR than the reference drug erlotinib.[17][18]

CompoundTarget EnzymeCancer Cell LineActivity (GI₅₀ / IC₅₀)SelectivityReference
3e EGFR-IC₅₀ = 68 nM8-fold for EGFRT790M[17]
Erlotinib (Ref.)EGFR-IC₅₀ = 80 nM-[17]
3e BRAFV600E-Potent Inhibition-[17]
Vemurafenib (Ref.)BRAFV600E-Standard-[17]
5f EGFRT790MPanc-1IC₅₀ = 9.5 ± 2 nM-[19]
Osimertinib (Ref.)EGFRT790M-IC₅₀ = 8 ± 2 nM-[19]

Derivatives 5f and 5g not only showed potent inhibition of mutant EGFR but also induced apoptosis by significantly increasing the expression of caspase-3 and caspase-8 proteins in pancreatic cancer cells.[19]

Antimicrobial and Antibiofilm Activity

Bacterial biofilm formation is a major challenge in treating chronic infections. 5-chloroindole has been identified as a potent agent against uropathogenic Escherichia coli (UPEC).[5] Studies have shown that 5-chloroindole and its derivatives can inhibit biofilm formation at concentrations well below their minimum inhibitory concentration (MIC).[5][20]

CompoundPathogenActivityConcentrationReference
5-ChloroindoleUPECMIC75 µg/ml[5]
5-ChloroindoleUPECBiofilm Inhibition (avg. 67%)20 µg/ml[5][20]
5-ChloroindoleS. aureus, P. aeruginosaBiofilm InhibitionPotent[5]

These compounds were also found to downregulate the expression of virulence genes associated with adhesion and toxin production, highlighting a multi-faceted mechanism of action.[5][20]

Antiviral Activity

The indole nucleus is a promising scaffold for the development of antiviral agents.[21] Modifications on the 5-chloroindole core have yielded compounds with activity against viruses like human cytomegalovirus (HCMV).[6] A study on trichlorinated indole nucleosides found that a formyl group at the C3-position was crucial for antiviral activity, likely due to its ability to act as a hydrogen-bond acceptor.[6]

CompoundVirusActivity (IC₅₀)CytotoxicityReference
FTCRI¹HCMV0.23 µMNot significant[6]
5'-O-acyl-FTCRIHCMV< 0.1 µMNot significant[6]
3-methyl analogueHCMV32 µM-[6]
¹ FTCRI: 3-formyl-2,5,6-trichloro-1-(beta-D-ribofuranosyl)indole

This demonstrates the critical role that specific functional groups, installed through the derivatization methods described, play in defining the biological activity profile.

Conclusion and Future Perspectives

The 5-chloroindole core is a highly versatile and privileged scaffold in medicinal chemistry. Straightforward and robust synthetic methodologies allow for its derivatization at the N1, C2, and C3 positions, providing access to a rich diversity of chemical structures. These derivatives have demonstrated significant potential as anticancer, antimicrobial, and antiviral agents by effectively modulating key biological pathways.[22] The continued exploration of novel derivatization strategies, coupled with detailed structure-activity relationship studies, will undoubtedly lead to the development of next-generation therapeutics built upon this remarkable molecular framework.

References

Application Notes & Protocols: Leveraging 5-Chloro-1H-indol-7-amine for Next-Generation Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 5-Chloro-1H-indol-7-amine Scaffold

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of many approved kinase inhibitors.[2] Its unique electronic properties and ability to form key hydrogen bonds within the ATP-binding site of kinases make it an ideal starting point for inhibitor design. This guide focuses on a particularly strategic starting material: This compound . This scaffold offers a unique combination of features for the development of potent and selective kinase inhibitors.

The 7-amino group is a key bioisosteric replacement for the nitrogen atom in the highly successful 7-azaindole scaffold, which is known to form crucial bidentate hydrogen bonds with the kinase hinge region.[3][4][5] This interaction anchors the inhibitor in the ATP-binding pocket, providing a strong foundation for high-potency inhibition. The 5-chloro substituent provides several advantages: it can enhance binding affinity through favorable interactions with the kinase active site, improve metabolic stability, and modulate the overall physicochemical properties of the molecule to enhance drug-like characteristics.[6][7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound in a modern kinase inhibitor discovery workflow. We will cover synthetic strategies, target-specific biological evaluation protocols, and data interpretation, with a focus on Epidermal Growth Factor Receptor (EGFR) as a representative target kinase.[6][7][8]

The Kinase Inhibitor Discovery Cascade: A Conceptual Workflow

The development of a novel kinase inhibitor is a multi-step process that begins with the design and synthesis of a focused library of compounds, followed by rigorous biological evaluation to identify promising lead candidates.

G cluster_0 Compound Synthesis cluster_1 In Vitro Evaluation cluster_2 Cell-Based Evaluation cluster_3 Lead Optimization A This compound Scaffold B Library Design & Synthesis A->B Chemical Elaboration C Biochemical Kinase Assay (e.g., TR-FRET, AlphaLISA) B->C Primary Screen D Kinase Selectivity Profiling C->D Hit Confirmation E Target Engagement Assay D->E Lead Identification F Cellular Proliferation Assay E->F G Downstream Signaling Analysis (e.g., Western Blot) F->G H Structure-Activity Relationship (SAR) Studies G->H H->B Iterative Design G A This compound B Condensation with (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one A->B C Pyrimido[5,4-b]indole Core B->C D Suzuki Coupling with (4-aminophenyl)boronic acid C->D E Final Inhibitor D->E

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1H-indol-7-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. We understand that synthesizing substituted indoles, particularly those with a challenging substitution pattern like the target molecule, can present unique difficulties. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, but its synthesis is not trivial. The challenge lies in the precise installation of three distinct functionalities on the indole core: a chloro group at the 5-position, an amine at the 7-position, and the preservation of the indole's NH at the 1-position. The electronic properties of these substituents—the electron-withdrawing chlorine and the electron-donating amine—create a complex interplay that dictates the feasibility and outcome of various synthetic routes. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic strategies for preparing this compound?

A1: There isn't a single, one-size-fits-all answer, as the optimal route often depends on the availability of starting materials and scale. However, a highly logical and commonly employed strategy involves a multi-step sequence starting from a commercially available, appropriately substituted benzene ring. A common approach is a variation of the Leimgruber-Batcho indole synthesis .[1] This method is advantageous because it uses milder conditions compared to the classic Fischer indole synthesis and is often more tolerant of various functional groups.

The general workflow is outlined below:

A Start: 2-Chloro-4-nitroaniline B Step 1: Nitration (e.g., HNO₃/H₂SO₄) A->B C Intermediate: 4-Chloro-2,6-dinitroaniline B->C D Step 2: Selective Reduction of ortho-nitro group (e.g., Na₂S) C->D E Intermediate: 5-Chloro-2-nitro-1,3-phenylenediamine D->E F Step 3: Reductive Cyclization (Leimgruber-Batcho variation) - Condensation with dimethylformamide dimethyl acetal (DMF-DMA) - Reduction (e.g., H₂, Pd/C or Raney Ni) E->F G Target: this compound F->G

Caption: General Leimgruber-Batcho approach for this compound.

Q2: Why is regioselectivity a major concern in this synthesis?

A2: Regioselectivity is critical during the initial electrophilic aromatic substitution steps. For instance, if starting from a simpler precursor, the directing effects of the existing substituents must be carefully considered. A chloro group is ortho-, para-directing but deactivating, while an amino group is a powerful ortho-, para-directing and activating group. A nitro group is a meta-directing deactivator. When these groups are present on the same ring, they can either cooperate or compete, leading to mixtures of isomers that are often difficult to separate. This is why starting with a precursor that already has the correct relative positioning of substituents, like 2-chloro-4-nitroaniline, is often the most effective strategy.

Q3: What are the primary safety considerations for this synthesis?

A3: Several key safety hazards must be addressed:

  • Nitrating Agents: Mixtures of nitric and sulfuric acid are highly corrosive and powerful oxidizing agents. Reactions should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The addition of reagents must be done slowly and at low temperatures to control the exothermic reaction.

  • Catalytic Hydrogenation: Using hydrogen gas with catalysts like Palladium on Carbon (Pd/C) or Raney Nickel carries a risk of fire or explosion. The system must be properly purged with an inert gas (like nitrogen or argon) before and after the reaction. Ensure there are no ignition sources nearby. Raney Nickel is pyrophoric when dry and must be handled as a slurry.

  • Nitro and Amino Aromatics: Many substituted nitroanilines and phenylenediamines are toxic and can be absorbed through the skin. Always handle these compounds with care, using appropriate PPE and avoiding inhalation of dust or vapors.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Problem 1: Low yield or complex mixture during the nitration of 2-chloro-4-nitroaniline.

  • Possible Cause: The reaction conditions are too harsh, leading to over-nitration or side reactions. The activating effect of the amine group, even when protonated in strong acid, can still lead to undesired reactivity.

  • Solution:

    • Protect the Amine: Before nitration, consider protecting the aniline's amino group as an acetanilide by reacting it with acetic anhydride. The amide is still ortho-, para-directing but is less activating than a free amino group, offering better control. The protecting group can be removed later via acid or base hydrolysis.

    • Control Temperature: Ensure the reaction is maintained at a low temperature (e.g., 0 to 5 °C) throughout the addition of the nitrating mixture. Use an ice/salt bath for better temperature control.

    • Milder Nitrating Agents: If standard conditions fail, explore alternative nitrating agents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) which can offer milder reaction conditions.

Problem 2: The selective reduction of one nitro group in 4-chloro-2,6-dinitroaniline is not working.

  • Possible Cause: The reducing agent is either too strong, leading to the reduction of both nitro groups, or the reaction is incomplete. The ortho-nitro group is sterically hindered, but also electronically activated for nucleophilic attack, which is the basis for selective reduction.

  • Solution:

    • Use a Selective Reductant: The reagent of choice for this transformation is often sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) in an aqueous or alcoholic solution. These reagents are well-documented for the selective reduction of one nitro group when two are present on an aromatic ring.

    • Stoichiometry is Key: Carefully control the stoichiometry of the reducing agent. Use just enough equivalents to reduce one nitro group. It is advisable to perform a small-scale trial to determine the optimal stoichiometry.

    • Monitor the Reaction: Track the reaction progress closely using Thin Layer Chromatography (TLC). The starting material, the desired mono-reduced product, and the fully reduced diamine product should have distinct Rf values. Quench the reaction as soon as the starting material is consumed and before a significant amount of the fully reduced product appears.

Reducing AgentTypical ConditionsProsCons
Na₂S / (NH₄)₂S H₂O/EtOH, RefluxExcellent selectivity, inexpensive.Strong odor (H₂S), aqueous workup.
Catalytic Hydrogenation H₂ (low pressure), Pd/C, PtO₂Clean reaction, high yield.Can be difficult to stop at the mono-reduced stage.
Fe / AcOH or NH₄Cl EtOH/H₂O, RefluxInexpensive, effective.Often reduces both groups, acidic workup.

Problem 3: The final reductive cyclization step to form the indole ring is failing or giving a low yield.

  • Possible Cause:

    • The enamine intermediate from the reaction with DMF-DMA did not form correctly.

    • The catalyst for the reductive cyclization is poisoned or inactive.

    • The reaction conditions are not optimal.

  • Solution:

    • Confirm Enamine Formation: The intermediate formed after reacting with DMF-DMA is a key step in the Leimgruber-Batcho synthesis.[1] This step can sometimes be sluggish. Ensure the DMF-DMA is fresh. You can gently heat the reaction mixture (e.g., to 80-100 °C) to drive the condensation to completion, monitoring by TLC or ¹H NMR if possible to observe the disappearance of the starting amine.

    • Catalyst Selection and Handling: Use a fresh, high-quality catalyst like 10% Pd/C or fresh Raney Nickel.[1] Ensure the reaction solvent is degassed and the atmosphere is inert (H₂). Certain functional groups, particularly sulfur-containing impurities, can poison noble metal catalysts.

    • Optimize Reduction Conditions: If catalytic hydrogenation is problematic, consider alternative chemical reductants like sodium dithionite, which can also effect this transformation.[1]

start Low Yield in Final Step q1 Did the enamine intermediate form? start->q1 sol1 Check freshness of DMF-DMA. Gently heat reaction. Confirm intermediate formation (TLC/NMR). q1->sol1 No q2 Is the hydrogenation catalyst active? q1->q2 Yes sol1->q2 sol2 Use fresh Pd/C or Raney Ni. Ensure inert atmosphere. Check for catalyst poisons. q2->sol2 No q3 Are reduction conditions optimal? q2->q3 Yes sol2->q3 sol3 Try alternative reductants (e.g., Sodium Dithionite). Optimize H₂ pressure/temperature. q3->sol3 No end_node Yield Improved q3->end_node Yes sol3->end_node

References

Technical Support Center: Synthesis of 5-Chloro-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1H-indol-7-amine. This guide is designed for researchers, chemists, and drug development professionals who are working with or plan to synthesize this important indole derivative. As a key intermediate in various therapeutic agents, achieving a high yield and purity of this compound is critical.

This document moves beyond a simple recitation of steps. It is structured to provide deep mechanistic insights and practical, field-tested solutions to common challenges encountered during synthesis. We will explore the causality behind experimental choices, enabling you to not only execute the synthesis but also to troubleshoot it effectively.

Overview of the Primary Synthetic Challenge

The synthesis of this compound typically involves a multi-step sequence, with the core transformation being the construction of the indole ring. The most common and versatile method for this is the Fischer Indole Synthesis , a reaction discovered in 1883 that remains a cornerstone of heterocyclic chemistry.[1] This process involves the acid-catalyzed cyclization of an appropriately substituted arylhydrazone.

The primary challenges in synthesizing this specific molecule are:

  • Preparation of the Key Intermediate: Synthesizing the required (4-chloro-2-nitrophenyl)hydrazine or a related precursor with the correct substitution pattern.

  • Controlling the Cyclization: The Fischer indole cyclization is sensitive to acid strength, temperature, and substrate electronics, which can lead to low yields or the formation of undesired side products.[2][3]

  • Purification: Separating the desired product from starting materials, isomers, and reaction byproducts can be non-trivial.

Below is a typical workflow for this synthesis, which we will use as a basis for our troubleshooting guide.

Synthetic_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Hydrazone Formation cluster_2 Step 3: Fischer Indole Cyclization & Final Steps A 2,4-Dichloro-6-nitroaniline C (4-Chloro-2-nitrophenyl)hydrazine A->C Nucleophilic Aromatic Substitution (SNAr) B Hydrazine Hydrate B->C E Hydrazone Intermediate C->E Condensation D Carbonyl Compound (e.g., Pyruvic Acid) D->E F Indole-2-carboxylic acid E->F Acid-Catalyzed Cyclization (e.g., PPA, ZnCl2) G Nitro Group Reduction F->G Decarboxylation & Reduction H This compound (Final Product) G->H Final Reduction Step

Caption: General synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during your synthesis, followed by detailed answers and actionable advice.

Q1: My yield of the hydrazone intermediate is low in Step 2. What are the likely causes and solutions?

Low yield in the initial condensation step is a frequent and frustrating issue that can derail the entire synthesis. The root cause often lies in one of three areas: reactant quality, reaction conditions, or equilibrium control.

Answer:

  • Causality - Reactant Purity: The condensation of a hydrazine with a carbonyl compound is a reversible reaction. Impurities in your starting (4-chloro-2-nitrophenyl)hydrazine, such as residual starting materials from its own synthesis or degradation products from improper storage, can inhibit the reaction. Similarly, using an old or impure carbonyl source (e.g., pyruvic acid) can introduce competing side reactions.

  • Causality - pH Control: The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. However, excessive acid will protonate the hydrazine, rendering it non-nucleophilic and stopping the reaction. The optimal pH is usually mildly acidic (pH 4-5).

  • Causality - Equilibrium: The reaction produces water as a byproduct. If this water is not removed or accounted for, it can push the equilibrium back towards the starting materials, lowering your yield.

Troubleshooting Protocol:

  • Verify Starting Material Purity: Before starting, run a quick ¹H NMR or TLC on your hydrazine and carbonyl starting materials to ensure their purity. The phenylhydrazine should be stored under an inert atmosphere and protected from light.

  • Optimize pH: Use a weak acid catalyst like acetic acid. If you are using a stronger acid, add it dropwise while monitoring the pH. If the reaction stalls, it's possible the medium has become too acidic.

  • Drive the Equilibrium:

    • Azeotropic Removal: If your solvent allows (e.g., toluene), use a Dean-Stark apparatus to remove water as it forms.

    • Use a Dehydrating Agent: For reactions in solvents like ethanol, adding a dehydrating agent like anhydrous MgSO₄ can sequester the water byproduct.

  • Monitor the Reaction: Follow the disappearance of the carbonyl starting material by TLC. The hydrazone product is often a colorful (yellow/orange) solid, and its precipitation can be a visual indicator of reaction progress.

ParameterRecommendationRationale
Catalyst Acetic Acid (catalytic amount)Provides necessary protonation without deactivating the hydrazine nucleophile.
Solvent Ethanol, TolueneGood solubility for reactants; Toluene allows for azeotropic water removal.
Temperature Room Temp to 60 °CBalances reaction rate against potential degradation of the sensitive hydrazine.
Monitoring TLC, PrecipitationAllows for real-time tracking of the reaction's completion.
Q2: The Fischer indole cyclization (Step 3) is failing or giving a complex mixture of products. How do I optimize this critical step?

This is the most crucial and often lowest-yielding step. The harsh acidic conditions and high temperatures required can lead to decomposition or undesired side reactions.[2] The choice of acid catalyst is paramount.

Answer:

The mechanism of the Fischer synthesis involves a[4][4]-sigmatropic rearrangement followed by the elimination of ammonia.[5][6] The success of this sequence is highly dependent on the catalyst's ability to promote these steps without causing substrate degradation.

  • Brønsted vs. Lewis Acids:

    • Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA)) are effective but can be overly harsh, leading to charring. PPA is often a good choice as it acts as both a catalyst and a solvent/dehydrating agent.[7]

    • Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are generally milder and work by coordinating to the nitrogen atoms to facilitate the rearrangement.[1][4] ZnCl₂ is a very common and effective choice.

  • Side Reactions:

    • Incomplete Cyclization: Insufficient heat or a weak catalyst may cause the reaction to stall after the rearrangement but before ammonia elimination.

    • Isomer Formation: While less common with pre-formed hydrazones, migration of the chloro-substituent is a theoretical possibility under very harsh conditions, though unlikely here.[8]

    • Tar Formation: The electron-withdrawing nature of the chloro and (at this stage) nitro groups on the phenyl ring can hinder the reaction, requiring more forcing conditions which in turn can lead to polymerization and tarring.[3]

Troubleshooting Decision Tree:

Troubleshooting_Fischer_Indole start Low Yield in Fischer Cyclization q1 What is the main observation? start->q1 a1 No reaction / Starting material recovered q1->a1 a2 Complex mixture / Tar formation q1->a2 a3 Intermediate detected (e.g., by LC-MS) q1->a3 s1 Increase temperature gradually. Switch to a stronger acid catalyst (e.g., from ZnCl2 to PPA). a1->s1 s2 Lower reaction temperature. Use a milder Lewis acid (ZnCl2). Ensure starting material is pure. a2->s2 s3 Increase reaction time or temperature to push past the intermediate stage. a3->s3

Caption: Decision tree for troubleshooting the Fischer indole cyclization step.

Recommended Protocol for Fischer Indole Cyclization:

  • Catalyst Choice: Begin with zinc chloride (ZnCl₂) as the catalyst (1.2 - 2.0 equivalents). It offers a good balance of reactivity and mildness.

  • Solvent: If a solvent is needed beyond the catalyst itself (like in the case of PPA), a high-boiling non-polar solvent like xylene or Dowtherm™ can be effective.

  • Procedure:

    • Thoroughly mix the hydrazone intermediate with powdered, anhydrous ZnCl₂.

    • Heat the mixture gradually under an inert atmosphere (N₂ or Ar). Start at 120 °C and slowly increase to 160-180 °C.

    • Monitor the reaction by TLC. A common mobile phase is Ethyl Acetate/Hexane. The indole product will be more UV-active and should have a different Rf value than the hydrazone.

    • The reaction is often complete when bubbling (ammonia evolution) ceases.

  • Work-up:

    • Cool the reaction mixture and carefully quench it by pouring it onto ice water.

    • The crude product may precipitate. Basify the aqueous layer with NaOH or NH₄OH to neutralize the acid and break up any zinc complexes.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product will likely require column chromatography on silica gel for purification.

Q3: I am having difficulty with the final nitro group reduction. What are the best methods?

Reducing the nitro group to the target amine without affecting the chloro-substituent or the indole ring is a delicate step.

Answer:

The choice of reducing agent is critical to avoid unwanted side reactions.

  • Catalytic Hydrogenation: This is often the cleanest method.

    • Catalyst: Palladium on carbon (Pd/C, 5-10 mol%) is highly effective.

    • Hydrogen Source: H₂ gas (typically 50 psi to 100 psi) in a Parr shaker or a similar hydrogenation apparatus.

    • Solvent: Ethanol, Methanol, or Ethyl Acetate.

    • Advantage: The only byproduct is water, making work-up very simple (filter off catalyst, evaporate solvent).

    • Caution: Over-reduction leading to dechlorination is a risk, especially with prolonged reaction times or overly active catalysts. Monitor the reaction closely.

  • Chemical Reduction: If high-pressure hydrogenation is not available, chemical methods are a good alternative.

    • Tin(II) Chloride (SnCl₂·2H₂O): This is a classic and reliable method for nitro group reduction in aromatic systems.[9] The reaction is typically run in a polar protic solvent like ethanol or ethyl acetate, often with added acid (HCl). The work-up involves basification to precipitate tin salts, which are then filtered off.

    • Iron (Fe) or Zinc (Zn) in Acetic Acid: This is an inexpensive and effective method. The metal acts as the electron donor, and the acid provides the protons.

MethodProCon
Catalytic Hydrogenation (Pd/C, H₂) Clean, high yield, simple work-up.Requires specialized pressure equipment; risk of dechlorination.
**Tin(II) Chloride (SnCl₂) **Reliable, good functional group tolerance.Work-up can be cumbersome due to tin salt precipitation.
Fe / Acetic Acid Inexpensive, effective.Can require large excess of metal; acidic conditions.

References

stability and degradation of 5-Chloro-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-1H-indol-7-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this compound. Drawing from established principles of indole and aromatic amine chemistry, this guide offers troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

I. Understanding the Stability of this compound: A Proactive Approach

This compound, like many indole derivatives and aromatic amines, is susceptible to degradation under various conditions. A thorough understanding of its potential instabilities is crucial for obtaining reliable and reproducible experimental results. The primary degradation pathways are anticipated to be oxidation and reactions under acidic conditions.

Predicted Degradation Pathways

The electron-rich indole ring system and the presence of an amino group make this compound susceptible to electrophilic attack and oxidation.

Predicted Degradation Pathways of this compound A This compound B Oxidative Degradation (Air, Light, Oxidizing Agents) A->B E Acidic Degradation (Low pH) A->E C Quinone-imine Species B->C Dimerization/ Polymerization D Polymeric Products C->D F Protonated Indole E->F Protonation at C3 G Further Reactions/ Degradation Products F->G

Caption: Predicted degradation pathways for this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound.

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared sample. Rapid Oxidation: The amino group is susceptible to oxidation, which can be accelerated by exposure to air, light, or trace metal impurities in solvents.[1][2][3][4][5]Solvent Degassing: Degas all solvents used for sample preparation and in the mobile phase by sparging with an inert gas (e.g., nitrogen or argon) or by sonication. This minimizes dissolved oxygen, a key reactant in oxidation. Use of Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your sample solutions. These compounds will be preferentially oxidized, protecting your analyte. Amber Vials: Prepare and store samples in amber vials to protect them from light, which can catalyze oxidative reactions.
Loss of compound over time, even when stored in solution. Acidic Degradation: If the solvent is acidic or becomes acidic (e.g., through degradation of the solvent itself), the indole ring can be protonated, leading to instability.[6] Adsorption to Surfaces: Aromatic amines can adsorb to glass or plastic surfaces, especially at low concentrations.pH Control: Ensure the pH of your solution is neutral to slightly basic (pH 7-8). The indole ring is generally more stable under basic conditions.[7][8][9] Use buffered solutions where appropriate. Inert Vials: Use silanized glass vials or polypropylene vials to minimize surface adsorption.
Color change of the solid compound or solution (e.g., turning brown/purple). Oxidative Polymerization: The formation of colored products is a strong indicator of oxidation and subsequent polymerization of the resulting reactive intermediates, such as quinone-imines.[2][3][4]Inert Atmosphere: Handle the solid compound in a glove box or under a stream of inert gas. Store the solid under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Purification: If a solution has changed color, it is likely degraded. It is recommended to use a freshly prepared solution. If necessary, the compound can be re-purified, for example, by flash chromatography.
Inconsistent results between experimental replicates. Variable Degradation: Inconsistent exposure to light, air, or temperature fluctuations between replicates can lead to varying degrees of degradation.Standardize Procedures: Ensure that all experimental steps, from sample preparation to analysis, are performed consistently for all replicates. This includes exposure to light, time at room temperature, and the age of the solutions. Control Samples: Include control samples (e.g., a freshly prepared standard) in each experimental run to monitor for any systematic degradation.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen is recommended) at -20°C and protected from light.

Q2: How should I prepare solutions of this compound for my experiments?

A2: It is highly recommended to prepare solutions fresh for each experiment. Use deoxygenated solvents and prepare the solution in amber vials to minimize exposure to air and light. If the solution needs to be stored, even for a short period, it should be kept at low temperature (2-8°C) under an inert atmosphere.

Q3: My experiment requires acidic conditions. How can I minimize degradation?

A3: While the indole moiety is generally less stable in acidic conditions, you can take steps to mitigate degradation. Keep the exposure to acidic conditions as short as possible and perform the experiment at a low temperature. Consider using a less harsh acidic environment if your experimental design allows. It is also important to be aware that some aromatic amines are less stable in acidic media.[10][11]

Q4: What analytical techniques are best suited for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is the most appropriate technique.[12][13][14] A well-developed HPLC method should be able to separate the parent compound from its potential degradation products. Gas Chromatography (GC) can also be used, but may require derivatization of the amine.[13][15]

Q5: How can I perform a forced degradation study on this compound?

A5: A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[12][16][17][18][19] The following conditions are recommended as a starting point:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature and 60°C.

  • Basic Hydrolysis: 0.1 M NaOH at room temperature and 60°C.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Solid compound at 80°C.

  • Photodegradation: Solution exposed to UV light (e.g., 254 nm) and visible light.[20][21][22]

Samples should be analyzed at various time points to track the formation of degradation products.

IV. Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weigh the required amount of this compound in a clean, dry amber vial.

  • Add the desired volume of a suitable deoxygenated solvent (e.g., DMSO, DMF, or ethanol).

  • Briefly vortex or sonicate to dissolve the compound completely.

  • If not for immediate use, flush the headspace of the vial with an inert gas (argon or nitrogen), seal tightly, and store at -20°C.

Protocol 2: General HPLC Method for Stability Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any potential degradation products. A typical gradient might be 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., determined by a UV scan of the compound) and/or MS detection.

  • Injection Volume: 10 µL.

This method should be optimized for your specific instrumentation and to ensure adequate separation of all relevant peaks.

HPLC Workflow for Stability Assessment cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A Prepare fresh solution in deoxygenated solvent (amber vial) B Subject to stress conditions (acid, base, oxidant, light, heat) A->B C Inject sample onto reverse-phase C18 column B->C D Elute with a gradient of water/acetonitrile (with formic acid) C->D E Detect with UV and/or MS D->E F Quantify parent peak area E->F H Determine percentage degradation and degradation pathway F->H G Identify and quantify degradation product peaks G->H

Caption: A typical workflow for assessing the stability of this compound using HPLC.

V. References

  • Morallón, E., et al. (2005). Spectroelectrochemical study of the oxidation of diaminophenols on platinum electrodes in acidic medium. Electrochimica Acta, 50(7-8), 1545-1554.

  • Joseph, P., et al. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular Pharmacology, 23(2), 461-466.

  • Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (4), 539-542.

  • Li, X., et al. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 101, 23-29.

  • Ghosh, P., et al. (2016). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry, 40(10), 8503-8514.

  • Dantri, T., et al. (2009). Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters. Journal of Hazardous Materials, 166(2-3), 1244-1249.

  • Wang, J., et al. (2022). Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water. RSC Advances, 12(10), 6049-6057.

  • Hoppe, M., et al. (2020). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A, 37(11), 1957-1971.

  • Das, A., et al. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. Nature Communications, 15(1), 4389.

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).

  • Pharmapproach. (2023). Forced degradation studies: A critical lens into pharmaceutical stability.

  • The MAK Collection for Occupational Health and Safety. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. The MAK Collection for Occupational Health and Safety, 5(3).

  • PharmaInfo. (n.d.). Forced Degradation Studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.

  • BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals.

  • International Journal of Pharmaceutical Research & Allied Sciences. (2016). Forced Degradation – A Review.

  • Frederich, J. H., & Sarpong, R. (2023). Enantioselective Total Synthesis of (+)-Fusicoccadiene via Photocatalytic Polyene Isomerization. Journal of the American Chemical Society.

  • Mortier, T., et al. (2021). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Chemistry, 345, 128795.

  • Ibis Scientific, LLC. (2023). The Impact of pH on Chemical Stability in Lab Experiments.

  • Frontiers in Microbiology. (2016). Biodegradation and Biotransformation of Indole: Advances and Perspectives.

  • NIOSH. (1994). Amines, Aromatic: Method 2002. NIOSH Manual of Analytical Methods.

  • ResearchGate. (2013). Effect of Alkaline pH on the Stability of Halogenated DBPs.

  • SCIEX. (2018). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials.

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.

  • Zeeb, B., et al. (2021). Effect of pH on Lipid Oxidation and Anthocyanin Stability in Flaxseed Oil-in-Water Emulsions With Black Carrot Extract. Frontiers in Nutrition, 8, 778235.

  • Matos, M., et al. (2021). The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. Foods, 10(7), 1657.

References

Technical Support Center: Overcoming Solubility Challenges with 5-Chloro-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-1H-indol-7-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experiments. As a substituted indole, this compound presents a unique set of physicochemical properties that can make achieving desired concentrations in aqueous and organic media challenging. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address these issues, grounded in established scientific principles and practical laboratory experience.

Understanding the Challenge: Physicochemical Profile of this compound

Before delving into troubleshooting, it is crucial to understand the inherent properties of this compound that contribute to its solubility behavior. Due to the limited availability of experimental data, the following table summarizes key physicochemical parameters predicted using well-regarded computational models. These values provide a foundational understanding for developing effective solubilization strategies.

PropertyPredicted ValueImplication for Solubility
Molecular Weight 166.61 g/mol Relatively small, which is generally favorable for solubility.
logP 2.3 - 2.8Indicates moderate lipophilicity, suggesting poor aqueous solubility.
Aqueous Solubility Low (predicted to be in the low µg/mL range)Confirms the need for solubility enhancement techniques for aqueous-based assays.
pKa (most basic) 4.5 - 5.5 (predicted for the 7-amino group)The amino group is weakly basic, allowing for pH-dependent solubility manipulation.
pKa (most acidic) 16.0 - 17.0 (predicted for the indole N-H)The indole nitrogen is very weakly acidic and generally not useful for solubility enhancement via deprotonation in typical experimental conditions.
Hydrogen Bond Donors 2 (indole N-H and amino N-H)Can participate in hydrogen bonding, which can be leveraged for solubilization.
Hydrogen Bond Acceptors 1 (amino group)Can participate in hydrogen bonding.

Disclaimer: The pKa, logP, and solubility values are predictions from computational models (e.g., Chemicalize, ALOGPS, ADMETLab) and should be used as a guide. Experimental determination is recommended for precise measurements.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section provides a systematic workflow for addressing solubility issues with this compound, from initial stock solution preparation to final assay concentrations.

Solubilization_Workflow cluster_0 Initial Stock Preparation cluster_1 Working Solution Preparation cluster_2 Troubleshooting Precipitation cluster_3 Successful Solubilization Start Start with this compound solid Organic_Solvent Dissolve in an appropriate organic solvent (e.g., DMSO, DMF, Ethanol) Start->Organic_Solvent Primary Method Dilution Dilute stock solution into aqueous buffer Organic_Solvent->Dilution Precipitation_Check Observe for precipitation Dilution->Precipitation_Check pH_Adjustment Adjust pH of aqueous buffer (pH < pKa of amino group) Precipitation_Check->pH_Adjustment Precipitation Occurs Assay Proceed with experiment Precipitation_Check->Assay No Precipitation Co_Solvent Incorporate a co-solvent (e.g., Ethanol, PEG 400) pH_Adjustment->Co_Solvent Still Precipitates pH_Adjustment->Assay Soluble Surfactant Add a non-ionic surfactant (e.g., Tween® 80) Co_Solvent->Surfactant Still Precipuates Co_Solvent->Assay Soluble Cyclodextrin Use a cyclodextrin (e.g., HP-β-CD) Surfactant->Cyclodextrin Still Precipitates Surfactant->Assay Soluble Cyclodextrin->Assay Soluble Solubility_Enhancement_Logic cluster_Physicochemical Physicochemical Properties cluster_Strategies Solubilization Strategies cluster_Outcome Desired Outcome Compound This compound (Poorly Soluble) Lipophilicity High Lipophilicity (logP) Compound->Lipophilicity CrystalLattice Crystal Lattice Energy Compound->CrystalLattice pH_Mod pH Modification (Targets Ionizable Group) Compound->pH_Mod Leverages CoSolvents Co-solvents (Reduces Solvent Polarity) Lipophilicity->CoSolvents Overcome by Surfactants Surfactants (Micellar Encapsulation) Lipophilicity->Surfactants Overcome by Cyclodextrins Cyclodextrins (Inclusion Complexation) Lipophilicity->Cyclodextrins Overcome by ParticleSize Particle Size Reduction (Increases Surface Area) CrystalLattice->ParticleSize Overcome by Increased_Solubility Increased Apparent Solubility and Dissolution Rate pH_Mod->Increased_Solubility CoSolvents->Increased_Solubility Surfactants->Increased_Solubility Cyclodextrins->Increased_Solubility ParticleSize->Increased_Solubility

side product formation in 5-Chloro-1H-indol-7-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-1H-indol-7-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this highly reactive and versatile scaffold. Due to its electron-rich nature, stemming from the potent electron-donating 7-amino group, this molecule presents unique challenges, primarily in controlling reactivity and preventing the formation of unwanted side products.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the fundamental principles of indole and aniline chemistry. Our goal is to equip you with the knowledge to anticipate potential issues, diagnose problems in your experiments, and implement robust solutions to achieve clean, high-yielding reactions.

Core Reactivity Profile of this compound

The key to successfully working with this molecule is understanding its multiple reactive sites. The interplay between the indole nucleus and the exocyclic amino group creates a high electron density across the molecule, making several positions susceptible to both electrophilic attack and oxidation.

Caption: Key reactive sites on the this compound scaffold.

Troubleshooting Guide

This section addresses specific experimental problems you may encounter. Each answer explains the underlying chemical principles and provides actionable protocols to resolve the issue.

Q1: My starting material or reaction mixture is turning dark brown, purple, or black upon standing or during the reaction. What is causing this discoloration?

A: This is a classic sign of oxidation. The 7-aminoindole scaffold is highly electron-rich and extremely susceptible to air oxidation, especially in solution. The oxidation process can form highly conjugated, colored quinone-imine type species, which can further polymerize. Hydroxyindole derivatives, which can form from trace water and oxygen, are also known to be highly reactive.[1]

Causality: The 7-amino group strongly activates the indole ring, lowering its oxidation potential. Exposure to atmospheric oxygen, especially when catalyzed by trace metals or light, can initiate a radical chain reaction leading to complex, colored mixtures.

Troubleshooting & Mitigation Protocol:

  • Inert Atmosphere: Always handle the compound under an inert atmosphere (Nitrogen or Argon). This is the most critical step. Purge your reaction flask thoroughly before adding reagents and maintain a positive pressure of inert gas throughout the experiment.

  • Degassed Solvents: Use freshly degassed solvents. Solvents can be degassed by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.

  • Scavenge Trace Acid: Traces of acid can catalyze decomposition. If permissible for your reaction, store the compound as a salt (e.g., HCl salt) and free-base it immediately before use. Alternatively, add a non-nucleophilic base scavenger like proton sponge to the reaction mixture.

  • Workup Conditions: During aqueous workup, discoloration can accelerate. Work quickly and consider adding an antioxidant like sodium sulfite or sodium thiosulfate to the aqueous layers to quench oxidative species.

  • Storage: Store the solid compound in a dark, tightly sealed container under an inert atmosphere, preferably at low temperatures (-20°C).

Q2: My reaction has produced a significant amount of insoluble, tar-like material, especially when using acid catalysts. Why is this happening?

A: You are likely observing acid-catalyzed polymerization or oligomerization. The indole nucleus is notoriously unstable in strong acidic conditions.[2] The C3 position is highly nucleophilic and can be protonated to form a reactive indoleninium cation. This cation is a powerful electrophile that can be attacked by another neutral indole molecule, initiating a chain reaction that leads to polymers.[3][4] The 7-amino group further exacerbates this by increasing the nucleophilicity of the entire system.

Causality: Strong acids protonate the most electron-rich site (often C3), creating an electrophilic intermediate that readily reacts with another molecule of the electron-rich starting material. This process repeats, leading to intractable polymeric material.

Troubleshooting & Mitigation Protocol:

  • Avoid Strong Brønsted Acids: Whenever possible, avoid strong, non-coordinating acids like H₂SO₄, HCl, or H₃PO₄.

  • Use Lewis Acids Cautiously: If an acid catalyst is required (e.g., for a Friedel-Crafts reaction), opt for milder Lewis acids that can coordinate with your reactants. Screen catalysts like ZnCl₂, Sc(OTf)₃, or Y(OTf)₃.[5]

  • Lower the Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. This can often temper the polymerization pathway.

  • Protect the Indole Nitrogen: The most robust solution is to protect the indole nitrogen (N-1). An electron-withdrawing protecting group like tosyl (Ts), Boc, or pivaloyl significantly reduces the nucleophilicity of the pyrrole ring, making it far less susceptible to acid-catalyzed polymerization.[6]

  • Slow Addition: If using an acid is unavoidable, add it slowly at low temperature to a dilute solution of the indole to keep the instantaneous concentration of the reactive protonated intermediate low.

Q3: I am attempting an N-alkylation or N-acylation and getting a mixture of products on the indole nitrogen (N-1), the amino group (N-7), and sometimes C-3. How can I achieve selectivity?

A: This is a problem of competing nucleophiles. You have three primary nucleophilic sites: the N-1 anion (after deprotonation), the lone pair on the N-7 amino group, and the C-3 position. Their relative reactivity depends on the base, solvent, and electrophile used. The exocyclic 7-amino group is generally more nucleophilic than the indole nitrogen in its neutral state.[7] Under basic conditions, the deprotonated indole nitrogen is a potent nucleophile.

Causality:

  • For Alkylation: Without proper protection, strong bases (e.g., NaH, BuLi) will deprotonate both N-1 and N-7, leading to a mixture of products. Weaker bases (e.g., K₂CO₃, Cs₂CO₃) may favor alkylation at the more nucleophilic N-7.[8]

  • For Acylation: Acylating agents can react at N-1, N-7, or C-3. Friedel-Crafts acylation often favors C-3, but competing N-acylation is common, leading to di-acylated or N-acylated side products.[5][9][10]

Troubleshooting & Mitigation Protocol (Orthogonal Protection):

The most effective strategy is to use an orthogonal protecting group scheme, where one group can be removed without affecting the other.[11][12][13]

  • Step 1: Protect the 7-Amino Group. The more nucleophilic 7-amino group should be protected first. The tert-butoxycarbonyl (Boc) group is ideal as it is stable to the basic conditions needed for N-1 functionalization but is easily removed with acid (e.g., TFA).[7]

  • Step 2: Functionalize the Indole Nitrogen (N-1). With the 7-amino group protected as a less-nucleophilic carbamate, you can now selectively deprotonate and alkylate or acylate the N-1 position using a base like NaH in an aprotic solvent like DMF or THF.

  • Step 3: Deprotect. Once the N-1 position is functionalized, the Boc group can be cleanly removed from the 7-amino position using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Orthogonal_Protection_Workflow Start This compound Step1 Protect N-7 Amino Group Start->Step1 (Boc)₂O, Base (e.g., TEA, DMAP) Solvent (e.g., THF, DCM) Intermediate1 N-7 Boc Protected Indole Step1->Intermediate1 Step2 Functionalize N-1 Indole Intermediate1->Step2 1. Base (e.g., NaH) 2. Electrophile (R-X) Intermediate2 N-1 Functionalized, N-7 Protected Step2->Intermediate2 Step3 Deprotect N-7 Amino Group Intermediate2->Step3 Acid (e.g., TFA) Solvent (e.g., DCM) End Final N-1 Functionalized Product Step3->End

Caption: Workflow for selective N-1 functionalization using orthogonal protection.

Frequently Asked Questions (FAQs)

Q1: Is it absolutely necessary to use protecting groups for this molecule?

A: For most transformations, yes. While it may be tempting to attempt a one-pot reaction to save steps, the high reactivity and multiple nucleophilic sites of this compound make side reactions highly probable.[14] Using protecting groups is not just about preventing side reactions; it's about ensuring reproducibility, simplifying purification, and ultimately improving your overall yield and success rate. The "best protective group is no protective group" philosophy often fails with highly functionalized, electron-rich scaffolds like this one.

Q2: What is the best overall protecting group strategy?

A: The optimal strategy depends on your planned synthetic route, but a robust and versatile approach is orthogonal protection.

Functional GroupRecommended Protecting GroupStability (Stable To)Cleavage Conditions
7-Amino (N-7) tert-Butoxycarbonyl (Boc)Bases (NaH, K₂CO₃), mild reductants, organometallics.Strong Acids (TFA, HCl).
Indole (N-1) Benzyloxycarbonyl (Cbz)Mild acids, bases.Catalytic Hydrogenation (H₂, Pd/C).
Indole (N-1) 2-(Trimethylsilyl)ethoxymethyl (SEM)Most conditions except fluoride sources.Fluoride ion (TBAF) or strong acid.

An Fmoc/Boc strategy is also excellent. You could protect the 7-amino group with Fmoc (cleaved by base, e.g., piperidine) and the N-1 position with Boc (cleaved by acid), allowing for highly selective, sequential reactions at either nitrogen atom.

Q3: How should I purify this compound and its derivatives?

A: Standard silica gel column chromatography is often effective. However, due to the basicity of the amino group, tailing on the column can be an issue.

  • Tip 1: Add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine (TEA) or ammonia in methanol, to suppress tailing and improve peak shape.

  • Tip 2: Monitor fractions carefully by TLC, as some derivatives may still be sensitive to prolonged exposure to silica (which is weakly acidic).

  • Tip 3: If the compound is unstable on silica, consider alternative purification methods like preparatory reverse-phase HPLC or chromatography on neutral alumina.

References

Technical Support Center: Scaling Up the Production of 5-Chloro-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of producing 5-Chloro-1H-indol-7-amine, a crucial intermediate in pharmaceutical synthesis. This guide is tailored for researchers, scientists, and drug development professionals, offering expert insights and practical solutions to common challenges encountered during process scale-up.

As a Senior Application Scientist, I've observed that while the laboratory-scale synthesis of novel heterocyclic compounds can be straightforward, the transition to pilot and production scales introduces a host of challenges. This compound is no exception. Its unique substitution pattern, featuring both an electron-withdrawing halogen and an electron-donating amine on the benzene ring, presents specific hurdles in synthesis, purification, and stability.

This guide is structured to provide direct, actionable advice. We will move from foundational questions to deep-dive troubleshooting, ensuring you have the necessary information to optimize your process, maximize yield, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common when beginning a scale-up campaign for this compound.

Q1: What is a common and scalable synthetic route for this compound?

A1: A robust and frequently employed strategy for constructing substituted indoles involves the reduction of a nitroarene followed by cyclization.[1] For this compound, a logical route starts from a suitably substituted nitroarene, such as 1-chloro-3-nitro-5-(substituted)benzene. The key is the strategic introduction of the components that will form the pyrrole ring. A plausible sequence, based on established indole syntheses, is the[2][2]-sigmatropic rearrangement of an N-oxyenamine.[1][2] This involves the reduction of a nitro group to a hydroxylamine, which then reacts with an alkyne. This approach is often scalable and tolerant of various functional groups.[1]

Q2: What are the most critical parameters to control during the scale-up of this synthesis?

A2: When scaling up, three parameters become critical:

  • Temperature Control: Many steps, especially nitro group reductions and cyclization, are highly exothermic. Inadequate heat dissipation on a large scale can lead to runaway reactions and the formation of impurities.

  • Mixing Efficiency: Homogeneous mixing is crucial for maintaining consistent reaction kinetics and temperature distribution. Inadequate agitation can create localized "hot spots" or areas of high reagent concentration, leading to side reactions.

  • Reagent Addition Rate: The controlled addition of reactive reagents (e.g., reducing agents, catalysts) is vital to manage the reaction rate and exothermicity.

Q3: How should the purified this compound be stored to ensure long-term stability?

A3: Indole amines are susceptible to oxidation, which often manifests as a change in color from white or off-white to pink, tan, or brown.[3] To prevent degradation, the final product should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, light-proof container (amber glass or wrapped in foil). For long-term stability, storage at low temperatures (refrigerated or frozen) is highly recommended.[3]

Q4: What are the primary safety concerns associated with this process?

A4: Key safety concerns include:

  • Handling of Nitroaromatics: Many nitro compounds are potentially explosive and toxic.

  • Catalytic Hydrogenation: If this method is used for nitro reduction, handling hydrogen gas under pressure and managing flammable catalysts (like Pd/C or Rh/C) requires specialized equipment and procedures.[1]

  • Exothermic Reactions: As mentioned, poor temperature control can lead to dangerous pressure build-up in a reactor.

  • Solvent Handling: Large volumes of flammable organic solvents are used, requiring appropriate ventilation and grounding to prevent static discharge.

Troubleshooting Guide: Synthesis Stage

This section provides detailed solutions to specific problems you may encounter during the chemical synthesis.

Problem: The reaction yield is consistently low, or the reaction fails to proceed to completion.

  • Potential Cause 1: Inefficient Nitro Group Reduction. The initial reduction of the precursor nitroarene to the corresponding hydroxylamine or aniline is a critical step. On a larger scale, catalyst poisoning (if using catalytic hydrogenation) or incomplete reaction with chemical reductants can be an issue.

  • Solution:

    • Catalyst Health: If using a catalyst like Rh/C or Pd/C, ensure it is fresh and not poisoned by impurities in the starting material or solvent.[1] On a large scale, consider increasing the catalyst loading or using a more active catalyst.

    • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. Do not proceed to the next step until the reduction is complete.

    • Alternative Reductants: If catalytic methods are problematic, explore transfer hydrogenation or chemical reductants like hydrazine hydrate with a catalyst, but be mindful of the exothermicity.[1]

  • Potential Cause 2: Degradation of the N-Arylhydroxylamine Intermediate. N-arylhydroxylamines are often unstable. If this intermediate is isolated or held for an extended period before the next step, it can degrade, significantly lowering the overall yield.

  • Solution:

    • This is a classic case where a "one-pot" or "telescoped" synthesis is advantageous.[2] Plan the synthesis so that the hydroxylamine is generated and consumed in the next step without isolation. This minimizes handling and exposure to air or heat.

  • Potential Cause 3: Ineffective Cyclization/Rearrangement. The core indole-forming step, such as a[2][2]-sigmatropic rearrangement, may be sensitive to steric or electronic effects, or may require a specific catalyst or temperature to proceed efficiently.[1]

  • Solution:

    • Catalyst Screening: If a catalyst (e.g., DABCO) is used, screen different loadings.[1] Sometimes on a larger scale, a slightly higher catalyst loading is needed to achieve the same reaction rate.

    • Temperature Optimization: Carefully control the temperature. Some rearrangements require a specific thermal window to overcome the activation energy without degrading the product.

Troubleshooting Workflow: Low Product Yield

low_yield_troubleshooting start Problem: Low Yield of This compound check_sm Is Starting Material (SM) fully consumed? start->check_sm check_intermediate Is the key intermediate (e.g., N-arylhydroxylamine) stable? check_sm->check_intermediate Yes solution_sm Solution: - Increase reductant/catalyst loading. - Verify SM purity. - Extend reaction time. check_sm->solution_sm No check_cyclization Is the cyclization step efficient? check_intermediate->check_cyclization Yes solution_intermediate Solution: - Use a telescoped/one-pot synthesis. - Avoid isolation of unstable intermediates. check_intermediate->solution_intermediate No solution_cyclization Solution: - Optimize temperature. - Screen catalyst/reagent loading. - Check for inhibitory impurities. check_cyclization->solution_cyclization No

Caption: A flowchart for diagnosing the cause of low reaction yield.

Problem: Significant formation of a regioisomeric impurity, such as 5-Chloro-1H-indol-4-amine.

  • Potential Cause: When using a meta-substituted precursor, the key C-C bond-forming step (part of the indole ring formation) can occur at two different positions on the benzene ring (ortho to the nitrogen substituent). This can lead to a mixture of the desired C-7 substituted indole and the undesired C-4 substituted isomer.[1]

  • Solution:

    • Directing Group Strategy: The regioselectivity of these reactions is governed by a delicate balance of steric and electronic effects.[1] While difficult to change for a given substrate, sometimes modifying the protecting group on the nitrogen or changing the catalyst can influence the isomeric ratio.

    • Temperature Control: The activation energies for the formation of the two isomers may be different. Running the reaction at a lower temperature could favor the thermodynamically more stable product, though this may require longer reaction times.

    • Purification Strategy: If the formation of the isomer cannot be suppressed, the focus must shift to developing a robust purification method to separate them. This is often a significant challenge in process chemistry.

Troubleshooting Guide: Purification Stage

Purification is often the bottleneck in scaling up the production of heterocyclic amines.

Problem: The product degrades during silica gel column chromatography.

  • Potential Cause: Standard silica gel is acidic (pKa ≈ 4-5). The indole nitrogen and the C7-amine group are basic, and the indole ring itself is electron-rich and susceptible to degradation under acidic conditions.[4] Prolonged contact with acidic silica can lead to streaking on the column, low recovery, and the formation of colored impurities.

  • Solution:

    • Deactivate the Silica: Before running the column, flush the packed silica gel with the initial, low-polarity eluent containing 1-2% of a volatile base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[3] Continue to include this small percentage of amine in your eluent throughout the entire purification process. This neutralizes the acidic sites on the silica.

    • Use Alternative Stationary Phases: Consider using neutral or basic alumina as an alternative to silica gel.[3] Alternatively, reversed-phase chromatography (C18 silica) is an excellent, albeit more expensive, option for scale-up, as it avoids acidic conditions.

    • Minimize Contact Time: Work efficiently. Do not let the compound sit on the column for an extended period. Have all fractions and eluents prepared in advance to run the chromatography as quickly as possible.[3]

Problem: The purified product is a white solid, but it turns pink or tan upon standing.

  • Potential Cause: This discoloration is a classic sign of oxidation.[3] Aromatic amines and electron-rich indole rings are particularly prone to air oxidation, which can be accelerated by exposure to light and trace metal impurities.

  • Solution:

    • Inert Atmosphere Handling: After purification, immediately concentrate the product fractions under reduced pressure. During the final drying and packaging stages, handle the solid product under a blanket of nitrogen or argon.

    • Use of Antioxidants: In some formulations, trace amounts of antioxidants (e.g., BHT) can be added, but this is only permissible if it does not interfere with downstream applications.

    • Proper Storage: As detailed in the FAQs, store the final, dry product under an inert atmosphere, protected from light, and at reduced temperatures.[3]

Comparison of Purification Techniques
TechniqueProsConsBest For
Silica Gel Chromatography Low cost, widely available.Risk of acid-catalyzed degradation, potential for tailing.Small to medium scale with careful pH control (e.g., adding Et₃N).[3]
Recrystallization Excellent for achieving high purity, scalable, cost-effective.Requires finding a suitable solvent system, can have lower recovery.Final purification step to obtain crystalline, high-purity material.
Reversed-Phase HPLC Excellent separation, avoids acidic stationary phase, good for polar compounds.High cost of stationary phase and solvents, requires specialized equipment.High-purity applications, difficult separations, and when acidic conditions must be avoided.[5]
Distillation Not applicable due to the high melting point and low volatility of the compound.--

Experimental Protocol Example: Deactivated Silica Gel Flash Chromatography

This protocol provides a step-by-step method for purifying this compound while minimizing degradation.

  • Slurry Preparation:

    • In a well-ventilated fume hood, prepare a slurry of silica gel in the starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).

    • To this slurry, add triethylamine (Et₃N) to a final concentration of 1% v/v. Mix thoroughly.

  • Column Packing:

    • Pack the chromatography column with the prepared slurry.

    • Flush the packed column with at least two column volumes of the starting eluent (containing 1% Et₃N) to ensure all acidic sites are neutralized.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with the starting solvent system (e.g., 98:2 Hexane:Ethyl Acetate + 1% Et₃N).

    • Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate + 1% Et₃N) to elute the product.

    • Monitor the fractions by TLC, visualizing with a UV lamp (254 nm).

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent and triethylamine under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to remove the final traces of triethylamine.

    • Dry the resulting solid under high vacuum.

Visualizing a Plausible Synthetic Pathway

synthesis_pathway start_material 2-Chloro-4-nitro-6-X-aniline (X = protecting group or precursor) reduction Step 1: Nitro Reduction (e.g., Rh/C, H2 or Hydrazine) [Critical: Exotherm Control] start_material->reduction hydroxylamine N-Arylhydroxylamine (Unstable Intermediate) reduction->hydroxylamine rearrangement Step 2: Reaction with Alkyne & [3,3]-Sigmatropic Rearrangement [Critical: Regiocontrol] hydroxylamine->rearrangement indole_core Protected Indole Core rearrangement->indole_core deprotection Step 3: Deprotection (If necessary) indole_core->deprotection final_product This compound deprotection->final_product

References

Validation & Comparative

A Prospective Validation Guide to the Biological Efficacy of 5-Chloro-1H-indol-7-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of the biological efficacy of the novel compound 5-Chloro-1H-indol-7-amine. Given the nascent state of research on this specific molecule, this document serves as a prospective guide, drawing upon the well-established biological activities of the broader 5-chloro-indole class of compounds. The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Halogenated derivatives, particularly those with a 5-chloro substitution, have emerged as a privileged class of compounds with a wide spectrum of biological activities, notably in oncology.[1][2] This guide will therefore focus on a validation strategy centered on anticancer applications, comparing the potential efficacy of this compound with established therapeutic agents.

Introduction: The Promise of the 5-Chloro-Indole Scaffold

The 5-chloro-indole scaffold is a versatile pharmacophore that has been incorporated into molecules targeting a range of biological pathways implicated in various diseases.[2] A significant body of research has demonstrated the potential of 5-chloro-indole derivatives as potent anticancer agents.[2] These compounds have shown remarkable activity as inhibitors of key signaling pathways that are frequently dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[2] The synthetic accessibility of this core, coupled with the diverse biological activities of its derivatives, ensures that the 5-chloro-indole class will remain an active area of research for the development of novel and effective therapeutic agents.[2]

This guide will present a hypothetical validation workflow for this compound, assuming a potential role as an EGFR inhibitor, a common target for this class of compounds.[3] The experimental protocols and comparative data herein are designed to rigorously assess its biological efficacy against established standards of care.

Hypothesized Mechanism of Action: Targeting the EGFR Signaling Pathway

Many indole derivatives have demonstrated potent anticancer activity, with some being applied in clinical settings.[3] Several 5-chloro-indole derivatives have been identified as potent inhibitors of EGFR and its mutants.[3] Based on this precedent, we hypothesize that this compound may also exert its anticancer effects through the inhibition of the EGFR signaling pathway.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Ras Ras P_EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Indole_Amine This compound (Hypothesized) Indole_Amine->P_EGFR Inhibits

Caption: Hypothesized mechanism of this compound action on the EGFR pathway.

Comparative Efficacy Analysis: In Vitro Studies

The initial validation of this compound will involve a series of in vitro assays to determine its cytotoxic and target-specific activity. For a robust comparison, we will benchmark its performance against Erlotinib , a well-established EGFR inhibitor.

Cell Viability Assay

The antiproliferative activity of the target compounds will be assessed using a panel of four different cancer cell lines: A-549 (lung carcinoma), MCF-7 (breast adenocarcinoma), Panc-1 (pancreatic carcinoma), and HT-29 (colorectal adenocarcinoma).[3]

Protocol: MTT Assay

  • Cell Seeding: Plate cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound and Erlotinib (e.g., 0.01 to 100 µM) for 72 hours. A vehicle control (DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values using non-linear regression analysis.

Table 1: Comparative in vitro cytotoxicity (IC₅₀ in µM) - Hypothetical Data

CompoundA-549MCF-7Panc-1HT-29
This compound TBDTBDTBDTBD
Erlotinib 1.55.23.88.1
EGFR Kinase Inhibition Assay

To determine the direct inhibitory effect on EGFR, a biochemical kinase assay will be performed.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagents: Prepare a reaction mixture containing EGFR kinase, a fluorescently labeled ATP tracer, and a europium-labeled anti-tag antibody.

  • Compound Addition: Add varying concentrations of this compound and Erlotinib to the reaction mixture.

  • Incubation: Incubate the mixture at room temperature for 1 hour.

  • TR-FRET Reading: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Data Analysis: A decrease in the TR-FRET signal indicates displacement of the tracer by the inhibitor. Calculate the IC₅₀ values.

Table 2: Comparative EGFR Kinase Inhibition (IC₅₀ in nM) - Hypothetical Data

CompoundEGFR (Wild-Type)EGFR (T790M Mutant)
This compound TBDTBD
Erlotinib 5500

Cellular Mechanism of Action: Pathway Validation

To confirm that the observed cytotoxicity is due to the inhibition of the EGFR pathway, a Western blot analysis will be conducted.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting A Seed A-549 cells B Starve cells (serum-free media) A->B C Treat with this compound or Erlotinib B->C D Stimulate with EGF C->D E Lyse cells D->E F Quantify protein (BCA assay) E->F G SDS-PAGE F->G H Transfer to PVDF membrane G->H I Block with 5% BSA H->I J Incubate with primary antibodies (p-EGFR, t-EGFR, p-ERK, t-ERK, β-actin) I->J K Incubate with HRP-conjugated secondary antibody J->K L Detect with ECL substrate K->L

Caption: Workflow for Western blot analysis of EGFR pathway inhibition.

In Vivo Efficacy Evaluation

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy in a physiological context.

Protocol: Xenograft Mouse Model

  • Tumor Implantation: Subcutaneously implant A-549 cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize mice into treatment groups: Vehicle control, this compound (e.g., 25 mg/kg, oral gavage, daily), and Erlotinib (e.g., 25 mg/kg, oral gavage, daily).

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

  • Analysis: Compare tumor growth inhibition between the treatment groups.

Table 3: Comparative in vivo efficacy in A-549 Xenograft Model - Hypothetical Data

Treatment GroupTumor Growth Inhibition (%)Change in Body Weight (%)
This compound TBDTBD
Erlotinib 65-5
Vehicle Control 0+2

Conclusion and Future Directions

This guide outlines a comprehensive and logical framework for the validation of the biological efficacy of the novel compound this compound. By systematically evaluating its in vitro cytotoxicity, target-specific inhibition, cellular mechanism of action, and in vivo efficacy in comparison to an established drug, a clear and objective assessment of its therapeutic potential can be achieved. The indole nucleus continues to be a foundational template for the design of novel therapeutic agents, and the exploration of new derivatives like this compound is a promising avenue for drug discovery.[2]

References

A Comparative Analysis of 5-Chloro-1H-indol-7-amine and Foundational Indolamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active molecules.[1] Among the vast chemical space of indole derivatives, halogenated indolamines have garnered significant interest for their potential to modulate various physiological processes. This guide provides a comprehensive comparative study of 5-Chloro-1H-indol-7-amine against the foundational, endogenously produced indolamines, serotonin and tryptamine.

While direct experimental data for this compound is limited in publicly accessible literature, this guide will leverage structure-activity relationship (SAR) principles and comparative data from closely related analogs to provide a predictive analysis of its potential biological profile. This approach, grounded in established medicinal chemistry concepts, aims to offer valuable insights for researchers, scientists, and drug development professionals exploring this class of compounds.

Introduction to Indolamines: A Core Biological Motif

Indolamines are a class of biogenic amines characterized by an indole ring linked to an amino group, typically via an ethyl side chain.[2] The two most prominent endogenous indolamines, serotonin (5-hydroxytryptamine) and tryptamine, serve as crucial neurotransmitters and neuromodulators, regulating a wide array of physiological and psychological processes, including mood, sleep, appetite, and cognition.[3][4] The inherent bioactivity of the indolamine scaffold has made it a focal point for the development of novel therapeutics targeting a spectrum of disorders.[5]

Physicochemical Properties: The Impact of Substitution

The introduction of a chlorine atom at the 5-position and an amine group at the 7-position of the indole ring in this compound is expected to significantly alter its physicochemical properties compared to the parent indolamines.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted logPHydrogen Bond DonorsHydrogen Bond Acceptors
This compound C₈H₇ClN₂166.61~2.522
Serotonin C₁₀H₁₂N₂O176.22~1.232
Tryptamine C₁₀H₁₂N₂160.22~1.621

Note: Predicted logP values are estimations and can vary based on the algorithm used. Data for this compound is predictive.

The chlorine substituent increases lipophilicity (higher logP) compared to the hydroxyl group of serotonin, which may influence its ability to cross the blood-brain barrier and interact with hydrophobic pockets in target proteins. The additional primary amine at the 7-position introduces another site for hydrogen bonding, potentially altering receptor interactions and solubility.

Comparative Pharmacological Profile: A Predictive Analysis

The pharmacological activity of indolamines is primarily mediated through their interaction with a variety of receptors, most notably serotonin (5-HT) receptors.

Receptor Binding Affinity
Compound5-HT₁A (Ki, nM)5-HT₂A (Ki, nM)5-HT₂C (Ki, nM)
5-Cl-DMT (analog) 333371000
Serotonin ~4.5~12.5~5
Tryptamine Inactive~7.36 (EC₅₀)-

Data for 5-Cl-DMT is from in vitro studies.[3][6] Data for Serotonin and Tryptamine represents a compilation from various sources.

5-Cl-DMT displays a notable affinity for the 5-HT₁A receptor, comparable to its affinity for the 5-HT₂A receptor.[3] This suggests that this compound may also interact with these receptors. The presence of the 7-amino group could further influence receptor binding and selectivity compared to the N,N-dimethylated analog. For comparison, serotonin exhibits high affinity for a broad range of 5-HT receptors, while tryptamine is a full agonist at the 5-HT₂A receptor but inactive at the 5-HT₁A receptor.[7]

Functional Activity

The functional consequence of receptor binding is a critical aspect of pharmacological characterization. For instance, 5-Cl-DMT has been shown to be an agonist at the 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors.[3][6] It is plausible that this compound would also exhibit agonist or partial agonist activity at these receptors. The specific functional profile would require experimental validation through in vitro functional assays.

Metabolic Stability and Predicted Pathways

The metabolic fate of a compound is a key determinant of its pharmacokinetic profile and duration of action.

Metabolism of Serotonin and Tryptamine

Serotonin is primarily metabolized by monoamine oxidase (MAO) to 5-hydroxyindoleacetaldehyde, which is then oxidized by aldehyde dehydrogenase (ALDH) to 5-hydroxyindoleacetic acid (5-HIAA) for excretion.[3][6] Tryptamine is also a substrate for MAO, being rapidly metabolized to indole-3-acetic acid.[4]

Predicted Metabolism of this compound

The presence of the chlorine atom in this compound is expected to influence its metabolic stability. Halogenation can block sites of metabolism and potentially increase the metabolic half-life of a compound. However, the additional amino group at the 7-position could be a site for conjugation reactions, such as glucuronidation or sulfation. The primary amine of the presumed ethylamine side chain (inferred from the "indolamine" classification) would also be a substrate for MAO.

The following diagram illustrates the predicted metabolic pathways for this compound in comparison to serotonin.

cluster_serotonin Serotonin Metabolism cluster_chloroindolamine Predicted Metabolism of this compound Serotonin Serotonin MAO_S MAO Serotonin->MAO_S ALDH_S ALDH MAO_S->ALDH_S HIAA 5-HIAA ALDH_S->HIAA Chloroindolamine This compound MAO_C MAO Chloroindolamine->MAO_C PhaseII_C Phase II Enzymes (e.g., UGTs, SULTs) Chloroindolamine->PhaseII_C Metabolite_MAO Oxidative Metabolite MAO_C->Metabolite_MAO Metabolite_PhaseII Conjugated Metabolite PhaseII_C->Metabolite_PhaseII

Caption: Predicted metabolic pathways of Serotonin and this compound.

Predicted Toxicological Profile

The toxicological profiles of serotonin and tryptamine are well-characterized. High doses of serotonin can lead to serotonin syndrome, a potentially life-threatening condition.[8] The oral LD50 of serotonin in rats is reported as 60 mg/kg.[3] Tryptamine has an intraperitoneal LD50 of 223 mg/kg in rats.[9]

The toxicity of this compound is unknown. The presence of the chlorine atom raises the possibility of forming reactive metabolites, which could contribute to cytotoxicity. Halogenated aromatic compounds can undergo metabolic activation to intermediates that can bind to cellular macromolecules. Therefore, a thorough toxicological evaluation would be essential in any drug development program involving this compound.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments relevant to the comparative analysis of these indolamines.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Workflow:

Start Prepare cell membranes expressing the target receptor Incubate Incubate membranes with a radioligand and varying concentrations of the test compound Start->Incubate Separate Separate bound from free radioligand by rapid filtration Incubate->Separate Quantify Quantify radioactivity of the filter Separate->Quantify Analyze Analyze data to determine IC₅₀ and Ki values Quantify->Analyze

Caption: Workflow for a radioligand receptor binding assay.

Detailed Steps:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-Serotonin), and a range of concentrations of the unlabeled test compound (e.g., this compound). Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve. Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from this curve. Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of a test compound by liver microsomes.

Workflow:

Start Prepare liver microsomes and a reaction mixture Incubate Incubate the test compound with microsomes and NADPH at 37°C Start->Incubate Sample Collect samples at various time points Incubate->Sample Quench Stop the reaction in the samples Sample->Quench Analyze Analyze the concentration of the parent compound by LC-MS/MS Quench->Analyze

Caption: Workflow for an in vitro metabolic stability assay.

Detailed Steps:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: Pre-warm the reaction mixture and a solution of the test compound to 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction in the collected aliquots by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Conclusion and Future Directions

This compound represents an intriguing yet understudied member of the indolamine family. Based on structure-activity relationships derived from closely related analogs, it is predicted to be a lipophilic compound with potential activity at serotonin receptors, particularly the 5-HT₁A and 5-HT₂A subtypes. Its halogenated structure suggests a potentially increased metabolic stability compared to endogenous indolamines, though the presence of a second amino group may provide an alternative metabolic route.

The lack of direct experimental data for this compound underscores the need for further investigation. The experimental protocols provided in this guide offer a clear roadmap for characterizing its pharmacological, metabolic, and toxicological profiles. Such studies are essential to validate the predictive analysis presented here and to fully elucidate the therapeutic potential of this and other novel halogenated indolamines. Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound to build a comprehensive understanding of its biological effects and potential applications in drug discovery.

References

The Structure-Activity Relationship of 5-Chloro-1H-indol-7-amine Analogs: A Comparative Guide for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of protein kinase inhibitors.[1] Its inherent ability to mimic the purine core of ATP allows for competitive binding to the kinase active site. The strategic functionalization of the indole ring is a key determinant of potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 5-Chloro-1H-indol-7-amine analogs, a promising scaffold for the design of next-generation kinase inhibitors. While direct and extensive SAR studies on this specific scaffold are emerging, we will draw upon established principles from the closely related and bioisosteric 7-azaindole framework to provide a comprehensive and predictive guide for researchers in drug discovery.[2][3]

The this compound Scaffold: A Privileged Core for Kinase Inhibition

The this compound core presents several key features that make it an attractive starting point for kinase inhibitor design:

  • The Indole N-H (Position 1): The nitrogen at position 1 can act as a hydrogen bond donor, a critical interaction with the hinge region of many protein kinases.

  • The 7-Amino Group: This exocyclic amine provides a crucial vector for introducing a variety of substituents that can probe different regions of the ATP-binding pocket, influencing both potency and selectivity.

  • The 5-Chloro Substituent: The presence of a chlorine atom at the 5-position significantly impacts the electronic and lipophilic character of the indole ring. This can enhance binding affinity through favorable interactions and improve metabolic stability.[4]

The primary focus of this guide will be to dissect how modifications at various positions of this scaffold influence its biological activity, with a particular emphasis on kinase inhibition.

Comparative Analysis of Structural Modifications and Their Impact on Kinase Inhibitory Activity

Based on extensive studies of related indole and 7-azaindole-based kinase inhibitors, we can establish a predictive SAR model for the this compound scaffold. The following sections will detail the expected impact of substitutions at key positions.

The Critical Role of the 7-Amino Substituent (R1)

The substituent at the 7-amino position is arguably the most critical determinant of a compound's potency and selectivity profile. This group often extends into the solvent-exposed region of the ATP-binding site, allowing for significant chemical space exploration.

Key SAR Observations (Inferred from 7-Azaindole Analogs):

  • Small, Flexible Groups: Simple alkyl or small heterocyclic groups can be well-tolerated but may not provide significant potency gains.

  • Aromatic and Heteroaromatic Rings: The introduction of phenyl, pyridyl, or other aromatic systems can lead to a substantial increase in potency through π-π stacking interactions with aromatic residues in the active site.

  • Linker-Mediated Interactions: The use of a linker (e.g., an amide or ether linkage) to connect the 7-amino group to a larger moiety can allow for optimal positioning within the binding pocket.

  • Polar Groups for Solubility: Incorporation of polar functional groups, such as morpholine or piperazine, can enhance aqueous solubility, a critical parameter for drug development.

SAR_R1 Scaffold This compound Aromatic Aromatic Scaffold->Aromatic Increases Potency (π-π stacking) Polar Polar Scaffold->Polar Enhances Solubility SmallAlkyl SmallAlkyl Scaffold->SmallAlkyl Generally Well-Tolerated

Modulation of Activity through Substitution at the Indole 3-Position (R2)

The 3-position of the indole ring often points towards the ribose-binding pocket of kinases. Modifications at this position can fine-tune selectivity and potency.

Key SAR Observations (Inferred from 7-Azaindole Analogs):

  • Hydrogen or Small Alkyl Groups: Unsubstituted or small alkyl groups at this position are generally well-tolerated.

  • Aryl or Heteroaryl Groups: Similar to the 7-amino position, aromatic substituents can enhance potency through additional interactions. Studies on 7-azaindole-based ROCK inhibitors have shown that substitution at the 3-position can lead to excellent potency and selectivity.[5]

  • Hydrogen Bond Acceptors/Donors: The introduction of groups capable of forming hydrogen bonds can lead to specific interactions with residues in the ribose pocket, thereby increasing affinity.

The Influence of the 5-Chloro Substituent

The chlorine atom at the 5-position is not merely a placeholder. It exerts a significant electronic and steric influence on the indole ring.

  • Electron-Withdrawing Effect: The electron-withdrawing nature of chlorine can modulate the pKa of the indole N-H, potentially strengthening its hydrogen bonding interaction with the kinase hinge region.

  • Lipophilicity: The chloro group increases the lipophilicity of the molecule, which can enhance cell permeability and binding to hydrophobic pockets within the kinase active site.

  • Metabolic Stability: Halogenation can block sites of metabolism, leading to improved pharmacokinetic profiles.

Comparative Data Summary

While a comprehensive dataset for a series of this compound analogs is not yet publicly available, we can compile and compare data from closely related 5-chloro-indole and 7-azaindole derivatives to illustrate these SAR principles.

Table 1: Kinase Inhibitory Activity of Representative Indole and 7-Azaindole Analogs

Compound IDScaffoldR1 (at position 7)R2 (at position 3)Target KinaseIC50 (nM)Reference
Hypothetical A This compound-NH2-HMultiple>1000N/A
Hypothetical B This compound-NH-(4-pyridyl)-HROCK<100Inferred from[5][6]
Hypothetical C This compound-NH-(4-morpholinophenyl)-HROCK<50Inferred from[5][6]
7-Azaindole Analog 1 7-AzaindoleN/A-(Thiazolyl-phenyl)ROCKPotent[6]
7-Azaindole Analog 2 7-AzaindoleN/A-(Substituted Phenyl)ROCK37[5]
5-Chloro-indole-2-carboxamide 1 5-Chloro-indoleN/A (Amide at C2)-HEGFR68-85[7]

Note: Hypothetical compounds A, B, and C are included to illustrate the predicted SAR trends for the this compound scaffold based on the available data for related compounds.

Experimental Protocols

To facilitate the evaluation of novel this compound analogs, we provide detailed, step-by-step methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the in vitro potency (IC50) of test compounds against a specific protein kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • Kinase reaction buffer

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of test compounds C Add compounds, kinase, and substrate to plate A->C B Prepare kinase, substrate, and ATP solutions B->C D Initiate reaction by adding ATP C->D E Incubate at room temperature D->E F Add Kinase-Glo® reagent to stop reaction and generate signal E->F G Measure luminescence F->G H Calculate IC50 values G->H

Detailed Protocol:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test compounds in 100% DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each compound dilution to the appropriate wells of a 384-well plate. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase reaction buffer, the recombinant kinase, and its specific substrate at their optimized concentrations.

    • Add the master mix to all wells of the assay plate.

    • Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Add the luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to all wells.

    • Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls. Plot the normalized data against the logarithm of the test compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control and determine the GI50 (concentration for 50% inhibition of cell growth).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the established SAR principles from the bioisosteric 7-azaindole framework, medicinal chemists can rationally design and synthesize analogs with enhanced potency, selectivity, and drug-like properties. Future research should focus on the systematic exploration of substitutions at the 7-amino and 3-positions to build a comprehensive SAR dataset for this specific scaffold. The synthesis and evaluation of a focused library of analogs will be instrumental in validating the predictive models presented in this guide and in identifying lead compounds for further preclinical development.

References

A Guide to Kinase Cross-Reactivity Profiling: Evaluating 5-Chloro-1H-indol-7-amine Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the kinase selectivity of novel chemical entities, using the hypothetical compound 5-Chloro-1H-indol-7-amine as a case study. While specific experimental data for this compound is not publicly available, this document outlines the critical experimental workflows, data interpretation, and comparative analysis necessary for its preclinical evaluation. We will compare its hypothetical profile against well-characterized kinase inhibitors to illustrate the principles of selectivity and off-target liability assessment.

The indole scaffold is a privileged structure in medicinal chemistry, frequently appearing in approved kinase inhibitors. Therefore, any novel indole-containing compound, such as this compound, warrants a thorough investigation of its kinase interaction profile early in the drug discovery process to identify its primary target(s) and potential off-target effects that could lead to toxicity or unexpected pharmacology.[1]

Rationale for Kinase Selectivity Profiling

The human kinome consists of over 500 protein kinases, many of which share structural similarity in their ATP-binding sites. Consequently, small molecule inhibitors designed to target a specific kinase often exhibit cross-reactivity with other kinases. This can lead to a variety of outcomes:

  • Polypharmacology: Inhibition of multiple targets may result in a beneficial synergistic therapeutic effect.

  • Off-Target Toxicity: Inhibition of unintended kinases can lead to adverse effects. A notable example is the off-target activity of some cancer drugs, where the observed efficacy is not due to the intended target.[1]

  • Misinterpretation of Biological Results: Without a clear understanding of a compound's selectivity, its biological effects in cellular or in vivo models can be wrongly attributed to the intended target.

Therefore, comprehensive kinase profiling is a cornerstone of modern drug discovery, enabling informed decisions on lead optimization, candidate selection, and the design of clinically relevant safety studies.[2][3]

Designing a Cross-Reactivity Profiling Campaign

A tiered approach is often the most efficient strategy for profiling a new compound.[3] This involves an initial broad screen at a single high concentration, followed by more detailed dose-response studies for any identified "hits."

Experimental Workflow: Tiered Kinase Profiling

Caption: Tiered workflow for kinase cross-reactivity profiling.

Methodologies for Kinase Profiling

Biochemical assays are the preferred method for initial cross-screening as they directly measure the interaction between the compound and the isolated kinase, avoiding the complexity of a cellular environment.[3]

Protocol: Radiometric Kinase Assay (e.g., for EGFR)

This protocol describes a standard method to quantify the activity of a tyrosine kinase like EGFR.

  • Preparation of Reagents:

    • Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

    • ATP Solution: Prepare a stock solution of [γ-³³P]ATP. The final concentration in the assay will be 10 µM.

    • Substrate: Poly(Glu, Tyr) 4:1 peptide.

    • Test Compound: this compound, serially diluted in DMSO.

  • Assay Procedure:

    • Add 5 µL of the diluted test compound or DMSO (vehicle control) to a 96-well plate.

    • Add 20 µL of a master mix containing the kinase buffer, EGFR enzyme, and the peptide substrate.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 25 µL of the ATP solution containing [γ-³³P]ATP.

    • Incubate for 2 hours at room temperature.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Detection:

    • Transfer 10 µL of the reaction mixture onto a P30 filtermat.

    • Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.

    • Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the vehicle control.

    • For dose-response curves, plot the % inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal curve to determine the IC₅₀ value.

Comparative Analysis: Hypothetical Data

To put the selectivity profile into context, we will compare the hypothetical data for this compound with two real-world examples: Dasatinib (a multi-kinase inhibitor) and Erlotinib (a relatively selective EGFR inhibitor).

Table 1: Hypothetical Kinase Inhibition Data (IC₅₀ in nM)
Kinase TargetThis compound (Hypothetical)Dasatinib (Comparator 1)Erlotinib (Comparator 2)
EGFR 50 1102
SRC 75 <1 >10,000
ABL1 1,200<1 >10,000
VEGFR2 850152,100
PDGFRβ 2,50028>10,000
c-KIT >10,00012>10,000
RIPK1 4505,000>10,000

Data for Dasatinib and Erlotinib are representative values from public sources.

Interpretation of Hypothetical Results

Based on this hypothetical data, this compound would be characterized as a dual inhibitor of EGFR and SRC kinases, with moderate potency. Its profile is distinct from both the broad-spectrum activity of Dasatinib and the high selectivity of Erlotinib for EGFR. The moderate activity against RIPK1 and VEGFR2 would be flagged for further investigation to understand if these off-target activities could contribute to the compound's overall cellular effects or potential liabilities.

Visualizing Selectivity and Potential Pathways

Understanding which signaling pathways might be affected by a compound's cross-reactivity is crucial. Given the hypothetical activity on EGFR and SRC, we can visualize their central roles in cell signaling.

Signaling Pathway: EGFR and SRC in Cancer

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR SRC_mem SRC EGFR->SRC_mem Activates RAS RAS EGFR->RAS Activates STAT3 STAT3 SRC_mem->STAT3 FAK FAK SRC_mem->FAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation STAT3->Proliferation Migration Gene Transcription (Migration, Invasion) FAK->Migration ligand Growth Factor ligand->EGFR Binds

Caption: Simplified EGFR and SRC signaling pathways.

This diagram illustrates how dual inhibition of EGFR and SRC by a compound like this compound could block multiple downstream signals related to cell proliferation and migration, a potentially desirable trait for an anti-cancer agent.

Conclusion and Future Directions

This guide has outlined a systematic approach to evaluating the cross-reactivity profile of a novel compound, this compound. By employing a tiered screening strategy, utilizing robust biochemical assays, and comparing the resulting data with established inhibitors, researchers can build a comprehensive understanding of a compound's selectivity.

The hypothetical profile of this compound as a dual EGFR/SRC inhibitor suggests a clear path for subsequent studies, including:

  • Cellular Assays: Confirming on-target activity by measuring the phosphorylation of downstream effectors (e.g., ERK, STAT3) in relevant cancer cell lines.

  • Safety Pharmacology: Assessing potential liabilities by screening against a panel of receptors and ion channels, as recommended by regulatory guidelines.[2]

  • Structural Biology: Obtaining co-crystal structures of the compound bound to its primary targets to rationalize its potency and selectivity, and to guide further optimization.

By rigorously applying these principles of cross-reactivity profiling, drug discovery teams can mitigate risks, increase the probability of success, and develop safer, more effective medicines.

References

Navigating the Uncharted: A Mechanistic Approach to Characterizing and Comparing Novel Chloro-Indole Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic is a meticulous process of characterization and comparison. The 5-chloro-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. However, the specific biological target and mechanism of action for many novel derivatives, such as 5-Chloro-1H-indol-7-amine, remain to be elucidated from publicly available data.

This guide, therefore, takes a pragmatic and scientifically grounded approach. Instead of a direct, and currently impossible, comparison of this compound, we present a comprehensive roadmap for the characterization of such a novel chloro-indole compound. We will outline a systematic workflow for target identification and validation, followed by a hypothetical yet mechanistically detailed comparison with established inhibitors, assuming a plausible biological target. This guide is designed to be a practical resource for researchers embarking on the exciting challenge of deciphering the therapeutic potential of new chemical entities.

Part 1: The Expedition - Uncovering the Biological Target of a Novel Chloro-Indole Compound

The initial and most critical step in evaluating a novel compound is to identify its biological target(s). This process, often referred to as target deconvolution, employs a range of in vitro and cell-based screening methodologies.

High-Throughput Screening (HTS) for Initial Target Identification

A broad-based screening approach against panels of common drug targets is an efficient first step to narrow down the potential mechanism of action. Given the prevalence of indole-based compounds as kinase and G-protein coupled receptor (GPCR) modulators, these are logical starting points.

  • Kinase Panel Screening: A comprehensive kinase panel assay can rapidly assess the inhibitory activity of this compound against hundreds of kinases. A typical output would be the percent inhibition at a fixed concentration (e.g., 1 or 10 µM), followed by IC50 determination for the most promising hits.

  • GPCR Screening: A GPCR screen, often employing radioligand binding assays or functional readouts like calcium flux or cAMP modulation, can identify interactions with this large family of cell surface receptors.

  • Enzyme Inhibition Assays: If there is a structural or synthetic rationale to suggest a particular enzyme family (e.g., proteases, metabolic enzymes), focused enzymatic assays can be employed.

This protocol outlines a common method for assessing the inhibitory activity of a compound against a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Recombinant Kinase (e.g., EGFR, BRAF)

  • Kinase Substrate (peptide or protein)

  • Adenosine Triphosphate (ATP)

  • Kinase Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test Compound (e.g., this compound) dissolved in DMSO

  • Luminescent Kinase Assay Kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to achieve a final assay concentration range from, for example, 10 µM to 0.1 nM.

  • Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the test compound dilution. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

    • Add 5 µL of a solution containing the kinase and its substrate in kinase assay buffer.

    • Incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate Kinase Reaction: Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part 2: The Comparative Analysis - A Mechanistic Deep Dive (Hypothetical Case Study)

To illustrate the process of a mechanistic comparison, we will proceed with a hypothetical scenario where our initial screening has identified Indoleamine 2,3-dioxygenase 1 (IDO1) as the primary target of this compound. IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway, playing a crucial role in immune suppression in the tumor microenvironment.[1]

We will compare our hypothetical inhibitor, which we will refer to as Cpd-X (this compound) , with several well-characterized IDO1 inhibitors:

  • Epacadostat (INCB24360): A potent and selective competitive inhibitor of IDO1.[2][3]

  • Navoximod (GDC-0919): Another potent IDO1 inhibitor.[4][5][6]

  • Linrodostat (BMS-986205): A potent, selective, and irreversible inhibitor of IDO1 that competes with the heme cofactor for binding to the apo-form of the enzyme.[7][8][9]

Mechanistic Distinctions and Mode of Inhibition

The primary differentiator among these inhibitors lies in their mechanism of action.

  • Epacadostat acts as a competitive inhibitor, directly competing with the natural substrate, tryptophan, for binding to the active site of the holoenzyme (heme-bound IDO1).[2][10] Its efficacy is therefore dependent on the local concentration of tryptophan.

  • Linrodostat , in contrast, exhibits an irreversible mechanism of inhibition. It binds to the apo-form of IDO1 (the enzyme without its heme cofactor) and prevents the re-binding of heme, effectively locking the enzyme in an inactive state.[7][9] This mode of action is independent of substrate concentration.

  • Navoximod is also a potent inhibitor of the IDO1 pathway.[4][5]

For our hypothetical Cpd-X , determining its mode of inhibition would be a critical next step. This can be achieved through enzyme kinetic studies, varying the concentrations of both the inhibitor and the substrate (tryptophan).

Quantitative Comparison of Inhibitory Potency

A direct comparison of the inhibitory potency of these compounds is essential for understanding their relative efficacy.

CompoundTargetMechanism of ActionIC50 / KiSelectivity
Cpd-X (Hypothetical) IDO1To be determinedTo be determinedTo be determined
Epacadostat IDO1CompetitiveIC50: ~10 nM[3][10]High selectivity over IDO2 and TDO[2]
Navoximod IDO1-Ki: 7 nM; EC50: 75 nM[4][5]-
Linrodostat IDO1Irreversible, Heme-competitiveIC50: 1.7 nM (HeLa cells)[11]Selective for IDO1 over TDO[12]

IC50 and Ki values can vary depending on the assay conditions.

Visualizing the IDO1 Pathway and Inhibition

The following diagram illustrates the central role of IDO1 in tryptophan metabolism and the points of intervention for different inhibitors.

IDO1_Pathway cluster_inhibitors Inhibitors Tryptophan Tryptophan IDO1 IDO1 Enzyme (Heme-containing) Tryptophan->IDO1 substrate Kynurenine Kynurenine IDO1->Kynurenine catalysis Immune_Suppression Immune Suppression (T-cell anergy, Treg activation) Kynurenine->Immune_Suppression Epacadostat Epacadostat (Competitive) Epacadostat->IDO1 inhibits Linrodostat Linrodostat (Irreversible, Heme-competitive) Linrodostat->IDO1 inactivates Navoximod Navoximod Navoximod->IDO1 inhibits CpdX Cpd-X (Hypothetical) (Mechanism TBD) CpdX->IDO1 inhibits?

Caption: The IDO1 pathway and points of inhibitor intervention.

Experimental Protocol: Cellular Kynurenine Production Assay

This cell-based assay is crucial for evaluating the ability of an inhibitor to block IDO1 activity in a more physiologically relevant context.

Objective: To measure the inhibition of interferon-gamma (IFN-γ)-induced kynurenine production in a human cancer cell line.

Materials:

  • Human cancer cell line known to express IDO1 (e.g., HeLa or SW480)

  • Cell culture medium and supplements

  • Recombinant human IFN-γ

  • Test compounds (Cpd-X, Epacadostat, Navoximod, Linrodostat) dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).

  • IDO1 Induction: Add 100 µL of medium containing IFN-γ to each well to induce IDO1 expression. The final concentration of IFN-γ should be optimized for the cell line (e.g., 100 ng/mL).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Kynurenine Measurement:

    • Carefully collect 150 µL of the supernatant from each well.

    • Add 75 µL of 30% TCA to each supernatant sample to precipitate proteins. Incubate at 50°C for 30 minutes.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer 100 µL of the clear supernatant to a new 96-well plate.

    • Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes. A yellow color will develop in the presence of kynurenine.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Construct a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in each sample. Determine the percent inhibition of kynurenine production for each compound concentration and calculate the IC50 value.

Conclusion

While the specific biological activity of this compound is not yet defined in the public domain, this guide provides a robust framework for its characterization and subsequent mechanistic comparison. The journey from a novel compound to a well-understood inhibitor is paved with systematic screening, detailed biochemical and cellular assays, and rigorous comparative analysis. By following such a structured approach, researchers can effectively unlock the therapeutic potential of new chemical entities and contribute to the advancement of drug discovery.

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 5-Chloro-1H-indol-7-amine Activity

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Establishing the Preclinical Efficacy of Novel Indole-Based Kinase Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the biological activity of novel small molecules, using the hypothetical compound 5-Chloro-1H-indol-7-amine as a case study. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved anticancer agents that modulate critical signaling pathways.[1] Derivatives featuring a 5-chloro substitution have frequently demonstrated enhanced potency, particularly as kinase inhibitors.[2]

For the purposes of this guide, we will hypothesize that this compound (hereafter designated as Compound X ) functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a validated and critical target in oncology.[3] Our objective is to present a cohesive, data-driven narrative that moves from initial biochemical potency to cellular activity and culminates in a robust in vivo efficacy model, critically establishing the in vitro-in vivo correlation (IVIVC) that is essential for translational success.

Part 1: In Vitro Characterization of Compound X

The foundational step in evaluating any potential drug candidate is to quantify its activity in controlled, cell-free, and cellular environments. This allows for a precise determination of potency and provides a basis for selecting appropriate doses and models for in vivo studies.

Expertise & Rationale: Why Start with Biochemical and Cellular Assays?

A dual-assay approach is critical for a comprehensive in vitro profile. A biochemical assay isolates the target enzyme (EGFR) from the complexities of a cellular system, allowing us to measure direct inhibitory activity and determine a precise IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%).[4] However, this does not guarantee efficacy in a living cell, where factors like cell membrane permeability and off-target effects come into play. Therefore, a cellular proliferation assay using a cancer cell line that is dependent on EGFR signaling (e.g., A549 non-small cell lung cancer cells) is essential. This provides a GI50 value (the concentration required to inhibit cell growth by 50%), which is a more biologically relevant measure of the compound's potential therapeutic effect.[2]

Comparative In Vitro Activity Data

The following table presents hypothetical performance data for Compound X against well-established first- and third-generation EGFR inhibitors, Erlotinib and Osimertinib. This contextualizes its potency and potential advantages.

CompoundTarget(s)Biochemical IC50 (EGFRwt)Cellular GI50 (A549 Cells)
Compound X (Hypothetical) EGFR85 nM250 nM
Erlotinib EGFR80 nM[3]200-500 nM
Osimertinib EGFR (T790M mutant selective)8 nM (mutant), 490 nM (wild-type)[3]10-25 nM (mutant cells)
Experimental Protocol 1: In Vitro Biochemical Kinase Assay (Radiometric)

This protocol outlines a standard method for determining the IC50 of an inhibitor against a purified kinase.

Workflow Diagram: Biochemical IC50 Determination

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_kinase Prepare Kinase Solution (Purified EGFR) mix Combine Kinase, Substrate, and Compound X prep_kinase->mix prep_substrate Prepare Substrate Solution (Poly(Glu,Tyr) peptide) prep_substrate->mix prep_atp Prepare ATP Solution (with γ-³²P-ATP spike) prep_compound Prepare Compound X Dilutions (Serial dilution in DMSO) prep_compound->mix incubate_pre Pre-incubate at RT (10 min) mix->incubate_pre initiate Initiate Reaction (Add ATP solution) incubate_pre->initiate incubate_rxn Incubate at 30°C (30 min) initiate->incubate_rxn stop_rxn Stop Reaction (Add 3% Phosphoric Acid) incubate_rxn->stop_rxn spot Spot Mixture onto Filter Paper stop_rxn->spot wash Wash Filters (Remove unbound ³²P-ATP) spot->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Analyze Data (Plot % Inhibition vs. [Cmpd]) quantify->analyze ic50 Calculate IC50 Value analyze->ic50 G cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis implant Implant A549 Cells Subcutaneously in Immunodeficient Mice monitor Monitor Tumor Growth (Calipers) implant->monitor randomize Randomize Mice into Treatment Groups (Tumor Volume ~150 mm³) monitor->randomize dose Administer Treatment Daily (Vehicle, Compound X, Comparator) randomize->dose measure Measure Tumor Volume (2-3 times per week) dose->measure weigh Monitor Body Weight (Toxicity assessment) dose->weigh endpoint Study Endpoint (e.g., Day 21 or Tumor >2000 mm³) measure->endpoint weigh->endpoint collect Collect Tumors & Plasma endpoint->collect efficacy Calculate Tumor Growth Inhibition (TGI) endpoint->efficacy pk_analysis Pharmacokinetic Analysis (Measure drug levels in plasma) collect->pk_analysis pd_analysis Pharmacodynamic Analysis (Measure p-EGFR in tumors) collect->pd_analysis G cluster_vitro In Vitro Data cluster_vivo In Vivo Data cluster_model IVIVC Model cluster_output Predictive Output ic50 Biochemical Potency (IC50) model PK/PD Mathematical Model ic50->model gi50 Cellular Potency (GI50) gi50->model pk Pharmacokinetics (Drug Exposure - AUC) pk->model tgi Efficacy (Tumor Growth Inhibition) model->tgi Correlates prediction Prediction of Efficacious Dose & Human Dose Range model->prediction

References

A Researcher's Guide to Benchmarking Novel Indole-Based Kinase Inhibitors: A Case Study with 5-Chloro-1H-indol-7-amine Against the Pim-1 Kinase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Pim-1 Kinase

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases—PIM1, PIM2, and PIM3—that have emerged as critical targets in oncology.[1] These kinases are key regulators of cell cycle progression, apoptosis, and cell proliferation.[2][3] Unlike many other kinases, PIM kinases are constitutively active and their functional regulation occurs primarily at the level of protein stability. Their overexpression is frequently associated with the progression of numerous hematological malignancies and solid tumors, including prostate cancer, leukemia, and multiple myeloma.[4][5] A key structural feature of PIM kinases is a unique hinge region in the ATP-binding pocket, which can be exploited for the design of highly selective inhibitors.[1]

The indole nucleus is a privileged scaffold in medicinal chemistry, known for its ability to mimic peptide structures and interact with various enzyme active sites.[6] This has led to the development of numerous indole-containing drugs. While various 5-chloro-indole derivatives have been explored for anticancer properties, often targeting kinases like EGFR, their potential against other oncogenic kinases remains an active area of investigation.[7][8]

This guide provides a comprehensive framework for the initial characterization and benchmarking of a novel indole-based compound, using 5-Chloro-1H-indol-7-amine as a hypothetical lead candidate. We will outline the essential biochemical and cellular assays required to determine its potency and selectivity against Pim-1 kinase, comparing it directly with established, well-characterized inhibitors.

Compound Profiles: The Inhibitors Under Investigation

A robust benchmarking study requires comparison against known standards. For this guide, we will compare our hypothetical compound against two well-documented Pim kinase inhibitors.

Compound Structure Description Reported Activity (IC50/Ki)
This compound Hypothetical Lead CompoundAn indole-based small molecule selected for screening based on computational modeling suggesting potential interaction with the Pim-1 kinase ATP-binding site.To be determined
AZD1208 Benchmark Inhibitor 1A potent, orally bioavailable, and highly selective pan-Pim kinase inhibitor that has been evaluated in clinical trials.[2][9] It effectively inhibits all three Pim isoforms.Pim-1: 0.4 nM, Pim-2: 5 nM, Pim-3: 1.9 nM (IC50)[9]
SGI-1776 Benchmark Inhibitor 2A first-generation, ATP-competitive inhibitor with activity against all Pim isoforms.[2] It is also known to inhibit the FLT3 kinase.[2]Pim-1: 7 nM, Pim-2: 363 nM, Pim-3: 69 nM (IC50)[10]

Part 1: Biochemical Potency and Selectivity Analysis

Objective: The first critical step is to determine if this compound directly inhibits the enzymatic activity of purified Pim-1 kinase and to quantify its potency (IC50) relative to our benchmarks.

Core Concept: IC50 Determination The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. We will employ a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[11] The luminescent signal is directly proportional to kinase activity.

Experimental Workflow: Biochemical IC50 Determination

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor 1. Prepare serial dilutions of This compound & benchmark inhibitors (AZD1208, SGI-1776). reaction 3. Add inhibitor dilutions and kinase mix to 384-well plate. Incubate for 60 min at RT. prep_inhibitor->reaction prep_enzyme 2. Prepare Pim-1 kinase reaction mix (Enzyme, Substrate, ATP in kinase buffer). prep_enzyme->reaction adp_glo 4. Add ADP-Glo™ Reagent to convert unused ATP to ADP. Incubate for 40 min. reaction->adp_glo kinase_detect 5. Add Kinase Detection Reagent to generate luminescence. Incubate for 30 min. adp_glo->kinase_detect readout 6. Read luminescence on a plate reader. kinase_detect->readout analysis 7. Plot luminescence vs. inhibitor concentration. Fit a dose-response curve to calculate IC50 values. readout->analysis

Caption: Workflow for determining inhibitor IC50 using the ADP-Glo™ assay.

Detailed Protocol: Pim-1 Kinase IC50 Determination (ADP-Glo™ Assay)
  • Compound Preparation:

    • Prepare 10 mM stock solutions of this compound, AZD1208, and SGI-1776 in 100% DMSO.

    • Perform an 11-point serial dilution (1:3) in DMSO to create a concentration range for testing (e.g., 100 µM to 1.7 nM final assay concentration).

  • Assay Setup (384-well plate format):

    • To appropriate wells, add 1 µL of each inhibitor dilution or DMSO (vehicle control).

    • Prepare the Pim-1 kinase reaction mixture. Per reaction, combine recombinant Pim-1 enzyme (e.g., 10 ng), a suitable substrate peptide (e.g., biotinylated BAD peptide), and ATP (at Km concentration) in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[11][12]

    • Add 4 µL of the enzyme/substrate/ATP mix to each well.

  • Kinase Reaction:

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.[11]

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data using vehicle (0% inhibition) and a broad-spectrum kinase inhibitor (100% inhibition) controls.

    • Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Hypothetical Data Summary: Biochemical Potency
Compound Pim-1 IC50 (nM) Pim-2 IC50 (nM) Pim-3 IC50 (nM) Selectivity Notes
This compound15025001800Shows moderate potency and >10-fold selectivity for Pim-1 over other isoforms.
AZD12080.45.01.9Pan-Pim inhibitor with high potency against all three isoforms.[9]
SGI-17767.036369Potent against Pim-1, with significantly lower potency for Pim-2.[10]

Part 2: Cellular Potency and Target Engagement

Objective: After confirming direct enzyme inhibition, the next crucial step is to determine if the compound can enter living cells and inhibit Pim-1 kinase activity in its native environment. We will assess this by measuring the inhibition of a known downstream substrate and by evaluating the compound's effect on cancer cell viability.

Core Concept: Pim-1 Signaling and Cellular Assays Pim-1 is a pro-survival kinase that phosphorylates and inactivates the pro-apoptotic protein BAD at Ser112.[2][4] Inhibition of Pim-1 kinase activity should therefore lead to a decrease in phosphorylated BAD (pBAD). This provides a direct biomarker for target engagement. The ultimate consequence of inhibiting a pro-survival kinase should be a reduction in cancer cell proliferation or viability, which can be measured using assays like CellTiter-Glo®.[12][13]

Pim-1 Signaling Pathway

PIM1 Pim-1 Kinase (Constitutively Active) pBAD pBAD (Ser112) (Inactive) PIM1->pBAD Phosphorylation Inhibitor This compound (or AZD1208) Inhibitor->PIM1 Inhibition BAD BAD Bcl_XL Bcl-xL BAD->Bcl_XL Binds & Inhibits pBAD->Bcl_XL Cannot Bind Apoptosis Apoptosis Bcl_XL->Apoptosis Inhibits

Caption: Simplified Pim-1 signaling pathway leading to inhibition of apoptosis.

Detailed Protocol: Western Blot for pBAD (Ser112)
  • Cell Culture and Treatment:

    • Seed a relevant cancer cell line known to express Pim-1 (e.g., MV4-11 or K562 leukemia cells) in 6-well plates and allow them to adhere/stabilize overnight.[13]

    • Treat cells with a range of concentrations of this compound and benchmark inhibitors for a specified time (e.g., 4-6 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate proteins by size on a polyacrylamide gel via SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-BAD (Ser112).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • To confirm equal protein loading, probe the same membrane with an antibody for total BAD and a housekeeping protein like GAPDH or β-actin.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Quantify band intensity to determine the relative reduction in pBAD levels compared to the vehicle control.

Detailed Protocol: Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., Raji, Daudi) in an opaque 96-well plate at a predetermined density.[13]

    • After 24 hours, treat the cells with a serial dilution of each inhibitor.

  • Incubation:

    • Incubate the plate for 72 hours under standard cell culture conditions.

  • Luminescent Readout:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

    • Measure luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data and plot against inhibitor concentration to calculate the cellular GI50 (concentration for 50% growth inhibition).

Hypothetical Data Summary: Cellular Activity
Compound pBAD Inhibition (EC50, nM) Cell Viability (GI50, nM) in MV4-11 cells Notes
This compound8501200Demonstrates on-target activity in cells, though with a significant potency drop-off from the biochemical IC50, suggesting potential issues with cell permeability or efflux.
AZD12081025High correlation between biochemical and cellular potency, indicating excellent cell permeability and target engagement.[4]
SGI-17765095Shows good cellular activity, consistent with its biochemical potency.

Discussion and Interpretation

This benchmarking guide outlines a clear, two-stage process for evaluating a novel kinase inhibitor.

  • Biochemical vs. Cellular Potency: In our hypothetical case study, this compound was identified as a moderately potent Pim-1 inhibitor in a purified enzyme assay (IC50 = 150 nM). However, its potency was significantly lower in the cellular assays (EC50 = 850 nM; GI50 = 1200 nM). This "biochemical-to-cellular shift" is a common and critical observation in drug discovery. It often points to suboptimal physicochemical properties of the compound, such as poor membrane permeability, high protein binding, or susceptibility to cellular efflux pumps. This information is invaluable for guiding the next round of medicinal chemistry optimization.

  • Comparison to Benchmarks: Compared to AZD1208, our hypothetical compound is significantly less potent both biochemically and cellularly. AZD1208's low nanomolar potency across the board sets a high standard for a best-in-class Pim inhibitor.[9] this compound demonstrates slightly weaker biochemical potency than SGI-1776 but a more pronounced drop-off in the cellular context.

  • Selectivity: The initial biochemical screen suggests our lead compound has some selectivity for Pim-1 over Pim-2 and Pim-3. While pan-Pim inhibition is a validated strategy, isoform-selective inhibitors could offer different therapeutic windows or safety profiles.[1] A full kinase panel screen would be a logical next step to assess off-target activities across the kinome.

Conclusion

This guide provides a foundational experimental framework for the initial characterization of a novel kinase inhibitor, exemplified by the hypothetical compound this compound against Pim-1. By systematically executing biochemical and cellular assays and comparing the results to established benchmarks, researchers can efficiently determine a compound's potency, cellular efficacy, and potential liabilities. The hypothetical data generated for this compound identify it as a valid hit with on-target activity but highlight a clear need for optimization to improve cellular potency, bringing it closer to the profile of clinically evaluated inhibitors like AZD1208.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Specific safety and toxicological data for 5-Chloro-1H-indol-7-amine are not extensively available in public databases. This guide has been developed by extrapolating information from structurally similar chlorinated aromatic amines and indoles, alongside established principles of hazardous waste management.[1][2] It is imperative that all laboratory personnel conduct a thorough, site-specific risk assessment before handling this compound and consult their institution's Environmental Health and Safety (EHS) department for local and federal regulatory compliance.

As researchers and drug development professionals, our commitment to safety extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its responsible disposal. The proper management of waste, particularly for novel or less-characterized compounds like this compound, is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a direct, procedural framework for its disposal, grounded in established safety protocols and scientific rationale.

Hazard Profile and Essential Precautions

Before any disposal protocol is initiated, a complete understanding of the compound's potential hazards is critical. Based on data from analogous structures, this compound should be handled as a hazardous substance with the potential for multiple risk factors.

Table 1: Anticipated Hazard Profile for this compound

Hazard Class Potential Effect Rationale / Supporting Data Source
Acute Toxicity (Oral) Harmful if swallowed.[3][4] Structurally similar compounds are classified as Category 4 Acute Oral Toxicity.[3]
Acute Toxicity (Dermal) Toxic or harmful in contact with skin.[3][5] Aromatic amines can be readily absorbed through the skin.
Skin Corrosion/Irritation Causes skin irritation.[5][6][7] Indole and aniline derivatives are known skin irritants.
Eye Damage/Irritation Causes serious eye irritation.[3][5][6][7] Common hazard for amine and chlorinated organic compounds.
Aquatic Toxicity Very toxic to aquatic life, potentially with long-lasting effects.[3][8][9] Chlorinated aromatic compounds are often persistent and harmful to aquatic ecosystems.

| Potential Chronic Hazards | Suspected of causing cancer or genetic defects. | Certain aromatic amines and chlorinated compounds are classified as potential or recognized carcinogens or mutagens.[8] |

Given this profile, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) :

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[7][10]

  • Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) and wear a lab coat.[3][10] Contaminated clothing should be removed and decontaminated immediately.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a full-face respirator with an appropriate cartridge.[10]

  • Work Area: All manipulations should occur within a certified chemical fume hood to minimize inhalation exposure.[2]

Core Principles of Chemical Waste Management

The disposal of this compound is governed by the universal regulations for hazardous chemical waste. Adherence to these core principles is not optional.

  • NEVER Dispose Down the Drain: This compound's high aquatic toxicity means that even trace amounts can cause significant environmental damage.[3][11] Sewer disposal is a direct violation of environmental regulations.

  • NEVER Dispose in Solid Waste Bins: Standard trash is not equipped to handle hazardous chemicals, leading to potential exposure for sanitation workers and environmental contamination.

  • ALWAYS Segregate Waste Streams: This is the most critical step from a logistical and safety standpoint. Because this compound is a halogenated organic compound , it must be collected in a designated "Halogenated Organic Waste" container, separate from non-halogenated solvents.[1][11][12] The reason for this is that the disposal methods, particularly incineration, differ significantly. Halogenated waste requires specialized flue gas scrubbing to neutralize corrosive acid gases (like HCl) produced during combustion. Mixing waste streams increases disposal costs and complexity.[11]

  • ALWAYS Assume Contamination: Any item that comes into direct contact with this compound—including weigh paper, pipette tips, gloves, and contaminated glassware—must be treated as hazardous waste.

Step-by-Step Disposal Protocol

This protocol provides a direct workflow from the point of waste generation to its final removal from the laboratory.

Step 1: Waste Collection and Segregation
  • Designate a Waste Container: Procure a chemically resistant, leak-proof container with a secure, tight-fitting lid. This container must be clearly designated for "Halogenated Organic Waste."

  • Collect Solid Waste:

    • For pure, unused, or expired this compound, carefully transfer the solid into the designated waste container inside a fume hood.

    • For contaminated lab materials (e.g., gloves, weigh boats, bench paper), place them in a sealed, labeled bag and then into a solid hazardous waste container.

  • Collect Liquid Waste:

    • If this compound is in a solvent, ensure the solvent is compatible with the contents of the liquid halogenated waste container.

    • Pour the waste solution into the container using a funnel. Do not fill the container beyond 90% capacity to allow for vapor expansion.[12]

Step 2: Labeling
  • Immediate Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.

  • Complete Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any solvents present. Do not use abbreviations or chemical formulas.

    • An accurate estimation of the concentration of each component.

    • The associated hazards (e.g., "Toxic," "Irritant," "Marine Pollutant").

    • The date the container was started.

    • The name of the principal investigator and laboratory location.

Step 3: Accumulation and Storage
  • Secure Storage: Keep the waste container tightly closed at all times, except when adding waste.[11]

  • Designated Location: Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[12]

  • Secondary Containment: Place the waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.

Step 4: Request for Disposal
  • Contact EHS: Once the container is full (or within the time limit specified by your institution, often 150-180 days), arrange for pickup through your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management office.[11][12]

  • Follow Institutional Procedures: Submit a waste collection request form as required by your EHS department.[11] Do not transport hazardous waste yourself.[11]

Emergency Procedures: Spills and Decontamination

Accidents require immediate and correct action.

Managing Spills
  • Evacuate and Alert: Ensure all personnel are aware of the spill and evacuate the immediate area.

  • Control Ignition Sources: If any flammable solvents are involved, turn off nearby ignition sources.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Contain: For a small spill, use a chemical spill kit with an absorbent appropriate for organic compounds. Cover the spill with the absorbent, working from the outside in.

  • Collect and Dispose: Carefully sweep the absorbed material into a designated hazardous waste container. All materials used for cleanup are now considered hazardous waste and must be disposed of accordingly.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Decontaminating Glassware
  • Initial Rinse: Rinse the glassware with a small amount of a suitable solvent (e.g., acetone, ethanol) to remove residual compound. This rinseate is hazardous and must be collected in the halogenated organic waste container.

  • Triple Rinse: Repeat the rinse two more times. Each rinseate must be collected as hazardous waste.[11]

  • Final Wash: After the triple rinse, the glassware can typically be washed normally with soap and water.

Visual Workflow: Disposal Decision Pathway

The following diagram outlines the logical steps for managing waste containing this compound.

DisposalWorkflow start Waste Generated (Containing this compound) segregate Segregate into HALOGENATED ORGANIC Waste Stream start->segregate container Use Designated, Leak-Proof Container segregate->container label Attach & Complete Hazardous Waste Label container->label store Store in Secondary Containment in Satellite Accumulation Area label->store request Container Full or Time Limit Reached: Request EHS Pickup store->request end Proper Disposal by Licensed Facility request->end

Caption: Decision workflow for the proper disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.